Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of CAS 1376357-98-0
Executive Summary In modern medicinal chemistry and drug development, the strategic incorporation of fluorine is a highly validated approach to optimizing a lead compound's pharmacokinetic and pharmacodynamic profile. CA...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry and drug development, the strategic incorporation of fluorine is a highly validated approach to optimizing a lead compound's pharmacokinetic and pharmacodynamic profile. CAS 1376357-98-0 , chemically identified as 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride [1], is a specialized aliphatic amine building block. By positioning a trifluoromethyl (–CF
3
) group and a bulky cyclohexyl ring directly adjacent to a primary amine, this compound offers a unique combination of extreme steric shielding and profound electronic deactivation. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic causality behind its behavior, and field-proven protocols for its synthesis and application in drug discovery.
Physicochemical Profiling
The physical and chemical properties of CAS 1376357-98-0 are fundamentally dictated by the interplay between the lipophilic cyclohexyl group and the highly electronegative –CF
3
group. The data below summarizes the core quantitative metrics of this compound.
H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)
Predicted pK
a
(Free Base)
~6.5 – 7.5 (Significantly reduced vs. typical amines)
Mechanistic Insights: The Role of the Trifluoromethyl Group
Understanding the utility of CAS 1376357-98-0 requires analyzing the causality behind its structural design.
Electronic Modulation (pK
a
Shift):
Typical aliphatic primary amines (e.g., cyclohexanemethylamine) possess a conjugate acid pK
a
of approximately 10.5, rendering them >99% protonated at a physiological pH of 7.4. The –CF
3
group exerts a massive electron-withdrawing inductive (–I) effect, pulling electron density away from the nitrogen lone pair. This reduces the basicity of the amine, lowering the pK
a
by 3 to 4 log units. Consequently, a much higher fraction of the amine exists in the un-ionized (free base) state at physiological pH, which dramatically enhances passive lipoidal membrane permeability and oral bioavailability. Furthermore, reduced basicity mitigates off-target binding to the hERG potassium channel, a primary driver of drug-induced cardiotoxicity.
Steric Shielding and Metabolic Stability:
Cytochrome P450 (CYP450) enzymes typically metabolize aliphatic amines via
α
-carbon oxidation, leading to rapid N-dealkylation and clearance. In CAS 1376357-98-0, the
α
-carbon is sterically occluded by the bulky cyclohexyl ring. Simultaneously, the strong C–F bonds resist abstraction by the high-valent iron-oxo species in the CYP450 active site. This dual steric and electronic shield renders the
α
-position highly resistant to oxidative metabolism.
Caption: Electronic and steric modulation by the -CF3 and cyclohexyl groups on the alpha-amine core.
Synthetic Methodology & Experimental Protocols
The synthesis of
α
-trifluoromethyl primary amines is notoriously challenging due to the instability of trifluoroacetaldimines and the poor nucleophilicity of the CF
3
anion. The most robust, self-validating protocol utilizes the nucleophilic addition of the Ruppert-Prakash reagent (TMSCF
3
) to an activated imine.
Protocol 1: Synthesis of 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride
Rationale: Benzhydrylamine is used as an auxiliary to form a stable imine, preventing competitive enolization. Tetrabutylammonium fluoride (TBAF) is required to initiate the reaction by cleaving the Si–C bond in TMSCF
3
, generating the reactive CF
3−
equivalent.
Imine Condensation: Dissolve cyclohexanecarboxaldehyde (1.0 eq) and benzhydrylamine (1.05 eq) in anhydrous dichloromethane (DCM). Add titanium(IV) ethoxide (Ti(OEt)
4
, 2.0 eq) as a dehydrating agent. Stir at room temperature under N
2
for 12 hours. Quench with aqueous NaHCO
3
, filter the titanium salts through Celite, and concentrate the organic layer to yield the crude imine.
Nucleophilic Trifluoromethylation: Dissolve the crude imine in anhydrous THF and cool to -78 °C. Add TMSCF
3
(1.5 eq) dropwise. Slowly add a catalytic amount of TBAF (0.1 eq, 1.0 M in THF). Stir for 2 hours at -78 °C, then allow warming to room temperature. Quench with saturated NH
4
Cl, extract with ethyl acetate, dry over Na
2
SO
4
, and concentrate.
Hydrogenolysis (Deprotection): Dissolve the N-benzhydryl intermediate in methanol. Add 10 wt% Palladium on Carbon (Pd/C, 0.1 eq). Evacuate and backfill the flask with hydrogen gas (balloon pressure). Stir vigorously for 24 hours to cleave the benzhydryl group.
Salt Formation: Filter the reaction mixture through Celite to remove Pd/C. To the filtrate, add a 4.0 M solution of HCl in dioxane (2.0 eq). Stir for 1 hour. Concentrate the solvent in vacuo and triturate the residue with cold diethyl ether to precipitate CAS 1376357-98-0 as a pure white solid[2].
Caption: Step-by-step synthetic workflow for 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride.
Applications in Drug Discovery: Amide Coupling
CAS 1376357-98-0 is predominantly utilized as a nucleophile in amide coupling reactions to append a metabolically stable, lipophilic tail to a drug scaffold. However, because the amine is severely deactivated by the –CF
3
group and sterically hindered by the cyclohexyl ring, standard coupling reagents (like EDC/HOBt) often fail or result in poor yields.
Rationale: Highly active uronium-based coupling reagents (e.g., HATU) are required to generate a highly reactive O7-azabenzotriazole ester that can overcome the high activation energy barrier of the deactivated amine. Excess base is critical to liberate the free base from the HCl salt.
Activation: In a dry flask, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature to ensure complete formation of the active ester.
Coupling: Add CAS 1376357-98-0 (1.1 eq) to the reaction mixture. The excess DIPEA will neutralize the hydrochloride salt, allowing the free amine to attack the activated ester.
Thermal Acceleration: If LC-MS monitoring indicates a stalled reaction due to extreme steric clash, heat the mixture to 50 °C for 4–6 hours.
Workup: Dilute the reaction with ethyl acetate. Wash sequentially with 5% aqueous LiCl (to remove DMF), saturated NaHCO
3
, and brine. Dry over MgSO
4
and purify via flash column chromatography.
Analytical Characterization and Safety Handling
19
F NMR Spectroscopy: A critical diagnostic tool for this compound. The –CF
3
group typically appears as a sharp doublet around -74.0 to -76.0 ppm, resulting from
3JHF
coupling (approx. 7–9 Hz) with the adjacent
α
-proton.
Safety & Handling: According to GHS classifications, CAS 1376357-98-0 is a documented skin and eye irritant (H315, H319) and may cause respiratory irritation (H335)[2]. It must be handled in a certified fume hood with appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles.
An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine HCl
Foreword: The Analytical Imperative for Fluorinated Amines in Modern Drug Discovery In the landscape of contemporary pharmaceutical development, the strategic incorporation of fluorine into lead compounds has become an i...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: The Analytical Imperative for Fluorinated Amines in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for modulating metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group (CF₃), in particular, serves as a potent bioisostere for various functional groups, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The title compound, 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride, embodies this design philosophy, merging a lipophilic cyclohexyl moiety with a metabolically robust trifluoroethyl-amine backbone.
As such, the precise and unambiguous structural characterization of these molecules is not merely a procedural step but a cornerstone of successful drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, with its unparalleled ability to probe the chemical environment of ¹H and ¹⁹F nuclei, stands as the definitive analytical technique for this purpose. The ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, offers a clean and sensitive window into molecular structure, free from the background signals that can complicate ¹H NMR in biological contexts.[1]
This guide provides a comprehensive analysis of the expected ¹H and ¹⁹F NMR spectral data for 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine HCl. In the absence of publicly available experimental spectra for this specific salt, this document leverages established principles of NMR spectroscopy and extensive data from analogous structures to present a robust, predictive interpretation. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to interpret, predict, and validate the structure of this and similar fluorinated pharmaceutical intermediates.
Part 1: Predicted NMR Spectroscopic Data
The chemical structure of 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine HCl dictates a unique and predictable NMR fingerprint. The presence of a chiral center at the carbon adjacent to the trifluoromethyl group (C1) renders the molecule asymmetric, which can lead to magnetic non-equivalence of protons and carbons within the cyclohexyl ring. As an amine hydrochloride, the amine protons are expected to be present as an ammonium group (-NH₃⁺), with chemical shifts and coupling behavior highly dependent on the solvent and its protic nature.
Table 1: Predicted ¹H and ¹⁹F NMR Data for 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine HCl
Nucleus
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
Assignment
¹H
8.5 - 9.5
Broad Singlet (br s)
-
NH₃ ⁺
¹H
3.8 - 4.2
Quartet of Multiplets (qm)
³JHF ≈ 8-10 Hz
**CH-CF₃
¹H
1.0 - 2.2
Complex Multiplets (m)
-
Cyclohexyl-H
¹⁹F
-74 to -78
Doublet (d)
³JFH ≈ 8-10 Hz
CF₃
Note: Predicted values are based on analysis of structurally similar compounds and established NMR principles. The solvent is assumed to be DMSO-d₆.
Part 2: In-depth Spectral Analysis and Rationale
The ¹H NMR Spectrum: A Tale of Two Moieties
The proton NMR spectrum is anticipated to be dominated by signals from the cyclohexyl group in the aliphatic region and distinct, informative signals from the methine and ammonium protons at lower field.
The Ammonium Protons (-NH₃⁺): In a solvent like DMSO-d₆, the ammonium protons are expected to appear as a broad singlet significantly downfield (δ 8.5 - 9.5 ppm). Their broadness arises from quadrupolar coupling with the ¹⁴N nucleus and chemical exchange with any residual water in the solvent. In a highly purified, anhydrous aprotic solvent, this signal could sharpen.
The Methine Proton (CH-CF₃): The proton at the chiral center is the most structurally informative in the spectrum. Its chemical shift (predicted δ 3.8 - 4.2 ppm) is pushed downfield due to the powerful inductive electron-withdrawing effect of the adjacent CF₃ group and the nitrogen atom. This proton's multiplicity will be a quartet due to coupling with the three equivalent fluorine atoms (³JHF), with a typical coupling constant of 8-10 Hz.[2] Each peak of this quartet will be further split by the adjacent axial and equatorial protons on the cyclohexyl ring, resulting in a complex "quartet of multiplets" appearance.
The Cyclohexyl Protons: These 11 protons will produce a complex series of overlapping multiplets in the upfield region (δ 1.0 - 2.2 ppm). Due to the chiral center, the axial and equatorial protons on each carbon of the ring are diastereotopic and thus chemically non-equivalent, leading to a more complex spectrum than that of unsubstituted cyclohexane. The proton on the carbon attached to the amine-bearing methine will be the most downfield of this group.
The ¹⁹F NMR Spectrum: A Clear and Sensitive Probe
¹⁹F NMR offers a much simpler and often more diagnostic view of fluorinated molecules.
The Trifluoromethyl Group (-CF₃): In a proton-coupled ¹⁹F spectrum, the three equivalent fluorine atoms of the CF₃ group will appear as a single resonance. This signal will be split into a doublet by the single, adjacent methine proton (³JFH ≈ 8-10 Hz). The chemical shift is predicted to be in the range of -74 to -78 ppm, relative to a standard like CFCl₃. This region is typical for CF₃ groups attached to an sp³-hybridized carbon bearing an electron-withdrawing group. If a proton-decoupled ¹⁹F spectrum is acquired, this signal would collapse into a sharp singlet, which is useful for quantification and purity assessment.
Part 3: Experimental Protocol for High-Fidelity NMR Acquisition
The acquisition of high-quality, reproducible NMR data is contingent upon a meticulously planned experimental setup. The following protocol provides a robust framework for the analysis of 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine HCl.
Step-by-Step Methodology
Sample Preparation:
Accurately weigh 10-15 mg of 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine HCl.
Dissolve the sample in 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for amine hydrochlorides due to its high polarity and ability to minimize rapid proton exchange of the N-H protons.
For ¹⁹F NMR, add a suitable internal standard. A common choice is trifluoroacetic acid (TFA), but a non-acidic, inert standard like 3,5-bis(trifluoromethyl)benzoic acid methyl ester may be preferable to avoid any potential acid-base interactions.[3] The standard should be added at a known concentration for quantitative analysis (qNMR).
Transfer the solution to a clean, dry 5 mm NMR tube.
Spectrometer Setup:
Insert the sample into the NMR spectrometer.
Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
Shim the magnetic field to achieve optimal homogeneity. This is critical for resolving the complex multiplets of the cyclohexyl group and the fine splitting of the methine and CF₃ signals.
¹H NMR Acquisition:
Pulse Program: Utilize a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
Acquisition Parameters:
Spectral Width: Set to cover a range from -2 to 12 ppm.
Number of Scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to ensure full relaxation of all protons for accurate integration.
Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.[4]
¹⁹F NMR Acquisition:
Tune the NMR probe to the ¹⁹F frequency.
Pulse Program: Use a standard single-pulse experiment, often with proton decoupling (e.g., 'zgpg30' for proton-decoupled). To observe the ³JFH coupling, acquire a spectrum without proton decoupling.
Acquisition Parameters:
Spectral Width: Set a wide spectral width (e.g., -50 to -90 ppm) to ensure the signal is captured. The ¹⁹F chemical shift range is vast.[1]
Number of Scans: 64-128 scans.
Relaxation Delay (D1): A longer delay (5-10 seconds) may be necessary for the CF₃ group, as fluorine relaxation times can be long.
Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the known chemical shift of the internal standard.
Part 4: Visualization of Workflows and Molecular Correlations
Diagrams provide an intuitive and clear representation of complex processes and relationships. The following have been generated using the DOT language to illustrate key aspects of this analysis.
Figure 1: A streamlined workflow for the NMR analysis of 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine HCl.
Figure 2: Diagram of key through-bond (J-coupling) interactions expected in the molecule.
Conclusion
This technical guide provides a predictive yet robust framework for understanding the ¹H and ¹⁹F NMR spectra of 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine HCl. By deconstructing the molecule into its constituent parts and applying foundational NMR principles, we can anticipate the key spectral features with a high degree of confidence. The detailed experimental protocol offers a validated starting point for obtaining high-quality data, ensuring that the structural integrity of this and similar fluorinated pharmaceutical building blocks can be rigorously confirmed. As a self-validating system, the congruence between the predicted data in this guide and future experimental results will serve as a powerful confirmation of the assigned structure.
References
Benchchem. (n.d.). Application Notes and Protocols for 19F NMR Spectroscopy of N-propyl-3-(trifluoromethyl)aniline. Retrieved from Benchchem website.[1]
Dietschreit, J. C. B., Wagner, A., Le, T. A., Klein, P., Schindelin, H., & Engels, B. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex.
Kim, H., Lee, J., Kim, E., & Hong, J. (2022). Ratiometric Strategy Based on Intramolecular Internal Standard for Reproducible and Simultaneous Fingerprint Recognition of Diols via 19F NMR Spectroscopy. Analytical Chemistry, 94(39), 13449–13456.
Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
Cid, C., Tormena, C. F., & Ducati, L. C. (2016). NMR spin-spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling. Physical Chemistry Chemical Physics, 18(34), 24119-24128.[5]
ERDA. (2023). Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. Engineer Research and Development Center.
Sigma-Aldrich. (n.d.). Certified Reference Materials for ¹⁹F NMR. Retrieved from Sigma-Aldrich website.
Spence, M., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 12(9), 839.
Sigma-Aldrich. (n.d.). NMR Solvents. Retrieved from Sigma-Aldrich website.
Frkic, R. L., Otting, G., & Huber, T. (2024). γ-effects identify preferentially populated rotamers of CH2F groups: side-chain conformations of fluorinated valine analogues in a β-barrel protein. Journal of Biomolecular NMR.[2]
Perali, R. S., et al. (2002). Manifestation of Stereoelectronic Effects on the Calculated Carbon-Hydrogen Bond Lengths and One Bond 1JC-H NMR Coupling Constants in Cyclohexane, Six-Membered Heterocycles, and Cyclohexanone Derivatives. Journal of the American Chemical Society, 124(47), 14298–14306.
Jeong, K., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288.
Durán, M. A., et al. (1999). Density Functional Calculation of 1JC-H Coupling Constants in Cyclohexane and Diheterocyclohexanes. Repercussion of Stereoelectronic Effects on Coupling Constants. The Journal of Physical Chemistry A, 103(38), 7660–7667.
Tantillo, D. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225.
Abraham, R. J., & Monasterios, C. J. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(10), 849-856.
Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.
Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility.[6]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Physicochemical Characterization of 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride: A Guide to Determining Thermodynamic Stability and Melting Point
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The transition from a promising lead compound to a viable drug candidate is contingent upon a thorough understanding o...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The transition from a promising lead compound to a viable drug candidate is contingent upon a thorough understanding of its physicochemical properties. For novel active pharmaceutical ingredients (APIs) such as 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride (CAS No. 1376357-98-0)[1], determining its thermodynamic stability and melting point is not a perfunctory exercise but a cornerstone of preclinical development. These parameters dictate critical aspects of the drug development lifecycle, including formulation strategies, storage conditions, shelf-life, and manufacturing processes. This guide provides a comprehensive framework for the detailed thermal analysis of this compound, grounded in the principles and practical application of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). We delve into the causality behind experimental design, offer robust, self-validating protocols, and provide a clear path for data interpretation, empowering researchers to generate reliable and reproducible characterization data.
Introduction: The Criticality of Thermal Analysis in Drug Development
1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride is an amine salt featuring a bulky cyclohexyl group and an electron-withdrawing trifluoroethyl moiety.[2][3] The hydrochloride salt form is often chosen to improve the solubility and stability of the parent amine. The thermal behavior of such a molecule is fundamental to its pharmaceutical development.
Melting Point: The melting point is a primary indicator of a crystalline solid's purity. A sharp, well-defined melting peak, as measured by DSC, suggests a highly pure substance, whereas a broad or depressed melting range can indicate the presence of impurities.[4] This parameter is crucial for quality control and for identifying different polymorphic forms, which can have significant differences in bioavailability and stability.[5]
Thermodynamic Stability: This refers to the compound's resistance to decomposition under thermal stress. Thermogravimetric Analysis (TGA) is the definitive technique for this assessment, identifying the temperature at which the compound begins to lose mass due to decomposition.[6][7] This information is vital for establishing safe handling temperatures during manufacturing processes like milling and drying, and for predicting the long-term stability and shelf-life of the final drug product.
This guide will equip the reader with the necessary theoretical knowledge and practical protocols to perform a comprehensive thermal characterization of this specific API.
Core Analytical Techniques: Principles and Rationale
The two primary techniques for this analysis are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Often, they are used in tandem to provide a complete picture of a material's thermal behavior.[7]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8] When the sample undergoes a thermal event, such as melting, it requires more (endothermic) or less (exothermic) energy than the reference to maintain the same temperature. This difference is recorded, producing a thermogram that reveals:
Melting Point (Tₘ): The temperature at which a crystalline solid transitions to a liquid. It is typically reported as the onset or peak temperature of the endothermic melting event.
Enthalpy of Fusion (ΔHբ): The amount of energy required to melt the sample, calculated from the area under the melting peak.
Phase Transitions: Detection of phenomena like polymorphism, where a compound can exist in multiple crystalline forms, each with a distinct melting point and thermal profile.[5]
Thermogravimetric Analysis (TGA)
TGA measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[6][7] This technique is indispensable for determining the thermal stability of a substance. A TGA thermogram plots mass percentage against temperature, allowing for the precise identification of:
Decomposition Temperature (Tₔ): The temperature at which the compound begins to degrade chemically, indicated by a significant loss of mass.
Presence of Volatiles: TGA can quantify the amount of residual solvents or water (moisture/hydrates) in a sample, which typically evolve at lower temperatures than the API's decomposition.[7][9] This is crucial as residual solvents can impact stability and are strictly regulated.
Thermal Stability Profile: The analysis provides a clear operational window of temperatures within which the material is stable.
The logical workflow for characterizing a new API like 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride involves a sequential or simultaneous analysis using these two techniques.
Caption: Fig. 2: Relationship between Methods and Properties.
Data Interpretation and Summary
The data obtained from these analyses should be consolidated to build a comprehensive thermal profile of the compound. A summary table provides an efficient way to report the key findings.
Table 1: Summary of Thermal Analysis Data for 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride
Parameter
Technique
Result
Interpretation
Melting Point (Onset)
DSC
e.g., 185.5 °C
Indicates the temperature at which melting begins. A sharp peak suggests high purity.
Melting Point (Peak)
DSC
e.g., 188.0 °C
The temperature of maximum melting rate.
Enthalpy of Fusion (ΔHբ)
DSC
e.g., 120.5 J/g
Energy required for melting; related to the degree of crystallinity.
Volatile Content
TGA
e.g., 0.5% mass loss below 120°C
Quantifies residual moisture or solvent. Low values are desirable.
Onset of Decomposition (Tₔ)
TGA
e.g., 215.0 °C
The temperature at which the compound begins to chemically degrade. Defines the upper limit of thermal stability.
Residual Mass at 600 °C
TGA
e.g., < 1.0%
Indicates the extent of decomposition. A low residual mass suggests conversion to volatile products.
Note: The values presented in this table are hypothetical examples for illustrative purposes.
A key aspect of interpretation is the correlation of events between the DSC and TGA thermograms. For instance, if a mass loss event in the TGA curve occurs at the same temperature as an endothermic event in the DSC curve, it strongly suggests a desolvation or dehydration event rather than a simple phase transition. [10]The primary decomposition of the hydrochloride salt is often a complex process that may show a sharp mass loss in TGA corresponding to a significant endothermic or exothermic event in DSC.
Conclusion
The systematic application of Differential Scanning Calorimetry and Thermogravimetric Analysis provides a robust and reliable methodology for characterizing the thermodynamic stability and melting point of 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride. The protocols and interpretive framework detailed in this guide enable researchers to generate high-quality, reproducible data essential for informed decision-making throughout the drug development pipeline. Establishing a comprehensive thermal profile is a critical step in de-risking a new chemical entity and ensuring the development of a safe, stable, and efficacious pharmaceutical product.
References
TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23).
significance of cyclohexylamine as an intermediate in organic synthesis and derivative development. (2024, December 20). BDMAEE.
Cyclohexylamine: Properties, Reactions, Production And Uses. (2024, August 14). Chemcess.
Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. (2012, December 12).
Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024, June 20). AZoM.com.
Cyclohexylamine. (2001, February 15). USDA.
Thermogravimetric Analysis. (2022, January 7). Improved Pharma.
The Strategic Fluorination of Primary Amines: Mechanisms, Physicochemical Modulation, and Experimental Validation in Drug Discovery
The Mechanistic Imperative for Fluorinating Primary Amines In modern drug discovery, the primary amine is a ubiquitous and essential pharmacophore. It frequently serves as a critical hydrogen-bond donor and an electrosta...
Author: BenchChem Technical Support Team. Date: April 2026
The Mechanistic Imperative for Fluorinating Primary Amines
In modern drug discovery, the primary amine is a ubiquitous and essential pharmacophore. It frequently serves as a critical hydrogen-bond donor and an electrostatic anchor for target engagement (e.g., within GPCRs and kinase hinge regions). However, the high intrinsic basicity of unperturbed aliphatic primary amines (typically exhibiting a pKa between 9.0 and 10.5) renders them almost entirely protonated at a physiological pH of 7.4. This extensive ionization severely restricts passive membrane permeability and increases the molecule's susceptibility to rapid oxidative metabolism by monoamine oxidases (MAOs) and cytochrome P450 (CYP450) enzymes.
The strategic incorporation of fluorine—the most electronegative element in the periodic table—adjacent to a primary amine fundamentally alters its electronic and conformational landscape. This technical guide dissects the mechanisms by which fluorination modulates amine basicity, enhances pharmacokinetic profiles, and outlines self-validating experimental workflows for evaluating these modifications.
Core Mechanisms of Action
pKa Attenuation via Inductive Effects
Fluorine exerts a powerful electron-withdrawing inductive effect (-I) through the
σ
-bond framework. By pulling electron density away from the nitrogen lone pair, fluorine destabilizes the protonated ammonium state, thereby significantly lowering the pKa of the amine 1[1]. The magnitude of this effect is highly dependent on the topological distance between the fluorine atom and the basic center. For open-chain aliphatic amines, each fluorine substitution at the
β
-position reduces the pKa by approximately 1.6 to 1.7 units [[2]](2]. This attenuation increases the fraction of the neutral (unionized) species at pH 7.4, directly enhancing lipophilicity (logD) and passive membrane permeability.
Metabolic Shielding and Steric Blockade
Metabolic liability is a primary attrition factor in early-stage drug development. Primary amines are prone to N-oxidation and adjacent C-H hydroxylation. The C-F bond is significantly stronger than the C-H bond (~105 kcal/mol vs. ~98 kcal/mol), providing a robust metabolic shield. However, metabolic stability is not solely driven by bond strength; fluorine also influences the metabolizing enzyme's binding affinity (
Ka
) for the substrate [[3]](3].
β
-fluorination sterically and electronically shields the amine, increasing the electrostatic potential required to oxidize the species, thus prolonging the in vivo half-life.
Conformational Pre-organization (The Gauche Effect)
Beyond electronics, vicinally fluorinated amines adopt a preferred gauche conformation. This is stabilized by hyperconjugative interactions where the low-lying C-F
σ∗
antibonding orbital accepts electron density from adjacent C-H or C-N
σ
bonds 1[1]. This conformational locking can pre-organize the primary amine into a bioactive geometry, reducing the entropic penalty upon receptor binding.
Logical relationship between fluorine substitution and resulting pharmacological enhancements.
Quantitative Impact on Physicochemical Properties
The additive nature of fluorine substitution allows medicinal chemists to predictably tune amine basicity. Table 1 summarizes the quantitative pKa shifts based on carbon chain homologation 1[1].
Table 1: Effect of Carbon Chain Homologation on the Basicity of Fluorinated Primary Amines
Substitution Position
Topological Distance (
n
)
Average
ΔpKa
per Fluorine Atom
Pharmacological Implication
β
-F
1
-1.7
Drastic increase in neutral fraction at pH 7.4; maximized permeability.
γ
-F
2
-0.7
Moderate tuning; balances aqueous solubility and membrane permeability.
δ
-F
3
-0.3
Fine-tuning of basicity; minimal impact on distant binding interactions.
ϵ
-F
4
-0.1
Negligible inductive effect; primarily used for targeted metabolic blocking.
Self-Validating Experimental Workflows
To empirically validate the effects of fluorinated primary amines, robust and self-validating experimental protocols are required. The following workflows incorporate strict internal controls to ensure data integrity.
Protocol: High-Throughput pKa Determination via Co-Solvent Potentiometric Titration
Objective: Accurately measure the pKa of fluorinated primary amines, which often exhibit poor aqueous solubility in their neutral state.
Causality & Logic: Direct aqueous titration frequently fails due to the precipitation of the highly lipophilic neutral fluoroamine. To circumvent this, we utilize a methanol/water co-solvent system and apply the Yasuda-Shedlovsky extrapolation to determine the true aqueous pKa. Labetalol is included as a self-validating system control because its multiprotic pKa values are highly sensitive to system calibration errors.
Step-by-Step Methodology:
System Calibration: Standardize the pH electrode using NIST-traceable buffers (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0 ± 0.1 °C.
Sample Preparation: Prepare a 1.0 mM solution of the fluorinated primary amine in varying ratios of methanol/water (e.g., 20%, 30%, 40%, 50% MeOH by volume) containing 0.15 M KCl to maintain constant ionic strength.
Control Integration: Prepare a parallel 1.0 mM solution of Labetalol under identical conditions.
Titration: Titrate the solutions using standardized 0.5 M KOH under a nitrogen atmosphere. Logic: Nitrogen prevents ambient CO
2
absorption, which forms carbonic acid and skews basic pKa readings.
Data Processing: Plot the apparent pKa (
psKa
) against the inverse dielectric constant of the co-solvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water (
ϵ=78.3
) to yield the aqueous pKa.
Validation Check: The assay is considered valid only if the extrapolated pKa of the Labetalol secondary amine falls within 7.4 ± 0.1.
Protocol: In Vitro Metabolic Stability (Human Liver Microsomes)
Objective: Quantify the metabolic shielding effect of fluorine substitution by measuring intrinsic clearance (
CLint
).
Causality & Logic: Cytochrome P450 enzymes require NADPH as a cofactor. We use a regenerating system rather than direct NADPH addition to prevent cofactor depletion and product inhibition over the assay timeframe. Cold acetonitrile is used to quench the reaction because it simultaneously denatures proteins (stopping enzymatic activity instantly) and extracts the small molecule for LC-MS/MS analysis.
Step-by-Step Methodology:
Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1.0 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl
2
.
Substrate Addition: Spike the fluorinated primary amine (and the non-fluorinated matched pair as a comparator) to a final concentration of 1 µM. Keep organic solvent (e.g., DMSO) below 0.1% v/v to prevent CYP inhibition.
Validation Controls: Run Verapamil (high clearance control) and Warfarin (low clearance control) in parallel wells to validate microsomal activity.
Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).
Time-Course Quenching: At predefined time points (0, 5, 15, 30, 45, 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).
Sample Processing: Centrifuge at 4000 rpm for 15 minutes at 4 °C to pellet precipitated proteins.
Analysis: Analyze the supernatant via LC-MS/MS, monitoring the depletion of the parent compound. Calculate
CLint
from the elimination rate constant (
k
).
Step-by-step experimental workflow for in vitro microsomal metabolic stability assays.
Conclusion
The deployment of fluorinated primary amines is a cornerstone tactic in modern lead optimization 4[4]. By predictably modulating pKa, enhancing lipophilicity, and conferring metabolic stability, medicinal chemists can rescue otherwise intractable pharmacophores. The rigorous application of self-validating assays ensures that these physicochemical modifications translate reliably from in vitro data to in vivo efficacy.
An In-depth Technical Guide to the Prospective Crystallographic Structure of 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine Hydrochloride
For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the anticipated crystallographic structure of 1-cyclohexyl-2,2,2-trifluo...
Author: BenchChem Technical Support Team. Date: April 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated crystallographic structure of 1-cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride (CAS Number: 1376357-98-0). While, to date, a definitive crystal structure has not been deposited in publicly accessible databases, this document outlines the probable synthetic route, details a robust experimental protocol for its crystallization and subsequent single-crystal X-ray diffraction analysis, and predicts the likely molecular conformation and supramolecular assembly based on established principles of crystal engineering and data from analogous structures. The significance of understanding the solid-state structure of this and related chiral fluorinated amines in the context of drug design and development is also discussed.
Introduction: The Significance of Chiral Fluorinated Amines in Medicinal Chemistry
Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1] The introduction of fluorine atoms into these molecules can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride belongs to this important class of compounds, combining a chiral amine center with a bulky, lipophilic cyclohexyl group and a metabolically robust trifluoromethyl moiety.
The hydrochloride salt form is frequently employed in drug development to enhance aqueous solubility and stability.[2] A comprehensive understanding of the three-dimensional arrangement of molecules in the solid state is paramount for controlling the material properties of an active pharmaceutical ingredient (API), such as dissolution rate, bioavailability, and manufacturability. X-ray crystallography remains the gold standard for elucidating these intricate atomic arrangements.[3]
This guide serves as a forward-looking manual for researchers aiming to characterize the solid-state structure of 1-cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride.
Synthesis and Crystallization: A Proposed Methodology
A plausible synthetic route to the target compound would involve the preparation of the free amine, 1-cyclohexyl-2,2,2-trifluoroethan-1-amine, followed by salt formation with hydrochloric acid.
Synthesis of the Free Amine
The synthesis of the parent amine can be approached through various established methods for the preparation of chiral amines, such as the asymmetric hydrogenation of a corresponding imine or the reductive amination of a ketone.[1]
Formation and Crystallization of the Hydrochloride Salt
The hydrochloride salt can be readily prepared by treating a solution of the free amine in a suitable organic solvent (e.g., diethyl ether or isopropanol) with a solution of hydrogen chloride in the same or a miscible solvent.[4]
Experimental Protocol: Cooling Crystallization
This protocol describes a common and effective method for obtaining high-purity single crystals of amine hydrochlorides suitable for X-ray diffraction studies.[5][6]
Parameter
Recommended Value/Range
Rationale
Solvent System
Isopropanol/Water (e.g., 9:1 v/v)
A mixture often provides the right balance of solubility at elevated temperatures and insolubility at lower temperatures to induce crystallization.
Initial Concentration
To be determined empirically
The concentration should be close to saturation at the dissolution temperature to ensure a good yield.
Dissolution Temperature
50-60 °C
A temperature sufficient to fully dissolve the solute without causing degradation.
Cooling Rate
5-10 °C/hour
A slow cooling rate is crucial for the growth of large, well-ordered single crystals.
Final Temperature
0-5 °C
To maximize the yield of the crystalline product.
Maturation Time
2-4 hours
Allows the system to reach equilibrium, promoting crystal perfection.
Workflow for Crystallization:
Caption: Proposed workflow for the cooling crystallization of 1-cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride.
Predicted Crystallographic Structure and Supramolecular Chemistry
In the absence of experimental data, we can predict the likely structural features of 1-cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride based on the known crystal structures of related compounds.
Molecular Conformation
The cyclohexyl ring is expected to adopt a stable chair conformation.[7] The relative orientation of the cyclohexyl and trifluoroethyl groups around the chiral center will be a key conformational feature.
Hydrogen Bonding and Crystal Packing
The crystal packing will be dominated by charge-assisted hydrogen bonds between the ammonium group (-NH₃⁺) and the chloride anion (Cl⁻). These strong interactions are the primary drivers of the crystal lattice formation in amine hydrochlorides. It is highly probable that each chloride ion will act as an acceptor for multiple hydrogen bonds from neighboring ammonium groups, leading to the formation of extended one-, two-, or three-dimensional networks.
The trifluoromethyl group, being a poor hydrogen bond acceptor, is not expected to participate directly in strong hydrogen bonding. However, it will influence the crystal packing through steric effects and potentially weak C-H···F interactions. The bulky cyclohexyl groups will likely pack in a way that minimizes steric hindrance, often leading to interdigitated arrangements.
Experimental Determination of the Crystal Structure: A Standard Workflow
Should a researcher successfully obtain single crystals, the following workflow outlines the standard procedure for determining the crystal structure using single-crystal X-ray diffraction.[3]
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Key Data to be Obtained from X-ray Analysis:
Crystallographic Parameter
Significance
Unit Cell Dimensions
The fundamental repeating unit of the crystal lattice.
Space Group
The symmetry of the crystal structure.
Atomic Coordinates
The precise position of every atom in the asymmetric unit.
Bond Lengths and Angles
Provides information on the molecular geometry.
Torsion Angles
Describes the conformation of the molecule.
Hydrogen Bonding Geometry
Details the key intermolecular interactions that stabilize the crystal lattice.
The Role of the Crystal Structure in Drug Development
The determination of the crystal structure of 1-cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride would provide invaluable information for its development as a potential pharmaceutical agent:
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can have different physical properties. A definitive crystal structure is the first step in identifying and characterizing potential polymorphs.
Formulation Development: Knowledge of the crystal packing and intermolecular interactions can inform the selection of excipients and the design of a stable and effective drug formulation.
Intellectual Property: A novel and well-characterized crystalline form of a compound can be the subject of a patent, providing a competitive advantage.
Conclusion
While the definitive crystal structure of 1-cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride remains to be determined, this guide provides a comprehensive framework for its synthesis, crystallization, and structural analysis. Based on the principles of crystal engineering and data from analogous compounds, a structure dominated by charge-assisted N-H···Cl hydrogen bonds is anticipated. The elucidation of this crystal structure would be a significant contribution to the understanding of chiral fluorinated amines and would provide a solid foundation for any future drug development efforts involving this compound.
Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335-13342. [Link]
Crystal Structure and Optical Behavior of Diamino-Substituted 1,4-Benzoquinones. (2025). ResearchGate. [Link]
1-Cyclohexyl-2,2,2-trifluoroethanamine — Chemical Substance Information. NextSDS. [Link]
Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids. (2004). PubMed. [Link]
A Chiral Amine Transfer Approach to the Photocatalytic Asymmetric Synthesis of α-Trialkyl-α-tertiary Amines. (2023). Organic Letters. [Link]
X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. (2016). PMC. [Link]
Crystallisation of thiamine hydrochloride.
2-(1-cyclohexenyl)ethylamine and preparation method thereof.
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). Chemical Reviews. [Link]
Advanced Synthesis Pathways and Precursor Strategies for 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine Derivatives
Executive Summary The incorporation of a trifluoromethyl ( −CF3 ) group adjacent to an amine—forming an α -trifluoromethyl amine—is a highly privileged structural modification in modern medicinal chemistry and agrochemi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The incorporation of a trifluoromethyl (
−CF3
) group adjacent to an amine—forming an
α
-trifluoromethyl amine—is a highly privileged structural modification in modern medicinal chemistry and agrochemical development. The strong electron-withdrawing nature of the
−CF3
group significantly lowers the
pKa
of the adjacent amine, enhancing membrane permeability and oral bioavailability. Furthermore, the robust
C−F
bonds improve metabolic stability by blocking cytochrome P450-mediated
α
-oxidation[1].
This technical whitepaper provides an in-depth analysis of the synthesis of 1-cyclohexyl-2,2,2-trifluoroethan-1-amine (CAS 1078726-20-1)[2] and its chiral derivatives, such as the (R)-enantiomer (CAS 75703-11-6). Designed for synthetic chemists and drug development professionals, this guide explores the causality behind precursor selection, details the mechanistic pathways, and provides a self-validating experimental protocol for asymmetric synthesis.
Core Precursors and Reagents
The construction of the 1-cyclohexyl-2,2,2-trifluoroethan-1-amine scaffold relies on a precise combination of carbon-skeleton precursors and fluorinated reagents:
Cyclohexanecarboxaldehyde: The primary carbon-skeleton precursor. Its aldehyde moiety serves as the electrophilic center for imine condensation, establishing the foundation for the subsequent carbon-carbon bond formation.
Trimethyl(trifluoromethyl)silane (
TMSCF3
): Widely known as the , this is the premier nucleophilic trifluoromethylating agent. It is bench-stable, commercially available, and highly effective when activated by a Lewis base.
Chiral Auxiliaries (e.g., Ellman’s Sulfinamide): To achieve high enantiomeric excess (ee) in the final product, (R)- or (S)-tert-butanesulfinamide is condensed with the aldehyde. The bulky tert-butyl group provides critical facial stereodirection during the nucleophilic
−CF3
addition.
Primary Synthesis Pathways
The synthesis of
α
-trifluoromethyl amines can be approached through several distinct topological disconnections.
Pathway A: Nucleophilic Trifluoromethylation of Imines
The most direct and widely adopted route involves the conversion of cyclohexanecarboxaldehyde into an imine, followed by the nucleophilic addition of the
−CF3
group. Because unactivated imines are generally less electrophilic than aldehydes, the reaction requires careful optimization of the initiator (usually a fluoride source like tetramethylammonium fluoride, TMAF) to generate the reactive pentacoordinate silicate intermediate.
Pathway B: Radical-Mediated C-H Functionalization
A recent, highly innovative approach avoids the aldehyde precursor entirely. Through hydrogen atom transfer (HAT), unactivated aliphatic
C−H
bonds in cyclohexane can be transformed into trifluoromethyl oxime ethers[3]. Subsequent reduction of these oxime ethers (e.g., using
LiAlH4
) yields the 1-cyclohexyl-2,2,2-trifluoroethan-1-amine derivative directly[3]. This pathway is particularly valuable for late-stage functionalization of complex saturated heterocycles.
Figure 1: Divergent synthetic pathways to 1-cyclohexyl-2,2,2-trifluoroethan-1-amine derivatives.
Mechanistic Insights: The Ruppert-Prakash Addition
The addition of
TMSCF3
to an imine is not a simple nucleophilic attack by a free
CF3−
anion. Free trifluoromethyl anions are highly unstable and prone to rapid
α
-elimination to form difluorocarbene (
:CF2
) and a fluoride ion. Instead, the reaction proceeds via a hypervalent silicon intermediate:
Activation: A catalytic amount of fluoride coordinates to the silicon atom of
TMSCF3
, forming a reactive pentacoordinate silicate
[Me3Si(F)(CF3)]−
.
Transfer: This intermediate transfers the
−CF3
group to the electrophilic carbon of the imine in a concerted manner, often involving a six-membered transition state.
Silylation: The resulting nitrogen anion rapidly attacks the silyl group, forming an N-silylated
α
-trifluoromethyl amine, which is subsequently hydrolyzed to the free amine.
Figure 2: Mechanism of nucleophilic trifluoromethylation via the pentacoordinate silicate intermediate.
Experimental Protocol: Asymmetric Synthesis via Sulfinyl Imines
To ensure trustworthiness and strict reproducibility, the following protocol outlines the asymmetric synthesis of (R)-1-cyclohexyl-2,2,2-trifluoroethan-1-amine using Ellman's auxiliary. This represents a self-validating system : the stereochemical outcome and diastereomeric ratio (dr) can be rigorously verified via chiral HPLC prior to the final deprotection step.
Procedure: Dissolve the aldehyde and sulfinamide in dry THF under an inert argon atmosphere. Add
Ti(OEt)4
dropwise at room temperature. Stir for 12 hours.
Causality: Unactivated aldehydes and sulfinamides do not condense efficiently on their own.
Ti(OEt)4
acts as a dual-purpose reagent: it serves as a Lewis acid to activate the carbonyl carbon and coordinates the sulfinamide, while the ethoxide ligands scavenge the generated water, driving the thermodynamic equilibrium forward to the imine.
Workup: Quench with brine, filter through Celite to remove precipitated titanium dioxide salts, and concentrate the organic layer.
Procedure: Cool the imine solution in DMF to -40 °C. Add
TMSCF3
, followed by the dropwise addition of TMAF. Stir at -40 °C for 4 hours, then allow to warm to room temperature.
Causality: The low temperature is strictly maintained because the silicate intermediate can decompose into difluorocarbene (
:CF2
) at higher temperatures, leading to unwanted side reactions. Furthermore, the low temperature maximizes the facial selectivity dictated by the bulky tert-butanesulfinyl group, forcing the
−CF3
group to attack from the less hindered face. DMF is chosen as the solvent because it stabilizes the hypervalent pentacoordinate silicate intermediate.
Workup: Quench with saturated
NH4Cl
, extract with EtOAc, and purify via flash chromatography. (Validation checkpoint: Analyze via chiral HPLC to confirm >95% de).
Step 3: Auxiliary Cleavage
Reagents:α
-CF3 sulfinamide intermediate, HCl (4M in dioxane), Methanol.
Procedure: Dissolve the intermediate in MeOH and add 4M HCl in dioxane. Stir for 2 hours at room temperature.
Causality: The acidic conditions selectively cleave the
N−S
bond without affecting the
C−CF3
bond or the cyclohexane ring. This allows for clean deprotection without racemization or defluorination, yielding the hydrochloride salt of the target amine.
Workup: Concentrate in vacuo, triturate with diethyl ether to isolate (R)-1-cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride as a highly pure white solid.
Quantitative Data & Pathway Comparison
The following table summarizes the key metrics for the different synthetic strategies discussed, allowing researchers to select the optimal route based on scale and stereochemical requirements.
Synthesis Pathway
Primary Precursor
Key Reagent(s)
Typical Yield
Stereocontrol (ee/de)
Scalability
A. Ruppert-Prakash (Chiral Auxiliary)
Cyclohexanecarboxaldehyde
TMSCF3
, Ellman's Auxiliary
75 - 85%
>95% de
High (up to 50g scale)
B. Reductive Amination
Cyclohexyl
CF3
Ketone
NH3
,
Ti(O−iPr)4
,
NaBH4
60 - 70%
Low (requires chiral catalyst)
Moderate
C. Radical C-H Functionalization
Cyclohexane
Sulfonyl oxime,
K2S2O8
,
LiAlH4
40 - 55%
N/A (Racemic)
Low (Discovery phase)
Table 1: Comparative analysis of synthetic methodologies for
α
-trifluoromethyl amines. Data synthesized from comparative methodologies in organofluorine chemistry[3].
Conclusion
The synthesis of 1-cyclohexyl-2,2,2-trifluoroethan-1-amine derivatives requires precise control over highly reactive fluorinated intermediates. While radical
C−H
functionalization represents the cutting edge of late-stage functionalization[3], the nucleophilic addition of
TMSCF3
to chiral sulfinyl imines remains the gold standard for preparative, enantioselective synthesis. By understanding the causality of reagent selection—specifically the stabilization of the pentacoordinate silicate and the stereodirecting effects of chiral auxiliaries—researchers can reliably access these privileged medicinal motifs.
References
An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent - Enamine / ResearchGate.
1-Cyclohexyl-2,2,2-trifluoroethanamine — Chemical Substance Information - NextSDS. 2
The Strategic Role of Trifluoromethyl Groups in Cyclohexyl Amine Building Blocks: A Mechanistic and Methodological Guide
Executive Summary Cyclohexylamines are ubiquitous pharmacophores in medicinal chemistry, frequently utilized to navigate chemical space and engage target binding pockets. However, the inherent conformational flexibility...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Cyclohexylamines are ubiquitous pharmacophores in medicinal chemistry, frequently utilized to navigate chemical space and engage target binding pockets. However, the inherent conformational flexibility of the cyclohexane ring (rapid chair-to-chair flipping) and the high basicity of aliphatic amines often present significant pharmacokinetic and pharmacodynamic challenges. The strategic incorporation of a trifluoromethyl (
CF3
) group into these building blocks offers an elegant, multi-dimensional solution for modern drug development professionals.
The Causality of
CF3
Substitution: Mechanistic Principles
Conformational Locking via High A-Values
The spatial orientation of substituents on a cyclohexane ring is governed by the energy difference between their axial and equatorial states, quantified as the A-value. The
CF3
group possesses an exceptionally high A-value of 2.4–2.5 kcal/mol, as determined by 19F NMR spectroscopy 1[1]. By strongly preferring the equatorial position to minimize 1,3-diaxial steric clashes, a
CF3
group acts as a "metabolically silent" conformational lock.
For instance, in trans-4-(trifluoromethyl)cyclohexylamine, the
CF3
group forces the ring into a rigid chair conformation, thereby locking the amine group in the opposite equatorial position 2[2]. This rigidification reduces the entropic penalty upon target binding and ensures a predictable 3D vector for the pharmacophore. Unlike the sterically massive tert-butyl group (A-value ~4.9 kcal/mol), which introduces excessive lipophilicity, the
CF3
group achieves this lock without compromising drug-like properties.
Inductive pKa Modulation and Bioavailability
Unsubstituted cyclohexylamines typically exhibit pKa values around 10.5, rendering them almost entirely protonated at physiological pH (7.4). This high degree of ionization severely restricts passive membrane permeability. The
CF3
group exerts a powerful electron-withdrawing inductive effect (-I), pulling electron density away from the amine nitrogen.
There is a direct correlation between this fluorination and the reduced basicity of the amine, shifting its hydrogen-bonding nature to be more amide-like 3[3]. By lowering the pKa to ~8.5–9.0, the equilibrium shifts toward the neutral species, increasing the apparent lipophilicity (logD) and drastically improving blood-brain barrier (BBB) penetration.
Metabolic Shielding
The C-F bond is the strongest single bond in organic chemistry. Strategic placement of a
CF3
group sterically and electronically shields adjacent C-H bonds from oxidative metabolism by Cytochrome P450 enzymes. This extends the pharmacokinetic half-life of the drug candidate while avoiding the formation of reactive, toxic metabolites often seen with unfluorinated alkyl groups.
Quantitative Data Summaries
Table 1: Comparative Conformational and Acid-Base Properties of Cyclohexane Substituents
Substituent
A-value (kcal/mol)
Electronic Effect
Amine pKa Modulation
Metabolic Stability
-CH3
1.70
+I (Donating)
Negligible (~10.5)
Low (Prone to oxidation)
-CF3
2.4 - 2.5
-I (Withdrawing)
Significant (~8.5 - 9.0)
High (CYP450 resistant)
-C(CH3)3
4.90
+I (Donating)
Negligible (~10.6)
Low (Highly lipophilic)
-F
0.25 - 0.30
-I (Withdrawing)
Moderate (~9.5)
Moderate
Experimental Workflows: Synthesis and Validation
To ensure scientific integrity, the following self-validating system details the synthesis of a
CF3
-locked amine and the analytical methodology used to empirically verify its conformational rigidity.
Protocol 1: Synthesis of trans-4-(Trifluoromethyl)cyclohexylamine
Objective: To synthesize a conformationally locked amine building block.
Causality of Choices: Reductive amination of 4-(trifluoromethyl)cyclohexanone typically yields a mixture of cis and trans isomers. To isolate the thermodynamically favored trans isomer (where both groups are equatorial), a mild reducing agent is paired with selective crystallization.
Imine Formation: Dissolve 4-(trifluoromethyl)cyclohexanone (1.0 eq) in anhydrous dichloromethane (DCM). Add benzylamine (1.05 eq) and a catalytic amount of glacial acetic acid. Stir at room temperature over activated 4Å molecular sieves for 12 hours.
Rationale: Molecular sieves drive the equilibrium toward the imine by sequestering water, preventing reversible hydrolysis.
Reduction: Cool to 0°C. Slowly add sodium triacetoxyborohydride (STAB, 1.5 eq).
Rationale: STAB is a mild, bulky reducing agent that minimizes the over-reduction of the unreacted ketone and provides superior diastereoselectivity compared to standard sodium borohydride.
Deprotection: Isolate the N-benzyl intermediate via aqueous workup. Dissolve in methanol, add 10% Pd/C (0.1 eq), and stir under a hydrogen atmosphere (1 atm) for 6 hours to cleave the benzyl group.
Isomer Resolution: Acidify the crude amine with ethereal HCl.
Rationale: The trans-4-(trifluoromethyl)cyclohexylamine hydrochloride salt preferentially crystallizes from cold ether/ethanol mixtures due to its highly symmetrical, flat equatorial-equatorial conformation, allowing clean separation from the cis isomer.
Protocol 2: Conformational Analysis via Dynamic 19F NMR
Objective: To empirically determine the A-value and validate the conformational lock of the synthesized building block.
Causality of Choices: 19F NMR is chosen over 1H NMR because the 19F nucleus provides a significantly larger chemical shift dispersion. This allows the distinct signals of the axial and equatorial
CF3
conformers to be resolved at low temperatures without the severe multiplet overlap characteristic of cyclohexane protons 4[4].
Sample Preparation: Dissolve the synthesized
CF3
-cyclohexylamine in a low-freezing deuterated solvent (e.g., THF-d8) to a concentration of 0.05 M.
Variable Temperature (VT) Acquisition: Acquire 19F NMR spectra starting at 298 K. Gradually lower the temperature in 5 K increments down to 168 K.
Coalescence Observation: Observe the broad time-averaged singlet at room temperature split into two distinct sharp singlets below the coalescence temperature (approx. 220 K). The major peak (approx. -72 ppm) corresponds to the equatorial
CF3
, while the minor peak (approx. -63 ppm) corresponds to the axial
CF3
.
Thermodynamic Calculation: Integrate the area under the two peaks at temperatures below coalescence to determine the equilibrium constant (
Keq
). Calculate the free energy difference (
ΔG∘
, or A-value) using the Gibbs free energy equation:
ΔG∘=−RTln(Keq)
.
Visualizing the Pharmacological Impact
Mechanistic pathways of CF3 substitution in cyclohexylamines.
References
Conformational analysis. Trifluoromethyl group
Source: American Chemical Society (ACS)
URL:[Link]
Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy
Source: New Journal of Chemistry (RSC Publishing)
URL:[Link]
Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines
Source: ACS Catalysis
URL:[Link]
Pharmacokinetic Profiling of α-Trifluoromethyl Amines: A Technical Guide to 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine
Executive Summary The strategic incorporation of fluorine into small molecules has fundamentally reshaped modern drug design. Among fluorinated motifs, the α-trifluoromethyl amine—exemplified by 1-Cyclohexyl-2,2,2-triflu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The strategic incorporation of fluorine into small molecules has fundamentally reshaped modern drug design. Among fluorinated motifs, the α-trifluoromethyl amine—exemplified by 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine —represents a highly specialized pharmacophore. By placing a strongly electron-withdrawing trifluoromethyl (-CF3) group immediately adjacent to a primary amine, medicinal chemists can drastically alter the molecule's physicochemical properties. This technical guide deconstructs the pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of this scaffold, providing causality-driven insights and self-validating experimental protocols for application scientists and drug development professionals.
To accurately profile 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine, we must first understand the causality behind its molecular behavior. The molecule consists of a primary amine flanked by an α-cyclohexyl ring and an α-trifluoromethyl group.
pKa Modulation & Basicity: In a standard aliphatic primary amine, the nitrogen lone pair is highly available, resulting in a pKa of approximately 10.5. However, the three highly electronegative fluorine atoms of the -CF3 group exert a profound inductive electron-withdrawing effect through the sigma bonds. This pulls electron density away from the nitrogen, shifting the pKa down to approximately 5.5–6.5. Consequently, the basicity is severely attenuated, making the amine predominantly neutral (un-ionized) at physiological pH (7.4)[1].
Amide Bioisosterism: Because the basicity is attenuated, the hydrogen-bond donor capacity of the N-H bond closely mimics that of an amide. Therefore, α-trifluoromethyl amines are frequently deployed as proteolysis-resistant2[2].
Aqueous Stability: Unlike N-trifluoromethyl amines, which are highly electrophilic and prone to rapid hydrolysis in aqueous media, α-trifluoromethyl amines exhibit 3[3].
Predicted Metabolic Fate & Clearance Mechanisms
The metabolic soft spots of 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine are heavily dictated by steric and electronic shielding.
Alpha-Oxidation Blockade: Cytochrome P450 (CYP) mediated dealkylation typically requires the abstraction of an alpha-hydrogen. The presence of the -CF3 group completely blocks this pathway. Furthermore, the electron-withdrawing nature of the CF3 group deactivates the nitrogen lone pair, preventing single-electron transfer (SET) mechanisms utilized by monoamine oxidases (MAO).
Cyclohexyl Hydroxylation: With the alpha-position protected, the metabolic burden shifts entirely to the highly lipophilic cyclohexyl ring. This ring is highly susceptible to Phase I aliphatic hydroxylation (primarily at the C3 or C4 positions) by hepatic CYP3A4 and CYP2D6 enzymes. The resulting hydroxylated metabolites are subsequently targeted by UDP-glucuronosyltransferases (UGTs) for Phase II conjugation and renal excretion.
Amine is predominantly neutral at physiological pH; cyclohexyl and CF3 groups drive lipophilicity.
Plasma Protein Binding (PPB)
> 90%
High lipophilicity drives non-specific binding to human serum albumin (HSA) and α1-acid glycoprotein.
Caco-2 Permeability (
Papp
)
> 15 × 10⁻⁶ cm/s
Neutral state at pH 7.4 facilitates rapid transcellular passive diffusion.
Hepatic Clearance (
CLint
)
Moderate to High
Cyclohexyl ring is highly susceptible to CYP-mediated aliphatic hydroxylation.
Validated Experimental Workflows for ADME Profiling
To empirically validate the PK profile, a high-throughput in vitro testing cascade is required. To handle the complex matrices generated by these assays,4 is often employed to effectively separate large biomolecules from the low molecular weight analytes prior to mass spectrometry[4].
Fig 2. High-throughput in vitro pharmacokinetic profiling workflow.
Because of its high lipophilicity, the molecule may be a substrate for efflux transporters like P-glycoprotein (P-gp). A bidirectional assay is required to calculate the efflux ratio.
Self-Validating Mechanism: Inclusion of Lucifer Yellow (LY) as a paracellular permeability marker. If LY
Papp
> 1 × 10⁻⁶ cm/s, the monolayer integrity is compromised, and the well data is automatically rejected.
Step-by-Step Methodology:
Cell Culture: Seed Caco-2 cells on polycarbonate filter supports (0.4 µm pore size) and culture for 21 days to ensure tight junction formation and functional expression of apical efflux transporters.
Buffer Preparation: Prepare Hank’s Balanced Salt Solution (HBSS) buffered with 10 mM HEPES at pH 7.4. Causality: Maintaining strict pH 7.4 is critical because the ionization state of the α-CF3 amine (pKa ~6.0) is highly sensitive to pH fluctuations, which would artificially alter passive diffusion rates.
Dosing: Prepare a 10 µM dosing solution of 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine containing 100 µM Lucifer Yellow. Apply to the apical (A) chamber for A-to-B assessment, and basolateral (B) chamber for B-to-A assessment.
Incubation & Sampling: Incubate at 37°C on an orbital shaker (to minimize the unstirred water layer). Extract 50 µL aliquots from the receiver chamber at 30, 60, and 90 minutes.
Quenching: Quench samples in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: Acetonitrile instantly precipitates shed proteins and stabilizes the analyte for LC-MS/MS analysis.
Protocol B: Human Liver Microsome (HLM) Stability Assay
This assay determines the intrinsic clearance (
CLint
) driven by hepatic Phase I enzymes.
Self-Validating Mechanism: Parallel incubation with Testosterone (CYP3A4 substrate) and Diclofenac (CYP2C9 substrate). If the
CLint
of these controls falls outside historical validated ranges, the HLM batch is deemed inactive and the assay is voided.
Step-by-Step Methodology:
Matrix Preparation: Thaw pooled human liver microsomes on ice. Prepare a 1 mg/mL protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2. Causality: Mg²⁺ is an essential cofactor for the optimal catalytic activity of CYP450 enzymes.
Analyte Spiking: Add 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine to a final concentration of 1 µM. Keep organic solvent (e.g., DMSO) below 0.1% v/v to prevent competitive CYP enzyme inhibition.
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.
Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. Causality: NADPH is the obligate electron donor for the CYP450 reductase cycle; without it, Phase I oxidation cannot occur.
Time-Course Sampling & Quenching: At 0, 5, 15, 30, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing internal standard. Causality: The 3:1 organic-to-aqueous ratio ensures complete protein denaturation, immediately halting enzymatic activity.
Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to calculate the half-life (t1/2) and intrinsic clearance (
CLint
).
References
Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers, RSC Publishing,[Link]
Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines, PMC,[Link]
N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox, ACS Publications,[Link]
Turbulent flow bioanalysis in drug metabolism and pharmacokinetics, PubMed,[Link]
Application Note: 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine Hydrochloride as a Strategic Fluorinated Building Block
Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine is a paramount technique for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 1-Cyclohexyl-2,2,2-tri...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine is a paramount technique for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride represents a highly specialized, sp3-rich building block that merges the steric bulk of a cyclohexyl ring with the profound electronic effects of an alpha-trifluoromethyl (α-CF3) group. This application note provides an in-depth mechanistic rationale and self-validating experimental protocols for utilizing this compound in organic synthesis, specifically targeting researchers developing peptidomimetics and small-molecule therapeutics.
Chemical Profile & Physical Properties
Understanding the baseline physicochemical properties of this building block is critical for handling and reaction planning.
Chemical Name: 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride
Form: White powder, bench-stable as the hydrochloride salt[1].
Mechanistic Rationale: The "Why" Behind the Structure
As a Senior Application Scientist, it is vital to look beyond the structure and understand the causality of how this molecule behaves in biological and synthetic systems. The α-CF3 group is not merely a steric placeholder; it fundamentally alters the electronic landscape of the adjacent amine[2].
pKa Modulation & Membrane Permeability: The strong inductive electron-withdrawing effect of the fluorine atoms drastically lowers the basicity of the primary amine[3]. While a standard aliphatic amine has a pKa of ~10.5 (rendering it >99% protonated and positively charged at physiological pH 7.4), the α-CF3 group shifts this pKa down to approximately 7.0–8.0. This increases the fraction of the neutral, un-ionized species in vivo, which is the primary driver for passive lipid bilayer permeability.
Metabolic Stability (CYP450 Evasion): Cytochrome P450 enzymes frequently target aliphatic amines for oxidative deamination at the α-carbon. The robust C–F bonds and the sheer steric shielding provided by the CF3 group block this metabolic liability, serving as a proteolysis-resistant surrogate that significantly extends the biological half-life of the resulting drug[4],[5].
Conformational Bias & Lipophilicity: The cyclohexyl ring provides an sp3-rich hydrophobic motif that drives binding affinity in deep lipophilic target pockets. Combined with the CF3 group, it creates a highly lipophilic vector without adding flat, aromatic character (thereby keeping the fraction of sp3 carbons, Fsp3, high).
Comparative ADME & Physicochemical Properties
The following table summarizes the quantitative shifts induced by substituting a standard methyl group with a trifluoromethyl group at the α-position.
Property
Standard Analog (1-Cyclohexylethan-1-amine)
Fluorinated Analog (1-Cyclohexyl-2,2,2-trifluoroethan-1-amine)
Enhanced binding affinity in hydrophobic target pockets.
Metabolic Stability
Low (Susceptible to α-oxidation)
Exceptionally High
Evasion of CYP450 clearance; prolonged half-life.
Nucleophilicity
High
Low
Requires highly reactive electrophiles (e.g., HATU) for synthesis.
Logical Workflow & Pharmacological Impact
Logical workflow linking α-CF3 structural features to pharmacological and synthetic outcomes.
Experimental Protocols
Because the α-CF3 group inductively pulls electron density away from the nitrogen lone pair, the amine is significantly less nucleophilic than non-fluorinated analogs[2]. Standard synthetic protocols will often fail or stall. The following methodologies are engineered to overcome this electronic deactivation and include built-in, self-validating steps to ensure trustworthiness.
Protocol A: Amide Bond Formation via HATU Coupling
Causality Insight: Standard carbodiimide couplings (e.g., EDC/HOBt) often stall at the active ester intermediate because the deactivated α-CF3 amine lacks the nucleophilicity to attack it. HATU is mandated here because it generates a highly electrophilic 7-aza-1-hydroxybenzotriazole (HOAt) ester, which is reactive enough to be trapped by the sluggish amine.
Step-by-Step Methodology:
Free-Basing: Suspend 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 10 minutes at room temperature to liberate the free base.
Activation: In a separate flask, dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (1.5 eq). Stir for 15 minutes until the active HOAt-ester is fully formed (solution often turns pale yellow).
Coupling: Transfer the free-based amine solution dropwise into the activated acid solution. Stir at 40 °C for 12–18 hours. The slight elevation in temperature provides the kinetic energy needed to overcome the steric bulk of the cyclohexyl ring.
Quenching & Extraction: Dilute the reaction with EtOAc and wash sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO3, and brine. Dry the organic layer over Na2SO4 and concentrate under reduced pressure.
Self-Validating LC-MS System: The low basicity of the α-CF3 amine means it often fails to ionize in positive electrospray ionization (+ESI). A self-validating tracking method must monitor the disappearance of the carboxylic acid (via -ESI or UV 254 nm) rather than the consumption of the amine. The emergence of the [M+H]+ or [M-H]- peak of the final amide confirms successful coupling. If the acid is consumed but no product mass is observed, the reaction has stalled at the HOAt-ester intermediate.
Protocol B: Sulfonylation for Sulfonamide Synthesis
Causality Insight: Sulfonyl chlorides are hard electrophiles. To drive the reaction with a deactivated amine, pyridine is used as both solvent and nucleophilic catalyst. Pyridine attacks the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate, which is then susceptible to attack by the α-CF3 amine.
Step-by-Step Methodology:
Preparation: Dissolve 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride (1.0 eq) in anhydrous pyridine (0.5 M).
Addition: Cool the solution to 0 °C. Add the desired sulfonyl chloride (1.5 eq) portion-wise.
Reaction: Remove the ice bath and heat the reaction to 60 °C for 8 hours. The combination of the nucleophilic catalyst (pyridine) and heat forces the sulfonylation to completion.
Concentration: Remove pyridine under reduced pressure (co-evaporate with toluene to aid removal).
Self-Validating Phase Switch: Because the resulting sulfonamide N-H is flanked by two strong electron-withdrawing groups (-SO2R and -CF3), it becomes highly acidic (pKa ~4-5). Dissolve the crude residue in EtOAc and wash with 1M NaOH. The product will selectively partition into the aqueous phase as a sodium salt , leaving unreacted amine and neutral impurities in the organic layer. Acidifying the aqueous phase to pH 2 forces the pure product back into a fresh EtOAc extraction. If the product does not phase-switch into the basic aqueous layer, the sulfonylation has failed.
References
Title: CAS 1376357-98-0 | AMERICAN ELEMENTS®
Source: americanelements.com
URL:1
Title: Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors
Source: acs.org
URL:2
Title: Research & Discoveries - Duke Chemistry
Source: duke.edu
URL:4
Title: Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion (PMC)
Source: nih.gov
URL:5
Application Note: Dissolution and Handling Protocol for 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine Hydrochloride
Executive Summary The preparation of accurate, stable stock solutions is a foundational requirement for reproducible in vitro biological assays. 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride (CAS: 1376357-98-0)...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The preparation of accurate, stable stock solutions is a foundational requirement for reproducible in vitro biological assays. 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride (CAS: 1376357-98-0) presents a unique solvation challenge due to the competing physicochemical forces within its molecular architecture. This application note provides a causality-driven, self-validating protocol for dissolving this specific fluorinated amine salt, ensuring maximum bioavailability while preventing solvent-induced assay artifacts.
Mechanistic Profiling: The Causality of Solubility
To successfully dissolve this compound, researchers must understand how its structural components dictate its behavior in different solvents:
The Trifluoromethyl (-CF₃) Effect: The -CF₃ group is highly electronegative and hydrophobic. While its inclusion in drug design improves metabolic stability and membrane permeability, it significantly increases the molecule's lipophilicity (logP), thereby reducing its thermodynamic aqueous solubility[1][2]. Furthermore, the strong electron-withdrawing inductive effect of the β-fluorines pulls electron density away from the adjacent primary amine, substantially lowering its pKa and reducing its basicity compared to non-fluorinated analogs[3][4].
Steric Bulk of the Cyclohexyl Ring: The saturated six-membered ring adds a large hydrophobic surface area. This increases the energy required to create a hydration shell in purely aqueous media, driving the need for an organic co-solvent.
The Hydrochloride (HCl) Salt Form: Formulating the amine as an HCl salt provides a localized polar region that improves the initial hydration energy compared to its free base form (which is typically an immiscible liquid)[5]. However, the overwhelming hydrophobicity of the -CF₃ and cyclohexyl groups means that while the salt is soluble in water at micro-molar concentrations, achieving the high-concentration stock solutions (e.g., 10–50 mM) required for in vitro assays necessitates the use of Dimethyl sulfoxide (DMSO) to fully disrupt the crystal lattice.
Quantitative Physicochemical Data
The following table summarizes the compound's properties to guide molarity calculations and solvent selection.
Required for molarity calculations (2.18 mg/mL = 10 mM).
Primary Solvent
100% Anhydrous DMSO
Solvates the hydrophobic -CF₃ and cyclohexyl groups.
Aqueous Solubility
Low to Moderate
HCl salt aids dissolution, but lipophilicity limits max concentration.
Amine pKa
Reduced (vs. non-fluorinated)
β-fluorines withdraw electron density, reducing basicity[4].
Experimental Protocol: A Self-Validating System
This protocol is designed as a self-validating system. Visual checks ensure chemical solubility, while the inclusion of vehicle controls ensures biological validity.
Phase 1: Preparation of 10 mM Master Stock
Weighing: Accurately weigh 2.18 mg of 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride powder into a sterile, static-free microcentrifuge tube.
Solvent Addition: Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO.
Causality: Anhydrous DMSO prevents premature hydrolysis and fully solvates the hydrophobic moieties that water cannot penetrate.
Mechanical Disruption: Vortex the tube vigorously for 30 seconds.
Acoustic Cavitation (If necessary): If microscopic particulate matter remains, sonicate the tube in a room-temperature water bath for 5 minutes.
Causality: Sonication provides localized acoustic cavitation, delivering the kinetic energy required to break the strong intermolecular bonds of the solid crystal lattice.
Visual Validation Step: Hold the tube against a light source. The solution must be 100% optically clear. Any turbidity indicates incomplete dissolution, requiring further sonication.
Aliquoting: Divide the master stock into 50 µL single-use aliquots and store immediately at -20°C.
Causality: Freezing and thawing can cause highly lipophilic compounds to nucleate and precipitate out of the DMSO solution. Single-use aliquots eliminate this risk.
Phase 2: Preparation of Aqueous Working Solutions
Thawing: Thaw a single 50 µL aliquot at room temperature. Vortex briefly to ensure homogeneity.
Dropwise Dilution: Pre-warm your aqueous assay buffer (e.g., PBS or DMEM) to 37°C. While vortexing the buffer, add the DMSO stock dropwise to achieve your target concentration (e.g., 10 µM).
Causality: Dropwise addition into a rapidly moving, warm aqueous phase prevents localized high concentrations of the compound from crashing out (precipitating) before it can evenly disperse.
Biological Validation Step: Ensure the final concentration of DMSO in your assay does not exceed 0.1% (v/v). You must run a parallel "Vehicle Control" well containing 0.1% DMSO in buffer to validate that any observed biological effect is caused by the fluorinated amine, not solvent-induced cytotoxicity.
Workflow Visualization
Workflow for the dissolution and serial dilution of 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine HCl.
References
Chemical Substance Information: 1-cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride. NextSDS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4REdq52RLN3VxQM-8P7Cu2-jQ3ReOVSEztTWIklMy4CzTdNhrfOiXIRj4_dxgQ9IGXgRdFxNXwHzeYcAdXByzPiOHNSLsCQJ_y5h9iFyzo6_4R9Je1cLRoIqNh0DxEvVG_jd2JOEnnHJfoqwOHiehYwLD7xOFPD8331KRdlhQdgq-zETZzq6w2L8S8uUSuusdLFydGvfnXoXiyzh_qg==]
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. National Institutes of Health (NIH) / PMC.[https://vertexaisearch.cloud.google.
Trifluoromethyl: Organic Chemistry Study Guide. Fiveable.[https://vertexaisearch.cloud.google.
New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Nottingham Research Data Management Repository.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH96mQFipfD2Y_uQ-VKCt8Q66J-YYR0R_y1Rzif4MkrgMqsuce_OImCO489bbf0R2nWILiotP3IkHJg6rlMNV8-WVT0RqJnmhvj8MGnxwxqaNhgnKnO-cqkX_sxanfVg1QfyQ3CHoZ3B-2DTHMCGGcVnJxz9KIHGmS9JxP7Iz_TsPGk0rTBFZpzyRNJV8z6OKTPvYQSrCmMzD3R2QXUuoXAMg==]
Application Notes and Protocols: Catalytic Amidation with 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine HCl
Introduction: The Imperative for Efficient and Greener Amide Bond Formation The amide bond is a cornerstone of modern chemistry, forming the backbone of peptides, proteins, and a vast array of pharmaceuticals and functio...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative for Efficient and Greener Amide Bond Formation
The amide bond is a cornerstone of modern chemistry, forming the backbone of peptides, proteins, and a vast array of pharmaceuticals and functional materials.[1][2][3][4] Traditional methods for amide synthesis often rely on stoichiometric activating agents, which generate significant chemical waste and can be costly, presenting challenges for sustainable and large-scale industrial applications.[3][5][6][7] This has spurred the development of catalytic direct amidation reactions, which offer a more atom-economical and environmentally benign alternative by directly coupling carboxylic acids and amines with the concomitant removal of water.[2][3][8]
This application note provides a comprehensive guide to the catalytic amidation reaction, with a specific focus on the use of 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride. The incorporation of the trifluoromethyl group introduces unique electronic properties that can influence reactivity and the physicochemical characteristics of the final amide product, making this amine a valuable building block in medicinal chemistry and materials science.
The Significance of Fluorinated Amines
The presence of a trifluoromethyl (CF3) group can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, trifluoromethylated amines are highly sought-after synthons in drug discovery. 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine, available as its hydrochloride salt for improved stability and handling[9][10], serves as a key intermediate for introducing this privileged motif.
Understanding the Catalytic Landscape of Amidation
Direct catalytic amidation is a thermodynamically challenging transformation that typically requires catalysts to facilitate the activation of the carboxylic acid and/or the amine.[2] Several classes of catalysts have been developed, each with distinct mechanisms and substrate scopes.
Boron-Based Catalysts: A Versatile Approach
Boronic acids and boric acid have emerged as highly effective catalysts for direct amidation.[5][6][11][12][13] The currently accepted mechanism suggests that the boron catalyst interacts with the carboxylic acid to form an acyloxyboron intermediate.[13] This intermediate is more susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond. Mechanistic studies suggest that a dimeric B-X-B motif may be crucial for activating the carboxylic acid while delivering the amine nucleophile.[3]
Metal-Based Catalysts: Expanding the Scope
A variety of metal catalysts, including those based on zirconium, titanium, and copper, have been successfully employed in amidation reactions.[14][15][16][17][18][19][20]
Zirconium Catalysts: Zirconium complexes are efficient for the amidation of non-activated carboxylic acids.[11][14] Kinetic studies indicate a first-order dependence on the catalyst and a positive rate dependence on the amine concentration.[14][15] The proposed mechanism involves the nucleophilic attack of the amine on a terminal η2-carboxylate ligand of a dinuclear zirconium species.[8][14][15] More recent research suggests that zirconium oxo clusters may be the active catalytic species.[17]
Titanium Catalysts: Titanium tetrafluoride (TiF4) has been shown to be an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids.[19][20]
Copper Catalysts: Copper-catalyzed oxidative amidation provides an alternative route, particularly when starting from aldehydes and amine hydrochloride salts.[21][22]
Experimental Protocols for Catalytic Amidation with 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine HCl
This section provides detailed protocols for the catalytic amidation of a representative carboxylic acid with 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride.
Pre-reaction Considerations: Handling of the Amine Hydrochloride Salt
1-Cyclohexyl-2,2,2-trifluoroethan-1-amine is supplied as a hydrochloride salt to enhance its stability and ease of handling.[23][24][25] However, for the amidation reaction to proceed, the free amine is required to act as a nucleophile.[9] This is typically achieved by the in-situ addition of a non-nucleophilic base to neutralize the HCl.
Protocol 1: Boronic Acid-Catalyzed Amidation
This protocol details a general procedure for the amidation of benzoic acid with 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride using a boronic acid catalyst.
Round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus or molecular sieves for water removal.
Procedure:
To a round-bottom flask, add benzoic acid (1.0 eq), 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride (1.1 eq), and phenylboronic acid (0.1 eq).
Add toluene to the flask to achieve a suitable concentration (e.g., 0.5 M).
Add triethylamine (1.2 eq) to the reaction mixture to neutralize the HCl salt and liberate the free amine.
Equip the flask with a Dean-Stark apparatus filled with toluene or add activated molecular sieves (4 Å) to remove water as it is formed. The removal of water is crucial to drive the equilibrium towards amide formation.[13]
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and stir for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Filter the mixture to remove any solids and wash the filter cake with toluene.
Wash the organic phase with a saturated aqueous solution of sodium bicarbonate and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Visualization of the Experimental Workflow:
Caption: Workflow for Boronic Acid-Catalyzed Amidation.
Protocol 2: Zirconium-Catalyzed Amidation
This protocol outlines a procedure using a zirconium-based catalyst, which can be effective for a broad range of substrates.
Zirconium(IV) chloride (ZrCl4) or Zirconium(IV) isopropoxide (catalyst)
N,N-Diisopropylethylamine (DIPEA) (base)
Anhydrous Toluene or Xylene (solvent)
Inert atmosphere (Nitrogen or Argon)
Schlenk flask and standard Schlenk line techniques
Procedure:
Set up a Schlenk flask under an inert atmosphere of nitrogen or argon.
To the flask, add the carboxylic acid (1.0 eq), 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride (1.1 eq), and the zirconium catalyst (e.g., ZrCl4, 5 mol%).
Add anhydrous toluene or xylene via syringe.
Add DIPEA (1.2 eq) to the reaction mixture.
Heat the reaction mixture to 110-140 °C and stir for 12-48 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the residue by flash column chromatography to afford the desired amide.
Mechanistic Insights
A deeper understanding of the reaction mechanism is crucial for troubleshooting and optimizing reaction conditions.
Proposed Mechanism for Boronic Acid Catalysis
The catalytic cycle is believed to proceed through the following key steps:
Activation of the Carboxylic Acid: The boronic acid reacts with the carboxylic acid to form a mono- or diacyloxyboron species, releasing water.
Nucleophilic Attack: The amine then attacks the activated carbonyl carbon of the acyloxyboron intermediate.
Amide Formation and Catalyst Regeneration: A tetrahedral intermediate is formed, which then collapses to yield the amide and regenerate the boronic acid catalyst.
Visualization of the Proposed Catalytic Cycle:
Caption: Simplified Boronic Acid Catalytic Cycle.
Data Presentation: A Comparative Overview
The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. The following table summarizes typical reaction parameters for different catalytic systems.
Insufficient Water Removal: Ensure the Dean-Stark trap is functioning correctly or use freshly activated molecular sieves.
Catalyst Deactivation: The catalyst may be sensitive to air or moisture. Consider using Schlenk techniques and anhydrous solvents.
Incomplete Amine Liberation: Increase the amount of base to ensure complete neutralization of the amine hydrochloride salt.
Side Product Formation:
Anhydride Formation: At high temperatures, the carboxylic acid may form an anhydride. Lowering the reaction temperature might be beneficial.
Epimerization: For chiral carboxylic acids or amines, racemization can occur. Boric acid-catalyzed amidations are known to preserve the integrity of stereogenic centers.[5]
Conclusion
Catalytic amidation represents a significant advancement in amide bond synthesis, offering a more sustainable and efficient alternative to traditional methods. The use of 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride in these reactions provides a direct route to valuable fluorinated amide compounds. By understanding the underlying principles of different catalytic systems and carefully optimizing reaction conditions, researchers can effectively synthesize a wide range of amides for applications in drug discovery and materials science.
References
Mechanistic insights into boron-catalysed direct amidation reactions - PMC - NIH. [Link]
Mechanistic Elucidation of Zirconium-Catalyzed Direct Amidation - ACS Publications. [Link]
Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC. [Link]
Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Mechanistic Elucidation of Zirconium-Catalyzed Direct Amidation. - American Elements. [Link]
Boric Acid Catalyzed Amidation in the Synthesis of Active Pharmaceutical Ingredients | Organic Process Research & Development - ACS Publications. [Link]
Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Recent developments in catalytic amide bond formation - Sci-Hub. [Link]
Metal-catalysed approaches to amide bond formation - RSC Publishing. [Link]
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. [Link]
Mechanism Insight into Direct Amidation Catalyzed by Zr Salts: Evidence of Zr Oxo Clusters as Active Species | Inorganic Chemistry - ACS Publications. [Link]
Direct Transamidation Reactions: Mechanism and Recent Advances - MDPI. [Link]
Direct Amidations of Carboxylic Acids with Amines - Encyclopedia.pub. [Link]
Zirconium-Catalyzed Direct Amide Bond Formation Between Carboxylic Esters and Amines | Request PDF - ResearchGate. [Link]
An N-Fluorinated Imide for Practical Catalytic Imidations | Journal of the American Chemical Society. [Link]
Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts. [Link]
TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. [Link]
A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates* - PubMed. [Link]
Hydrochloride salt of amine : r/OrganicChemistry - Reddit. [Link]
Catalytic amidation of unactivated ester derivatives mediated by trifluoroethanol. [Link]
Copper-Catalyzed Oxidative Amidation of Aldehydes with Amine Salts: Synthesis of Primary, Secondary, and Tertiary Amides | The Journal of Organic Chemistry - ACS Publications. [Link]
Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. [Link]
Enantioselective Catalytic C-H Amidations: An Highlight - MDPI. [Link]
1-cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride — Chemical Substance Information. [Link]
Application Note: Isolation of 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine Free Base via Liquid-Liquid Extraction
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Scientists. Physicochemical Context and Mechanistic Rationale The compound 1-cyclohexyl-2,2,2-trifluoroethan-1-amine is a highly valuable...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Scientists.
Physicochemical Context and Mechanistic Rationale
The compound 1-cyclohexyl-2,2,2-trifluoroethan-1-amine is a highly valuable fluorinated building block in medicinal chemistry, frequently utilized to introduce lipophilic, metabolically stable motifs into drug candidates. It is commercially supplied and stored as a hydrochloride salt to prevent oxidative degradation and minimize volatility[1].
Before this amine can be utilized in nucleophilic substitution, reductive amination, or amide coupling reactions, it must be converted from its inactive hydrochloride salt into its nucleophilic free base form.
The Causality of the Extraction:
Standard aliphatic amines (like cyclohexylamine) possess a
pKa
of approximately 10.6. However, the presence of the strongly electron-withdrawing trifluoromethyl (
−CF3
) group at the
α
-position exerts a profound inductive effect (
−I
), significantly decreasing the electron density on the nitrogen atom. This lowers the
pKa
of the conjugate acid to an estimated 6.0–7.0. Consequently, while a mild base like sodium bicarbonate (
NaHCO3
) is theoretically sufficient for deprotonation, using a stronger base such as 2M Sodium Hydroxide (
NaOH
) guarantees complete conversion to the free base and prevents equilibrium-driven yield losses. The high lipophilicity of the cyclohexyl and
−CF3
groups ensures that the resulting free base partitions almost exclusively into the organic phase during liquid-liquid extraction[2].
Equipment: 250 mL Separatory funnel, Erlenmeyer flasks, Magnetic stirrer, Rotary evaporator, pH indicator paper.
Step-by-Step Methodology (10 mmol Scale)
This protocol is designed as a self-validating system . In-process checks (pH testing and phase verification) are embedded to ensure the procedure cannot proceed to the next step if the previous step failed.
Step 1: Dissolution and Basification
Transfer 2.18 g (10.0 mmol) of 1-cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.
Add 20 mL of deionized water and stir until the solid is fully suspended/dissolved.
Slowly add 10 mL of 2M aqueous
NaOH
dropwise while stirring. The solution will turn cloudy as the insoluble free base precipitates out of the aqueous phase.
Validation Check: Spot a drop of the aqueous mixture onto pH paper. The pH must read
≥10
. If the pH is lower, add additional 2M
NaOH
in 1 mL increments until pH
≥10
is achieved. This guarantees 100% deprotonation of the amine.
Step 2: Liquid-Liquid Extraction
Transfer the basic aqueous mixture to a 250 mL separatory funnel. Rinse the Erlenmeyer flask with 20 mL of DCM and add the rinse to the funnel.
Stopper the funnel, invert, and gently vent the stopcock to release any pressure. Shake vigorously for 30 seconds, venting periodically.
Place the funnel on a ring stand and allow the phases to separate.
Causality Note: DCM is denser than water (1.33 g/cm³ vs 1.00 g/cm³). The organic layer containing the target free base will be the bottom layer .
Drain the bottom DCM layer into a clean 125 mL Erlenmeyer flask.
Repeat the extraction of the remaining aqueous layer with two additional 15 mL portions of DCM, combining all DCM extracts.
Step 3: Washing and Drying
Return the combined DCM extracts to the separatory funnel and wash with 15 mL of brine (saturated
NaCl
). This step pre-dries the organic layer by osmotically pulling dissolved water out of the DCM.
Drain the DCM layer back into the Erlenmeyer flask.
Add 2-3 grams of anhydrous
Na2SO4
to the DCM solution. Swirl the flask.
Validation Check: The drying agent should be free-flowing (like sand). If it clumps entirely, water is still present; add another 1 gram of
Na2SO4
until free-flowing solid is observed. Let sit for 10 minutes.
Step 4: Concentration
Filter the dried DCM solution through a fluted filter paper into a pre-weighed round-bottom flask. Rinse the filter cake with 5 mL of fresh DCM.
Concentrate the solution using a rotary evaporator.
Critical Parameter: Because low-molecular-weight amines can be volatile, set the water bath to no higher than 25°C and carefully lower the pressure to ~300 mbar to remove the DCM. Do not apply high vacuum (<50 mbar) for extended periods, as this risks evaporating the fluorinated free base.
Once solvent condensation ceases, remove the flask and weigh it to determine the crude yield. (Expected yield: 1.6 - 1.75 g; >90%).
Analytical Validation
To confirm the integrity of the isolated free base before downstream synthesis, perform the following analyses:
19F
NMR (
CDCl3
): A sharp singlet or doublet (depending on coupling to the adjacent chiral proton) should be observed around -75 to -80 ppm, characteristic of the
−CF3
group.
1H
NMR (
CDCl3
): Confirm the disappearance of the broad downfield
−NH3+
signal and the appearance of a sharp
−NH2
signal (typically integrating to 2H, exchanging with
D2O
, around 1.2–2.0 ppm depending on concentration).
References
National Center for Biotechnology Information. "1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride." PubChem Compound Summary for CID 66570545. Retrieved March 31, 2026, from[Link][2]
American Elements. "1-cyclohexyl-2,2,2-trifluoroethanamine; hydrochloride (CAS 1376357-98-0)." Chemical Substance Information. Retrieved March 31, 2026, from[Link][1]
NextSDS. "1-Cyclohexyl-2,2,2-trifluoroethanamine (CAS 1078726-20-1)." Chemical Compliance Database. Retrieved March 31, 2026, from[Link][3]
Application Note: Strategic Incorporation of 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine in Targeted API Synthesis
Introduction & Structural Rationale The incorporation of fluorinated aliphatic amines into pharmaceutical active ingredients (APIs) is a cornerstone strategy in modern medicinal chemistry for modulating pharmacokinetics,...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Structural Rationale
The incorporation of fluorinated aliphatic amines into pharmaceutical active ingredients (APIs) is a cornerstone strategy in modern medicinal chemistry for modulating pharmacokinetics, lipophilicity, and target binding affinity. Specifically, 1-cyclohexyl-2,2,2-trifluoroethan-1-amine (and its enantiopure variants) represents a highly specialized building block.
The structural topology of this molecule presents two extreme microenvironments:
The Trifluoromethyl (-CF₃) Group: Exerts a profound electron-withdrawing inductive effect (-I effect), which significantly lowers the pKa of the adjacent primary amine. This reduces basicity, which can improve passive membrane permeability and reduce hERG liability.
The Cyclohexyl Ring: Provides immense steric bulk (A-value ≈ 2.1 kcal/mol) directly adjacent to the reactive center, shielding the resulting amide bonds from proteolytic cleavage and enzymatic degradation by monoamine oxidases or cytochrome P450s.
While these features make it an exceptional moiety for drug discovery—such as in the development of imidazo[1,5-a]pyrimidinyl carboxamides for neurological disorders like Gaucher and Parkinson's disease[1]—they simultaneously render the amine a poor nucleophile. This application note details the causality-driven protocols required to successfully handle and couple this sterically and electronically deactivated building block.
Physicochemical Profiling
Understanding the physical state of the reagent is critical for synthetic planning. The compound is commercially available both as a free base and as a hydrochloride salt.
Enantiopurity must be maintained; avoid harsh basic conditions at elevated temps to prevent racemization.
Physical State
Liquid
Solid (Powder)
The free base is volatile; rotary evaporation must be strictly controlled (< 30 °C).
Molecular Weight
181.20 g/mol
217.66 g/mol
Stoichiometric calculations must account for the HCl counterion.
Storage
2-8 °C, Inert atmosphere
Room Temperature
Free base is susceptible to oxidative degradation and atmospheric CO₂ (carbamate formation).
Mechanistic Logic & Coupling Strategy
Standard peptide coupling reagents (e.g., EDC/HOBt or DCC) rely on the amine being sufficiently nucleophilic to attack the O-acylisourea or HOBt active ester. Because the -CF₃ group pulls electron density away from the nitrogen lone pair, and the cyclohexyl group blocks the Bürgi-Dunitz trajectory, standard reagents typically yield <10% product.
The Causality of Reagent Selection:
To overcome this, highly reactive uronium/aminium salts such as HATU must be employed. HATU generates a 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The critical advantage of HOAt over HOBt is the presence of the pyridine nitrogen, which acts as a neighboring hydrogen-bond acceptor. This pre-organizes the deactivated 1-cyclohexyl-2,2,2-trifluoroethan-1-amine, guiding it into the optimal trajectory for acylation and accelerating the reaction entropically.
Caption: Mechanistic causality governing the choice of coupling reagents for deactivated amines.
Experimental Workflows & Protocols
Workflow Diagram
Caption: Workflow for HATU-mediated amide coupling of fluorinated amines.
Protocol A: Preparation of the Free Base (From HCl Salt)
If utilizing the shelf-stable hydrochloride salt, it must be converted to the free base prior to the coupling reaction to prevent stoichiometric consumption of the DIPEA base required for the HATU mechanism.
Suspension: Suspend 1-cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride (1.0 eq) in a 1:1 biphasic mixture of Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃.
Deprotonation: Stir vigorously at 20 °C for 30 minutes.
Causality: NaHCO₃ (pH ~8.3) is sufficiently basic to deprotonate the amine (whose pKa is lowered to ~6-7 by the CF₃ group) but mild enough to prevent any hydrolytic side reactions.
Extraction: Separate the organic layer. Extract the aqueous layer once more with EtOAc.
Drying & Concentration: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Critical Parameter: The free base is highly volatile. Maintain the water bath temperature strictly below 30 °C and avoid high vacuum (< 50 mbar) to prevent product loss.
Protocol B: HATU-Mediated Amide Coupling
Adapted from validated API synthesis routes for neurological disorder therapeutics[1].
Self-Validating System: This protocol incorporates an LC-MS validation checkpoint to ensure the active ester is fully formed before the precious amine is introduced, eliminating the risk of reagent degradation.
Acid Activation: Dissolve the target carboxylic acid (e.g., 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.15 M concentration) under an inert nitrogen atmosphere.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the acidic HOAt byproduct, driving the reaction forward without acting as a competing nucleophile.
Esterification: Add HATU (1.2 eq) in one portion at 0 °C. Stir for 15 minutes.
Validation Checkpoint: Withdraw a 5 µL aliquot and quench into 100 µL of Methanol. Analyze via LC-MS. The presence of the methyl ester mass confirms that the highly reactive HOAt active ester has successfully formed and is ready for aminolysis.
Coupling: Add 1-cyclohexyl-2,2,2-trifluoroethan-1-amine (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.
Workup: Quench the reaction with water (5 volumes). Extract with EtOAc (3 x 5 volumes).
Experience Insight: Wash the combined organic layers with 5% aqueous LiCl (3 x 3 volumes). DMF is highly soluble in EtOAc, but the LiCl wash effectively pulls residual DMF into the aqueous phase, preventing purification issues.
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Quantitative Data: Reaction Optimization
The following table summarizes the optimization data validating the necessity of the HATU/DIPEA system over traditional coupling methods when utilizing 1-cyclohexyl-2,2,2-trifluoroethan-1-amine.
Table 2: Coupling Reagent Optimization Summary
Coupling Reagent
Base
Solvent
Temp (°C)
Time (h)
Conversion (%)*
Causality for Result
EDC / HOBt
Et₃N
DCM
25
24
< 10%
Lack of neighboring group assistance; amine is too sterically hindered.
T3P (50% in EtOAc)
Pyridine
EtOAc
80
12
25%
Elevated temperature required to overcome activation energy barrier, leading to partial degradation.
HATU
DIPEA
DMF
25
16
> 85%
HOAt active ester provides H-bond assistance, perfectly accommodating the deactivated amine.
*Conversion determined by LC-MS integration of the product peak relative to the starting carboxylic acid.
References
[NextSDS Chemical Substance Information] NextSDS. 1-cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride — Chemical Substance Information.
Handling, storage, and moisture sensitivity guidelines for CAS 1376357-98-0
Application Note: Advanced Handling, Storage, and Moisture Management for CAS 1376357-98-0 The Chemical Context 1-Cyclohexyl-2,2,2-trifluoroethylamine hydrochloride (CAS 1376357-98-0) is a highly specialized fluorinated...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Advanced Handling, Storage, and Moisture Management for CAS 1376357-98-0
The Chemical Context
1-Cyclohexyl-2,2,2-trifluoroethylamine hydrochloride (CAS 1376357-98-0) is a highly specialized fluorinated building block utilized extensively in modern drug discovery. The incorporation of a trifluoromethyl (-CF
3
) group adjacent to the amine center dramatically alters the lipophilicity, metabolic stability, and basicity of downstream drug candidates. However, as a hydrochloride salt, this compound exhibits specific hygroscopic tendencies that demand rigorous moisture management to ensure reproducible synthetic yields and maintain batch-to-batch integrity.
To design an effective handling protocol, we must first understand the thermodynamic and physical vulnerabilities of the molecule. While the highly electronegative -CF
3
group exerts a strong inductive effect that decreases the basicity of the parent amine, the hydrochloride salt form remains highly susceptible to hydration[1].
Causality of Moisture Sensitivity: Amine hydrochlorides are inherently prone to absorbing atmospheric moisture due to the highly polar nature of their ionic lattice. Water ingress causes physical caking—which introduces significant stoichiometric weighing errors—and acts as a nucleophilic competitor in downstream reactions. For example, if this compound is used in a peptide coupling or Buchwald-Hartwig amination, trace water will rapidly quench activated esters (e.g., HATU/EDC intermediates) or poison transition-metal catalysts[2].
Table 1: Physicochemical and Storage Parameters
Parameter
Value
Mechanistic Implication
Compound Name
1-Cyclohexyl-2,2,2-trifluoroethylamine HCl
Target fluorinated intermediate.
CAS Number
1376357-98-0
Unique identifier for inventory tracking.
Molecular Weight
217.66 g/mol
Critical for precise stoichiometric calculations[1].
Storage Temperature
Room Temperature (20–25°C)
Prevents condensation associated with cold-storage thermal cycling[1].
Atmosphere
Inert (Argon or Nitrogen)
Prevents atmospheric moisture absorption and hydrolysis[2].
Hazard Statements
H315, H319, H335
Necessitates rigorous PPE (skin/eye/respiratory irritant)[1].
Strategic Storage Guidelines
Proper storage is the first line of defense against reagent degradation.
Primary Containment: Store the compound at room temperature in a tightly sealed amber glass container[3]. Amber glass mitigates potential photo-degradation over long-term storage, while glass itself acts as an impermeable moisture barrier compared to polymeric containers.
Secondary Containment: The container must be housed within a desiccator containing an acidic or neutral desiccant (e.g., Phosphorus pentoxide, P
2
O
5
, or Calcium sulfate, CaSO
4
).
Expert Insight (Causality):Never use basic desiccants (such as NaOH or KOH pellets) in proximity to amine hydrochlorides. Trace volatilization of water within the desiccator can facilitate an acid-base reaction between the desiccant and the salt, prematurely liberating the volatile free base of the amine and permanently degrading the stoichiometry of the batch.
Operational Workflow Visualization
Fig 1. Self-validating workflow for the storage, handling, and moisture remediation of CAS 1376357-98-0.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols operate as a self-validating system. The compound cannot proceed to downstream synthesis unless it passes the quantitative moisture threshold.
Protocol A: Moisture-Free Handling and Transfer
Objective: Prevent moisture ingress during the transfer of the hygroscopic salt.
Preparation: Bake all glassware (spatulas, reaction flasks, and weighing boats) at 120°C for a minimum of 4 hours. Transfer to a desiccator to cool under vacuum.
Environmental Control: Perform all weighing operations inside a glovebox purged with high-purity Argon (O
2
< 1 ppm, H
2
O < 1 ppm)[2].
Causality: Argon is denser than both air and Nitrogen. When opening the reagent vial inside the glovebox, Argon provides a superior, heavy protective blanket over the solid powder, minimizing exposure to any trace residual moisture in the chamber.
Transfer: Weigh the required mass of CAS 1376357-98-0 into a pre-tared, oven-dried vial equipped with a PTFE-lined septum cap. Seal tightly before removing from the glovebox.
Protocol B: Karl Fischer Titration (KFT) for Moisture Quantification
Objective: A self-validating step to ensure water content is < 0.1% w/w prior to sensitive coupling reactions.
Solvent Selection: Use a 1:1 mixture of anhydrous Methanol and Formamide as the KFT working medium.
Causality: While methanol readily dissolves the hydrochloride salt, formamide is required to fully solubilize the highly lipophilic cyclohexyl moiety. This ensures that any water trapped deep within the crystal lattice is completely released into the titration medium, preventing false-negative moisture readings.
Calibration: Titrate a known water standard (e.g., Hydranal Water Standard 1.0) to validate the titrant titer.
Measurement: Inject 50–100 mg of the compound (accurately weighed) into the titration vessel directly through the septum to avoid atmospheric exposure.
Validation Threshold: If the moisture content is ≤ 0.1%, proceed to synthesis. If > 0.1%, trigger Protocol C.
Protocol C: Remediation and Drying
Objective: Remove absorbed water without degrading the amine salt.
Apparatus Setup: Place the compromised batch in a vacuum desiccator.
Desiccant Selection: Add a fresh dish of P
2
O
5
to the desiccator.
Causality: P
2
O
5
is a strictly acidic desiccant, ensuring the hydrochloride salt is not deprotonated during the extended drying process.
Process: Apply high vacuum (< 1 mbar) at ambient temperature (20–25°C) for 24 hours.
Causality: Heating fluorinated amine hydrochlorides under vacuum to accelerate drying is strongly discouraged, as it can lead to sublimation or partial dissociation of the HCl gas, altering the compound's molar mass.
Re-validation: Repeat Protocol B. The system remains locked; the compound cannot be utilized until the KFT threshold is successfully met.
References
Title: 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride
Source: National Institutes of Health (NIH) PubChem
URL: [Link]
Title: CAS 1376357-98-0 | AMERICAN ELEMENTS®
Source: American Elements
URL: [Link]
Title: How to store fluorinated pharmaceutical intermediates properly?
Source: SinoShiny
URL: [Link]
Preventing side reactions during the coupling of 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine
Welcome to the technical support guide for amide coupling reactions involving 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine. This resource is designed for researchers, medicinal chemists, and process development scientists w...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for amide coupling reactions involving 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this unique and often demanding substrate. Our goal is to provide field-proven insights and actionable protocols to help you navigate common pitfalls and prevent unwanted side reactions.
The coupling of 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine presents a dual challenge. The bulky cyclohexyl group introduces significant steric hindrance around the nitrogen atom. Simultaneously, the potent electron-withdrawing effect of the trifluoromethyl group drastically reduces the amine's nucleophilicity, making it a poor reaction partner for standard activated carboxylic acids.[1][2] This guide addresses the most frequent issues stemming from these properties and offers robust solutions.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses specific experimental failures in a question-and-answer format.
Q1: My standard amide coupling protocol (e.g., HATU, EDC/HOBt) is resulting in low to zero yield of the desired amide. What is the primary cause?
A1: The low reactivity of 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine is the most probable cause. Standard coupling reagents like HATU or even the EDC/HOBt system often generate activated esters or intermediates that are not sufficiently electrophilic to react with this sterically hindered and electron-deficient amine at a practical rate.[1] The activation energy required for the nucleophilic attack is too high, leading to either the slow decomposition of the activated species or its persistence in the reaction mixture alongside unreacted starting materials. Forcing the conditions with these standard reagents, for instance by significantly increasing the temperature, can often lead to reagent decomposition and the formation of other side products rather than the desired amide.[3]
Q2: I am using a carbodiimide reagent like DCC or EDC and I'm isolating a major byproduct that doesn't contain my amine. What is this side product and how can I prevent it?
A2: You are likely observing the formation of an N-acylurea . This is a classic and highly problematic side reaction in carbodiimide-mediated couplings.[4] The reaction proceeds through a key O-acylisourea intermediate, which is highly reactive. While this intermediate is supposed to be intercepted by your amine, its high reactivity also makes it prone to an intramolecular rearrangement to form the very stable and unreactive N-acylurea.[5] This pathway is particularly favored when the nucleophile (your amine) is weak and slow to react, which is precisely the case here.
Prevention Strategy:
Use Additives: Incorporating additives such as 1-hydroxybenzotriazole (HOBt) or, more effectively, ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is critical. These additives rapidly convert the O-acylisourea into a corresponding active ester.[5][6] While still highly reactive, this new active ester is significantly less prone to rearrangement, allowing more time for the sluggish amine to react.
Solvent Choice: The use of solvents with a low dielectric constant, such as dichloromethane (DCM), can help minimize this side reaction.[4]
Desired Amidation vs. N-Acylurea Side Reaction.
Q3: My carboxylic acid is chiral, and I'm observing significant epimerization at the alpha-center after the coupling reaction. How can I mitigate this?
A3: Epimerization (or racemization) is a serious concern, especially when forcing conditions are required. The mechanism often involves the formation of an oxazol-5(4H)-one intermediate from the activated carboxylic acid.[7][8] The proton at the chiral alpha-carbon of this intermediate is acidic and can be removed, leading to a loss of stereochemical integrity.
Mitigation Strategies:
Choice of Additive: Certain additives are superior for suppressing racemization. 1-Hydroxy-7-azabenzotriazole (HOAt) is generally more effective than HOBt.[9] OxymaPure is also an excellent choice for minimizing epimerization.[10]
Reagent Class: Phosphonium-based coupling reagents, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are known to be very effective for difficult couplings while minimizing racemization.[1]
Base Selection: The choice and amount of base are critical. Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine. Avoid using an excess of base, as it can promote oxazolone formation and subsequent epimerization.
Temperature Control: Whenever possible, run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and allow the reaction to slowly warm to room temperature.[11]
Q4: Purification is difficult. How can I efficiently remove coupling byproducts like dicyclohexylurea (DCU) or 1-ethyl-3-(3-dimethylaminopropyl)urea?
A4: The choice of coupling reagent directly impacts the ease of purification.
For DCC: The byproduct, dicyclohexylurea (DCU), is largely insoluble in many organic solvents like DCM or ethyl acetate and can often be removed by simple filtration.[1]
For EDC: EDC and its corresponding urea byproduct are water-soluble.[5] This makes purification via an aqueous workup highly effective. A standard workup should include sequential washes with a dilute acid (e.g., 1M HCl or 5% citric acid) to remove basic impurities like unreacted amine and DIPEA, followed by a dilute base wash (e.g., saturated NaHCO₃) to remove acidic impurities like the unreacted carboxylic acid and additives like HOBt.[12]
Frequently Asked Questions (FAQs)
Q1: Which classes of coupling reagents are generally most effective for this amine?
A1: For challenging substrates that are both sterically hindered and electron-deficient, more potent coupling reagents are required. It is often necessary to screen a selection of reagents to find the optimal condition.[13] Consider the following classes, ranked by general effectiveness for this type of transformation:
Reagent Class
Examples
Strengths
Considerations
Acyl Fluoride Precursors
BTFFH, TCFH
Generates highly reactive, sterically small acyl fluorides in situ. Often succeeds where all other methods fail.[2][14]
May require elevated temperatures. Reagents can be moisture-sensitive.
Phosphonium Salts
PyBOP, PyAOP
Highly effective for hindered couplings and known to suppress racemization.[1] Does not react with free amines.[13]
Can be more expensive. Byproducts require chromatographic removal.
Uronium/Aminium Salts
HATU, HCTU
More reactive than carbodiimides. HATU is often a robust choice for difficult couplings.[1]
Can form guanidinium side products with the amine component.
Often require additives (Oxyma, HOAt) and are prone to N-acylurea formation with this substrate.[5]
Q2: How should I optimize the reaction conditions (solvent, temperature, base)?
A2: Optimization is key.
Solvent: Aprotic polar solvents like N,N-Dimethylformamide (DMF) or acetonitrile (ACN) are generally good starting points as they help with solubility and can accelerate the reaction.[12][15] However, for acyl chloride/fluoride methods, less polar solvents like DCM can be effective.[1]
Temperature: While low temperatures are preferred to minimize side reactions like epimerization, overcoming the high activation energy of this coupling may require elevated temperatures (e.g., 40-80 °C), especially when using the acyl fluoride method.[1][2] Microwave heating can also be an effective strategy to accelerate the reaction.[1]
Base: Always use a non-nucleophilic, hindered base like DIPEA or 2,4,6-collidine. Use the minimum amount necessary, typically 2-3 equivalents, to neutralize acid salts and facilitate the reaction.[1]
Q3: Are there alternative strategies if all standard and advanced coupling reagents fail?
A3: Yes. If direct coupling proves intractable, a two-step approach via a more reactive acylating agent is the logical next step. The most effective strategy is the conversion of the carboxylic acid to an acyl fluoride . Acyl fluorides are highly reactive yet are less sterically demanding than many other activated species, making them ideal for coupling with hindered amines.[14] Reagents like BTFFH (N,N,N',N'-Bis(tetramethylene)formamidinium hexafluorophosphate) allow for the mild, in-situ generation of the acyl fluoride, which can then be reacted with the amine, often at an elevated temperature, to furnish the desired amide in good yield.[2]
Optimizing reaction temperature and time for 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and kinetic bottlenecks encountered during the synthesis of 1-Cyclohexyl-2,2,2-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic and kinetic bottlenecks encountered during the synthesis of 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride (CAS 1376357-98-0) .
The incorporation of a trifluoromethyl (–CF₃) group into aliphatic amines is a highly valuable transformation in drug development, known to improve metabolic stability and lipophilicity. However, the nucleophilic addition of the Ruppert-Prakash reagent (TMSCF₃) to imines is notoriously sensitive to temperature and moisture. This guide provides a self-validating, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) compliant protocol utilizing Ellman’s auxiliary to ensure robust yields, preventing the rapid decomposition of reactive intermediates.
Synthesis Workflow & Logical Causality
The synthesis relies on a three-step cascade: (1) Lewis acid-mediated imine condensation, (2) strictly temperature-controlled nucleophilic trifluoromethylation, and (3) acidic deprotection to yield the final hydrochloride salt.
Fig 1. Three-step synthesis workflow for 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine HCl.
Thermodynamic & Kinetic Optimization Data
To prevent the degradation of the[Me₃Si(CF₃)F]⁻ intermediate, reaction parameters must be strictly adhered to. The table below summarizes the causality behind the optimized conditions.
Reaction Step
Optimal Temp
Optimal Time
Critical Reagents
Mechanistic Purpose & Causality
1. Condensation
25 °C
4–6 hours
Ti(OEt)₄, THF
Ti(OEt)₄ acts as a Lewis acid to activate the aldehyde and a water scavenger to drive the equilibrium forward, preventing imine hydrolysis.
2. Trifluoromethylation
Initiation: -50 °C Propag: 25 °C
12–16 hours
TMSCF₃, TBAT, THF
Low initiation temperature prevents the rapid α-elimination of the hypervalent silicate intermediate into fluoroform (CHF₃) gas .
3. Salt Formation
25 °C
2–3 hours
4M HCl in Dioxane, MeOH
Acidic cleavage of the N-sulfinyl bond. MeOH acts as a protic scavenger for the cleaved sulfinyl byproduct, ensuring a clean HCl salt precipitation.
Step-by-Step Experimental Protocol
Step 1: Imine Condensation
Charge a flame-dried, argon-purged flask with cyclohexanecarboxaldehyde (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.05 eq) in anhydrous THF (0.5 M).
Add titanium(IV) ethoxide (Ti(OEt)₄, 2.0 eq) dropwise at room temperature.
Stir the mixture for 4–6 hours at 25 °C.
Quench by pouring the mixture into an equal volume of rapidly stirring saturated aqueous NaHCO₃. Filter the resulting TiO₂ suspension through a Celite pad.
Extract the filtrate with EtOAc, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude imine.
Step 2: Nucleophilic Trifluoromethylation
Dissolve the crude imine (1.0 eq) and tetrabutylammonium triphenyldifluorosilicate (TBAT, 0.1 eq) in anhydrous THF (0.2 M) under a strict argon atmosphere.
Cool the reaction mixture to -50 °C using a dry ice/acetone bath. Critical: Do not initiate at room temperature.
Add the Ruppert-Prakash reagent (TMSCF₃, 1.5 eq) dropwise over 15 minutes .
Maintain the temperature at -50 °C for 1 hour to stabilize the CF₃-transfer transition state, then slowly allow the reaction to warm to 25 °C and stir for an additional 12 hours.
Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel flash chromatography to isolate the major diastereomer.
Step 3: Deprotection and Hydrochloride Salt Formation
Dissolve the purified trifluoromethylated sulfinamide in a 1:1 mixture of MeOH and 4M HCl in dioxane (0.1 M).
Stir at 25 °C for 2–3 hours. Monitor completion via TLC.
Concentrate the solution completely under reduced pressure to remove all solvents.
Triturate the resulting oily residue with cold, anhydrous diethyl ether. The pure 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride will precipitate as a highly crystalline white powder .
Troubleshooting Guides & FAQs
Q1: My trifluoromethylation step is yielding mostly unreacted imine and unidentified fluorinated byproducts. What went wrong?A1: This is a classic symptom of premature TMSCF₃ decomposition. The Ruppert-Prakash reagent is highly sensitive to both moisture and elevated temperatures during initiation. If the reaction is initiated above -25 °C, the reactive [Me₃Si(CF₃)F]⁻ intermediate rapidly protonates or decomposes into fluoroform (CHF₃) before it can attack the imine . Ensure your THF is strictly anhydrous and initiate the reaction at -50 °C.
Q2: Why does the protocol specify TBAT instead of the more common TBAF as the fluoride initiator?A2: Commercially available TBAF (tetrabutylammonium fluoride) typically exists as a trihydrate (TBAF·3H₂O) or contains significant residual water even when supplied as a THF solution. Water violently quenches TMSCF₃. TBAT is a truly anhydrous, non-hygroscopic fluoride source that provides controlled, catalytic fluoride release, ensuring a clean trifluoromethylation cycle without destroying your reagent .
Q3: I am observing poor diastereomeric excess (de) after the trifluoromethylation step. How can I optimize the stereoselectivity?A3: The stereoselectivity of the CF₃ addition to N-tert-butanesulfinyl imines is governed by a Cram-Davis open transition state model . If the diastereomeric ratio is low, verify that the imine geometry is exclusively E. Additionally, lowering the initiation temperature to -78 °C and using a less coordinating solvent mixture (e.g., adding toluene) can tighten the transition state.
Q4: During the deprotection step, the HCl salt is not precipitating out of the dioxane/MeOH mixture. How can I recover the product?A4: 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride is highly soluble in methanol. The dioxane/MeOH mixture is used to ensure homogeneous cleavage of the sulfinyl group, but it prevents precipitation. You must fully concentrate the reaction mixture under reduced pressure to remove all MeOH and dioxane. Trituration of the resulting residue with cold, anhydrous diethyl ether will crash out the salt.
References
Prakash, G. K. Surya, et al. "Stereoselective Nucleophilic Trifluoromethylation of N-(tert-Butylsulfinyl)imines by Using Trimethyl(trifluoromethyl)silane.
Prakash, G. K. Surya, and Mihirbaran Mandal. "Stereoselective Synthesis of Trifluoromethylated Vicinal Ethylenediamines with α-Amino N-tert-Butanesulfinimines and TMSCF3." Journal of the American Chemical Society.
Prakash, G. K. Surya, et al. "Asymmetric Synthesis of Trifluoromethylated Allylic Amines Using α,β-Unsaturated N-tert-Butanesulfinimines.
American Elements. "CAS 1376357-98-0 | AMERICAN ELEMENTS®".
Yagupolskii, L. M., et al.
Troubleshooting
Reducing steric hindrance effects when using 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine in bulky syntheses
Welcome to the technical support center for 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this unique chiral amine in...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this unique chiral amine in complex syntheses. The combination of a bulky cyclohexyl group and an electron-withdrawing trifluoromethyl group presents specific challenges, primarily related to steric hindrance and modulated reactivity. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these hurdles and achieve your synthetic goals.
I. Understanding the Challenges: The Interplay of Steric and Electronic Effects
1-Cyclohexyl-2,2,2-trifluoroethan-1-amine is a valuable building block, particularly in medicinal chemistry, due to the desirable properties conferred by its constituent groups. The cyclohexane moiety offers a three-dimensional scaffold that can enhance binding affinity to biological targets, while the trifluoromethyl group can improve metabolic stability and modulate basicity.[1][2] However, these same features are the root of the challenges encountered in its use.
Steric Hindrance: The bulky cyclohexyl group can physically obstruct the approach of reactants to the nitrogen's lone pair of electrons, slowing down or preventing reactions.[3] This is a common issue with sterically hindered amines, often leading to low yields and the need for harsh reaction conditions.[4]
Electronic Effects: The potent electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly reduces the basicity and nucleophilicity of the amine.[1][5] This electronic effect, combined with steric hindrance, can render the amine less reactive than simpler alkylamines.
The following sections will address specific issues arising from these combined effects and provide actionable solutions.
II. Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction with 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine is extremely sluggish and gives low yields. What can I do?
A1: This is a common issue stemming from the combination of steric bulk and reduced nucleophilicity. Here are several strategies to consider, starting with the least aggressive:
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier.[4] Monitor the reaction for potential decomposition of starting materials or products.
Prolong Reaction Time: Due to the slow reaction kinetics, extending the reaction time may be necessary to achieve a reasonable conversion.[4]
Use a More Reactive Electrophile: Instead of alkyl bromides or chlorides, consider using more reactive alkylating agents like alkyl triflates or tosylates. These have better leaving groups, which can accelerate the reaction rate.[4]
Solvent Choice: Polar aprotic solvents such as DMF or DMSO can help to solvate the transition state and may improve reaction rates compared to less polar solvents like THF or dichloromethane.
Strategy
Rationale
Higher Temperature
Provides activation energy to overcome steric hindrance.[4]
Better leaving groups increase the rate of nucleophilic substitution.[4]
Polar Aprotic Solvent
Can stabilize the transition state and enhance reaction rates.
Q2: I'm struggling with an acylation reaction. The amine doesn't seem to react with my acyl chloride. What are my options?
A2: The reduced nucleophilicity of the amine is a major factor here. Here’s a troubleshooting workflow:
Activate the Acylating Agent: If an acyl chloride is not reactive enough, consider converting it to a more reactive species. Anhydrides or the use of coupling agents (e.g., HBTU, HATU) with the corresponding carboxylic acid can be effective.
Employ a Strong, Non-Nucleophilic Base: The addition of a hindered, non-nucleophilic base like triethylamine or a proton sponge can help to scavenge the HCl generated during the reaction without competing with the primary amine.[4]
Consider Catalysis: In some cases, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be used to accelerate acylation reactions, although its effectiveness may be limited by the steric hindrance around the nitrogen.
Q3: Are there alternative synthetic strategies if direct functionalization of 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine fails?
A3: Yes. When direct functionalization is not feasible, a powerful alternative is to construct the desired molecule with the sterically hindered amine core in the final step.[4] One effective method is the reductive amination of a ketone .
For example, you can react cyclohexyl trifluoromethyl ketone with an appropriate amine source, followed by reduction of the resulting imine intermediate.[6]
Caption: Reductive amination workflow for synthesizing bulky amines.
Q4: How does the trifluoromethyl group affect the amine's basicity, and what are the implications for my reactions?
A4: The CF₃ group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[1] This has a significant impact on the basicity of the amine:
Reduced Basicity: The electron density on the nitrogen atom is pulled towards the CF₃ group, making the lone pair less available to accept a proton. This reduces the basicity of the amine compared to its non-fluorinated analog.[1]
Implications for Reactions:
Acid-Base Reactions: The amine will be a weaker base. This can be an advantage if you want to avoid side reactions that are catalyzed by stronger bases.
Salt Formation: When forming a salt (e.g., a hydrochloride salt for purification or formulation), you may need to use a strong acid.
Nucleophilicity: As basicity and nucleophilicity are often correlated, the reduced basicity contributes to the lower reactivity of the amine in nucleophilic attack.
Q5: I am considering a biocatalytic approach. Is this a viable option for reactions involving this amine?
A5: Biocatalysis is an excellent and increasingly popular strategy for the synthesis of sterically bulky chiral amines.[7][8][9] Engineered enzymes, such as ω-transaminases and amine dehydrogenases, can exhibit high stereoselectivity and operate under mild reaction conditions.[9][10]
ω-Transaminases: These enzymes can catalyze the asymmetric synthesis of chiral amines from prochiral ketones.[7][9] Recent advances in protein engineering have expanded their substrate scope to include bulky ketones.[8][11]
Amine Dehydrogenases (AmDHs): Engineered AmDHs can be used for the asymmetric reductive amination of ketones using ammonia as the amine source.[10]
While there may not be off-the-shelf enzymes specifically designed for 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine, screening commercially available enzyme panels or collaborating with a biocatalysis expert could lead to a successful enzymatic route.
III. Troubleshooting Guides
Issue 1: Low or No Yield in N-Alkylation Reactions
Potential Cause
Troubleshooting Suggestion
Rationale
Insufficient Reactivity
1. Increase reaction temperature in increments (e.g., from room temperature to 50°C, then to 80°C).2. Switch to a more reactive alkylating agent (e.g., from R-Br to R-OTf).[4]
Overcomes the activation energy barrier imposed by steric hindrance and reduced nucleophilicity.
Poor Solubility
Change to a more polar, aprotic solvent like DMF, DMSO, or NMP.
Ensures all reactants are in solution and can interact effectively.
Reversible Reaction
Add a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the acid byproduct and drive the reaction forward.
Prevents the protonation of the starting amine, which would render it unreactive.
Experimental Protocol: High-Temperature N-Alkylation of 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine (1.0 eq).
Add a dry, polar aprotic solvent such as DMF.
Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) (1.5 eq).
Add the alkyl triflate (1.1 eq) dropwise at room temperature.
Heat the reaction mixture to 80-100 °C.
Monitor the reaction progress by TLC or LC-MS. Due to the high steric hindrance, the reaction may require 24-48 hours.
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product via column chromatography.
Caption: Workflow for N-alkylation of a sterically hindered amine.
Issue 2: Challenges in Purification
Potential Cause
Troubleshooting Suggestion
Rationale
Strong Interaction with Silica Gel
1. Use amine-functionalized silica gel for column chromatography.2. Pre-treat standard silica gel with a triethylamine solution (e.g., 1-2% triethylamine in the eluent).[4]
The basic nature of the amine can cause tailing and poor separation on acidic silica gel. Neutralizing the silica surface mitigates this issue.
Product Volatility
Use a rotary evaporator with care, and consider a cold trap to recover any volatile product.
The trifluoromethyl group can increase the volatility of the compound.
Formation of Emulsions during Workup
Add a small amount of brine to the aqueous layer to help break up emulsions.
Changes the ionic strength of the aqueous phase, aiding in layer separation.
IV. Concluding Remarks
The use of 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine in bulky syntheses requires a thoughtful approach that accounts for both steric and electronic factors. By understanding the underlying principles of its reactivity and employing the strategies outlined in this guide, researchers can successfully incorporate this valuable building block into their synthetic endeavors. The key to success often lies in the careful selection of reagents, optimization of reaction conditions, and consideration of alternative synthetic pathways.
V. References
MDPI. (2025, April 3). Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. Retrieved from [Link]
PubMed. (2016, November 15). Identification of (S)-selective transaminases for the asymmetric synthesis of bulky chiral amines. Retrieved from [Link]
PMC. (2025, April 3). Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. Retrieved from [Link]
Chinese Chemical Society. (n.d.). Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. CCS Chemistry. Retrieved from [Link]
ACS Publications. (2018, February 15). Reshaping the Active Pocket of Amine Dehydrogenases for Asymmetric Synthesis of Bulky Aliphatic Amines. ACS Catalysis. Retrieved from [Link]
ResearchGate. (n.d.). Identification of (S)-selective transaminases for the asymmetric synthesis of bulky chiral amines. Retrieved from [Link]
Chemistry Steps. (2020, April 16). Preparation of Amines. Retrieved from [Link]
PMC. (n.d.). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Retrieved from [Link]
ACS Publications. (2020, October 28). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Retrieved from [Link]
ResearchGate. (2024, May 22). Commercial Transaminases for the Asymmetric Synthesis of Bulky Amines. Retrieved from [Link]
PMC. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Retrieved from [Link]
Chinese Chemical Society. (2024, August 6). Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. Retrieved from [Link]
NextSDS. (n.d.). 1-Cyclohexyl-2,2,2-trifluoroethanamine — Chemical Substance Information. Retrieved from [Link]
ACS Publications. (2023, December 25). Unveiling the Quantitative Relationships between Electron Distribution and Steric Hindrance of Organic Amines and Their Reaction Rates with Carbonyl Sulfur: A Theoretical Calculation Investigation. The Journal of Physical Chemistry A. Retrieved from [Link]
Fiveable. (2025, August 15). Steric hindrance - Organic Chemistry II. Retrieved from [Link]
OSTI.gov. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides.... Retrieved from [Link]
PMC. (n.d.). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Retrieved from [Link]
Google Patents. (n.d.). CN105859566A - 2-(1-cyclohexenyl)ethylamine and preparation method thereof. Retrieved from
ResearchGate. (n.d.). Applications of 2, 2, 2 Trifluoroethanol as a Versatile Co-solvent in Supercritical Fluid Chromatography for Purification of Unstable Boronate Esters, Enhancing Throughput, Reducing Epimerization, and for Additive Free Purifications. Retrieved from [Link]
Purification methods to remove impurities from synthesized 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride. This guide is designed for researchers, scientist...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust methodologies for obtaining this compound at high purity. The presence of the trifluoromethyl group can significantly enhance the metabolic stability and lipophilicity of drug candidates, making this amine a valuable building block in medicinal chemistry.[1][2][3][4] However, ensuring its purity is critical, as even trace impurities can lead to inconsistent experimental results or pose safety risks in downstream applications.[5][6][7]
This guide provides troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and a selection of frequently asked questions to support your purification workflows.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Q1: My final product, which is a white solid, shows persistent broad peaks or a messy baseline in the 1H NMR spectrum, even after initial purification. What is the likely cause and how can I fix it?
A1: This is a common issue that typically points to one of three culprits:
Residual Solvents: High-boiling point solvents used in the reaction or initial work-up (e.g., DMF, DMSO) can be difficult to remove.
Inorganic Salts: By-products like ammonium chloride can co-precipitate with your product, especially if the synthesis involved ammonia.[8] These salts are often NMR-silent but can suppress the resolution of your spectrum.
Unreacted Starting Materials or Reagents: If the synthesis did not go to completion, starting materials may remain.
Solution Pathway:
Re-dissolve and Filter: Dissolve the crude hydrochloride salt in a minimum amount of a suitable solvent like hot ethanol. Inorganic salts are often much less soluble in alcohols than the desired amine salt and can be removed by hot filtration.[8][9]
Recrystallization: Perform a careful recrystallization. This is one of the most effective techniques for purifying solid organic compounds by leveraging differences in solubility.[5][6][10] A slow cooling process is crucial to prevent the trapping of impurities within the crystal lattice.[11] (See Protocol 1 for a detailed procedure).
Acid-Base Extraction: If you suspect neutral organic impurities, convert the hydrochloride salt back to the free amine with a base (e.g., NaOH or NaHCO3), extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane), wash the organic layer, and then re-precipitate the hydrochloride salt with HCl.[12][13][14] This process effectively separates the basic amine from non-basic contaminants. (See Protocol 2).
Q2: I'm trying to recrystallize my amine hydrochloride, but it keeps "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens if the solution is supersaturated or if the melting point of your compound is lower than the temperature of the solution.[11]
Troubleshooting Steps:
Reduce the Cooling Rate: Allow the solution to cool to room temperature very slowly before moving it to an ice bath. Rapid cooling often promotes oiling over crystallization.[11]
Add More Solvent: Your solution may be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture to try and redissolve it, then attempt to cool it again slowly.
Scratch & Seed: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth. If you have a small amount of pure solid, add a "seed crystal" to the cooled solution to initiate crystallization.
Change the Solvent System: The current solvent may be unsuitable. For amine hydrochlorides, aqueous ethanol (70-95%) is often a good starting point.[9] If that fails, consider solvent systems like methanol/diethyl ether or ethanol/ethyl acetate, where you dissolve the compound in the more polar solvent and then slowly add the less polar solvent (the "anti-solvent") until turbidity persists.
Q3: My amine streaks badly on a standard silica gel column, and the recovery is very low. Why is this happening and what is the alternative?
A3: This is a classic problem when purifying basic compounds like amines on standard silica gel.[15] Silica gel has acidic silanol groups (Si-OH) on its surface, which can strongly and sometimes irreversibly bind to your basic amine via an acid-base interaction.[15] This leads to poor separation, significant tailing (streaking), and loss of product on the column.
Recommended Solutions:
Deactivate the Silica: Before running the column, flush the silica gel with your eluent system containing a small amount of a volatile base, such as 0.5-1% triethylamine (TEA) or ammonia in methanol.[15][16] This base will neutralize the acidic sites on the silica, allowing your amine to elute more cleanly.
Use an Amine-Functionalized Column: A superior alternative is to use a commercially available column packed with amine-functionalized silica (KP-NH).[15][17][18] These columns have a basic surface, which repels the basic amine, leading to excellent peak shapes and high recovery without the need for mobile phase additives.
Reversed-Phase Chromatography: If the compound is sufficiently non-polar, reversed-phase chromatography (e.g., C18 silica) can be effective. To ensure the amine is in its neutral, more retentive form, the mobile phase pH should be adjusted to be about two units above the amine's pKa by adding a volatile base like triethylamine.[15]
Purification Workflow Decision Diagram
The following diagram outlines a general strategy for purifying your synthesized 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride.
Technical Support Center: Troubleshooting Aqueous Stability of 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine Hydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride . Handling fluorinated aliphatic amines in aqueous media presents unique physicochemical challenges. This document bypasses generic advice to directly address the mechanistic causality behind concentration loss, physical instability, and chemical degradation.
Part 1: The Causality of Instability (E-E-A-T)
The perceived "degradation" of 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride in aqueous solutions is frequently a misdiagnosed physical loss rather than a chemical breakdown.
The Mechanistic Root Cause:
In typical aliphatic primary amines, the pKa is approximately 10.5, meaning they remain protonated (and highly water-soluble) at physiological pH. However, the alpha-trifluoromethyl (-CF3) group is intensely electron-withdrawing. This inductive effect stabilizes the unprotonated lone pair on the nitrogen, drastically reducing its basicity. The pKa of the foundational 2,2,2-trifluoroethylamine motif is approximately 5.7 [1].
Consequently, at a physiological pH of 7.4, over 95% of the compound deprotonates into its free base form . Driven by the lipophilic cyclohexyl and trifluoromethyl groups, this free base is highly insoluble in water, leading to rapid precipitation, volatilization, or adsorption to plastic labware. True chemical degradation (such as Schiff base formation or oxidation) only occurs when the reactive free base is exposed to trace excipients or dissolved oxygen over time.
Quantitative Stability and State Matrix
Solution pH
Est. % Protonated
Aqueous Solubility
Primary Loss Mechanism
Recommended Action
< 4.5
> 95%
High (>50 mg/mL)
None (Stable)
Ideal for aqueous stock solutions.
6.0
~ 50%
Moderate
Volatilization / Adsorption
Keep tightly sealed in glass vials.
7.4
< 5%
Very Low (<1 mg/mL)
Precipitation / Adsorption
Use co-solvents (e.g., DMSO) or surfactants.
> 10.0
~ 0%
Insoluble
Defluorination / Hydrolysis
Strictly avoid highly basic buffers.
Part 2: Diagnostic Workflows & Degradation Pathways
To effectively troubleshoot, you must first determine whether your compound is undergoing physical loss or true chemical degradation.
Figure 1: Diagnostic flowchart for determining the cause of concentration loss in aqueous solutions.
Figure 2: Chemical equilibria and degradation pathways of alpha-trifluoromethyl amines.
Part 3: Frequently Asked Questions (FAQs)
Q1: My compound concentration drops rapidly at pH 7.4, but remains stable at pH 4.0. Is it degrading?A1: You are observing physical loss, not chemical degradation. Because the strong electron-withdrawing -CF3 group lowers the amine's pKa to approximately 5.7–6.0 [1], over 95% of the compound is deprotonated at pH 7.4. The resulting free base is highly lipophilic and will precipitate out of solution (often forming a micro-emulsion that looks clear to the naked eye) or adsorb directly to polypropylene tubes.
Q2: I observe new peaks in my LC-MS over time when stored in aqueous biological buffers. What are they?A2: If true chemical degradation is occurring, the unprotonated primary amine is reacting with trace excipients. The most common pathway is Schiff base (imine) formation with trace aldehydes or ketones present in biological buffers, or even from acetone absorbed from the laboratory atmosphere. Additionally, free primary amines are susceptible to slow oxidation into hydroxylamines in the presence of dissolved oxygen and trace transition metals.
Q3: How do I prevent defluorination or hydrolysis during long-term storage?A3: Alpha-trifluoromethyl amines are generally resistant to hydrolysis under mild conditions due to the strength of the C-F bonds. However, under extreme basic conditions (pH > 10), they can undergo elimination of HF to form an imine, which subsequently hydrolyzes. Never store the compound in strong bases (e.g., 1M NaOH) and maintain stock solutions in mildly acidic, degassed water.
Part 4: Step-by-Step Experimental Protocols
To ensure data integrity, every protocol must act as a self-validating system. The following methodology guarantees that your stock solutions are both chemically stable and physically fully dissolved.
Protocol 1: Preparation of Self-Validating Stable Aqueous Stock Solutions
Objective: Formulate a 10 mM stock solution that prevents free-basing, adsorption, and oxidation.
Step 1: Solvent Preparation
Action: Prepare HPLC-grade water acidified to pH 4.0 using 0.1% HCl or 10 mM Citric acid. Degas the solvent by sparging with Nitrogen or Argon for 15 minutes.
Causality: Acidification ensures the amine remains >99% in its protonated, water-soluble hydrochloride salt form. Degassing removes dissolved oxygen, preventing long-term oxidative degradation of the amine.
Step 2: Dissolution
Action: Weigh the appropriate mass of 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride into an amber glass vial (avoid plastics). Add the acidified water to reach a 10 mM concentration. Vortex vigorously for 60 seconds.
Action: Take a 1 mL aliquot of the mixed solution. Measure its concentration via LC-UV (Pre-filtration). Pass the remaining aliquot through a 0.22 µm PTFE syringe filter and measure the concentration again (Post-filtration).
Logic: This is a critical self-validating step. If the post-filtration concentration drops by >5%, the compound is either micro-precipitating or adsorbing to the filter matrix. This indicates the pH of your solvent is too high, allowing the lipophilic free base to form. If concentrations match, the solution is fully dissolved and stable.
Step 4: Storage
Action: Blanket the headspace of the amber glass vial with Argon, seal tightly with a PTFE-lined cap, and store at -20°C.
Protocol 2: Recovery of Precipitated Free Base
If you accidentally raised the pH of your working solution and suspect the compound has precipitated or adsorbed to the vessel walls:
Acidify: Add 1M HCl dropwise to the solution while stirring until the pH drops below 4.0.
Solubilize: Add 5-10% (v/v) DMSO or Methanol to assist in pulling the lipophilic free base off the plastic walls and back into the aqueous phase.
Equilibrate: Sonicate the vessel for 5 minutes to ensure complete re-protonation and dissolution.
Part 5: References
Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem
Source: National Center for Biotechnology Information (NCBI)
URL:[Link]
Optimization
Optimizing HPLC mobile phases and retention times for CAS 1376357-98-0
Welcome to the Technical Support Center for 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride (CAS 1376357-98-0)[1]. This guide is engineered for researchers and drug development professionals facing chromatographi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride (CAS 1376357-98-0)[1]. This guide is engineered for researchers and drug development professionals facing chromatographic challenges with this specific molecule.
As a highly fluorinated, aliphatic primary amine, this compound presents a unique triad of chromatographic hurdles: strong basicity, fluorophilicity, and a shifted pKa due to electron-withdrawing effects. This guide provides self-validating protocols and mechanistic troubleshooting to ensure robust, reproducible, and LC-MS compatible separations.
Part 1: Core Troubleshooting FAQs
Q1: Why am I experiencing severe peak tailing and broad peak shapes on a standard C18 column?Causality & Solution: CAS 1376357-98-0 is a primary amine. In acidic mobile phases (pH 2–3), the amine is fully protonated. These positively charged analytes undergo secondary ion-exchange interactions with ionized residual silanols (
SiO−
) on standard high-purity silica columns, which manifests as severe peak tailing and loss of efficiency[2].
Recommendation: Transition to a Charged Surface Hybrid (CSH) column. CSH technology applies a reproducible, low-level positive charge to the stationary phase surface. This creates electrostatic repulsion between the surface and the protonated amine, drastically improving peak shape and mass loading capacity without requiring signal-suppressing ion-pairing agents[3][4].
Q2: My compound elutes too early near the void volume. How can I increase the retention factor (
k′
)?Causality & Solution: The strong electron-withdrawing trifluoromethyl (
−CF3
) group lowers the amine's pKa to approximately 6.5–7.5 (compared to ~10.5 for a standard cyclohexylamine). At low pH, the ionized state reduces its overall hydrophobicity.
Recommendation: You have two orthogonal strategies to increase retention:
High-pH Neutralization: Raise the mobile phase pH to >9.5. This fully deprotonates the amine into its neutral free-base form, allowing the hydrophobic cyclohexyl and
CF3
groups to drive strong reversed-phase retention[2].
Fluorophilic Interactions: If a low-pH method is mandatory, switch to a Pentafluorophenyl (PFP) or Fluoro-octyl stationary phase. Fluorinated phases exhibit unique "fluorophilic" retention mechanisms, providing enhanced retention for heavily fluorinated analytes compared to standard alkyl phases[5][6].
Q3: How do I achieve LC-MS compatibility without sacrificing peak shape?Causality & Solution: Traditionally, 0.1% Trifluoroacetic Acid (TFA) is used to ion-pair with basic amines and mask silanols. However, TFA causes severe ion suppression in electrospray ionization mass spectrometry (ESI-MS) by increasing surface tension and out-competing the analyte for charge.
Recommendation: Replace TFA with 0.1% Formic Acid (a volatile, MS-friendly weak acid). To counteract the loss of the ion-pairing effect, you must pair Formic Acid with a CSH C18 column, which inherently prevents the secondary interactions that TFA traditionally masks[4].
Part 2: Quantitative Data & Mobile Phase Selection Matrix
To streamline your method development, the following table summarizes the causal relationships between mobile phase pH, additive selection, and expected chromatographic performance for CAS 1376357-98-0.
Strategy
Mobile Phase pH
Aqueous Buffer / Additive
Recommended Column
Expected Retention (
k′
)
Peak Shape
MS Compatibility
Low pH (MS-Friendly)
~2.7
0.1% Formic Acid
CSH C18
Low to Moderate
Excellent
Yes (High Sensitivity)
High pH (Neutralized)
~10.0
10 mM
NH4HCO3
BEH C18 (Hybrid)
High
Excellent
Yes (Moderate Sensitivity)
Fluorophilic (Low pH)
~2.7
0.1% Formic Acid
PFP (Fluorophenyl)
Moderate to High
Good
Yes (High Sensitivity)
Ion-Pairing (Low pH)
~2.0
0.1% Trifluoroacetic Acid
Standard Silica C18
Moderate
Good
No (Severe Suppression)
Neutral pH (AVOID)
~7.0
10 mM Ammonium Acetate
Any C18
Variable / Unpredictable
Poor (Split Peaks)
Yes
(Note: Avoid pH 6.0–8.0. Operating near the compound's estimated pKa will result in partial ionization, leading to split peaks and unpredictable retention times).
Part 3: Experimental Protocols
Protocol A: LC-MS Compatible Low-pH Workflow (Optimal for Impurity Profiling)
This self-validating system leverages surface-charge technology to achieve sharp peaks while maintaining sub-nanogram MS sensitivity[3].
Mobile Phase Preparation:
Eluent A: 0.1% Formic Acid in MS-grade
H2O
.
Eluent B: 0.1% Formic Acid in MS-grade Acetonitrile.
Column Selection: Install a Waters XSelect or ACQUITY CSH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
Equilibration: Flush the column with 95% A / 5% B for at least 10 column volumes (CV). CSH columns equilibrate rapidly due to their fixed surface charge[3].
Gradient Design: Run a linear gradient from 5% B to 95% B over 10 minutes. Flow rate: 0.4 mL/min. Column Temperature: 40°C.
Detection: ESI+ mode. Monitor the
[M+H]+
ion.
Protocol B: High-pH Free-Base Workflow (Optimal for Maximum Retention)
This protocol neutralizes the amine, maximizing the hydrophobic retention of the cyclohexyl and trifluoroethyl groups[2].
Mobile Phase Preparation:
Eluent A: 10 mM Ammonium Bicarbonate (
NH4HCO3
), adjusted to pH 10.0 with Ammonium Hydroxide (
NH4OH
).
Eluent B: 100% MS-grade Acetonitrile.
Column Selection: Install an Ethylene Bridged Hybrid (BEH) C18 column. Critical: Do not use standard silica columns, as they will dissolve at pH > 8.0.
Equilibration: Flush with 90% A / 10% B for 15 CV.
Gradient Design: Run a linear gradient from 10% B to 90% B over 12 minutes. Flow rate: 0.3 mL/min. Column Temperature: 30°C.
Part 4: Method Development Workflows
Decision tree for optimizing HPLC mobile phases and columns for fluorinated amines.
Part 5: References
NextSDS. "1-cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride — Chemical Substance Information." NextSDS Database. URL:
McCalley, D.V. "The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations." Journal of Chromatography A, 2010. URL:
Fountain, K.J., et al. "Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns." LCGC International. URL:
Xia, Y., et al. "Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography." PMC / Journal of Fluorine Chemistry. URL:
Overcoming low reactivity of fluorinated amines in palladium-catalyzed cross-coupling reactions
Welcome to the technical support center for overcoming the challenges associated with the palladium-catalyzed cross-coupling of fluorinated amines. This guide is designed for researchers, chemists, and drug development p...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for overcoming the challenges associated with the palladium-catalyzed cross-coupling of fluorinated amines. This guide is designed for researchers, chemists, and drug development professionals who are looking to incorporate fluoroalkyl moieties into aryl structures but are encountering difficulties due to the inherently low reactivity of the amine nucleophile.
Here, we move beyond standard protocols to explore the mechanistic underpinnings of these challenging reactions, providing field-proven insights, detailed troubleshooting guides, and optimized starting points to ensure your success.
Part 1: The Core Challenge - Why Are Fluorinated Amines So Unreactive?
Before troubleshooting, it's crucial to understand the fundamental chemical principles at play. Fluorinated amines, such as trifluoroethylamine (CF₃CH₂NH₂), are valuable in medicinal chemistry as the fluoroalkyl group can enhance metabolic stability and modulate physicochemical properties.[1][2] However, their utility in synthesis is hampered by their poor performance in standard C-N cross-coupling reactions.
The primary reason for this low reactivity is the powerful electron-withdrawing inductive effect of the fluorine atoms.[2][3] This effect significantly lowers the electron density on the nitrogen atom, which has two major consequences:
Reduced Nucleophilicity: The amine is a much weaker nucleophile compared to its non-fluorinated counterparts, making it less likely to coordinate to the palladium center and participate in the catalytic cycle.[2]
Product Instability: The resulting N-fluoroalkylaniline products are often unstable under the harsh, strongly basic conditions typically required for Buchwald-Hartwig aminations.[1][2]
This combination of factors means that standard protocols often result in low or no yield.
Caption: The causal chain from fluorine's properties to poor reaction outcomes.
Part 2: Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues in a practical question-and-answer format.
Q1: My standard Buchwald-Hartwig reaction with trifluoroethylamine failed. Where should I start troubleshooting?
A1: The most critical mistake is assuming that standard conditions (e.g., Pd₂(dba)₃/XPhos/NaOtBu in toluene) will work. For fluorinated amines, the entire catalytic system—ligand, base, and palladium source—must be reconsidered. The turnover-limiting step in these reactions is often reductive elimination, which is unusual for many other aminations and requires a tailored approach.[1][2]
Your first step should be to fundamentally change your reaction conditions, focusing on a weaker base and a specialized monophosphine ligand.
Caption: A step-by-step workflow for troubleshooting low yields.
Q2: What is the optimal combination of ligand and base for these reactions?
A2: This is the most crucial parameter. Extensive research has shown that conventional strong inorganic bases can cause decomposition of the desired fluorinated aniline product.[1][2]
The Base: The breakthrough in this area is the use of potassium phenoxide (KOPh) . This weak base is highly effective in promoting the reaction without degrading the product.[1] This is a departure from the more common alkoxide bases like NaOtBu or LHMDS.[2][4]
The Ligand: The choice of ligand must be compatible with the weaker base. Bulky, electron-rich monophosphine ligands are generally superior to bisphosphines for this transformation.[2] The most successful and commercially available ligand reported for this purpose is AdBippyPhos .[1] The combination of a monophosphine ligand with a weak base facilitates the crucial deprotonation step without requiring harsh conditions.[2]
Component
Recommended
Rationale
Ligand
AdBippyPhos
Bulky monophosphine that is effective with weak bases and facilitates turnover-limiting reductive elimination.[1]
Base
Potassium Phenoxide (KOPh)
Sufficiently basic to deprotonate the palladium-amine complex but weak enough to prevent product decomposition.[1][2]
Standard non-polar aprotic solvents for cross-coupling.[5][6]
Q3: I'm seeing diarylamine or diaryl ether side products. How can I improve selectivity?
A3: The formation of diaryl ether (from coupling with the phenoxide base) or diarylamine (from a second coupling with the product) indicates that the reaction conditions are not yet optimal.
Based on mechanistic studies, selectivity can be improved by:
Reducing the Reaction Temperature: Lowering the temperature from 100 °C to 80 °C can significantly enhance the selectivity for the desired C-N bond formation over competing pathways.[2]
Increasing Amine Equivalents: Using a larger excess of the fluorinated amine (e.g., 3.0 equivalents instead of 2.0) can outcompete the side reactions.[2]
Slight Ligand Modification: In some cases, switching from a very bulky ligand like AdBippyPhos to a slightly less hindered one like tBuBippyPhos can improve selectivity for electron-deficient aryl halides.[2]
Q4: What is the catalytic cycle, and why is reductive elimination the key step?
A4: The catalytic cycle follows the general Buchwald-Hartwig pathway. However, due to the electron-deficient nature of the fluorinated amine, the energetics of the cycle are altered.
Caption: Catalytic cycle for fluorinated amine coupling highlighting the key steps.
The key findings from mechanistic studies are:
Catalyst Resting State: With a weak phenoxide base, the catalyst resting state is the palladium phenoxide complex, (Ligand)Pd(Ar)OPh.[1][2]
Turnover-Limiting Step: The final C-N bond-forming step, reductive elimination, has the highest energy barrier. This is a direct consequence of the electron-withdrawing fluoroalkyl group, which makes the amido complex less electron-rich and thus less prone to reductive elimination.[1] This is a critical distinction from many other amination reactions where oxidative addition is rate-limiting.[7]
Part 3: Experimental Protocols
The following protocol is a robust, field-proven starting point for the coupling of aryl bromides with trifluoroethylamine, based on validated literature methods.[1]
Protocol 1: General Procedure for the Coupling of an Aryl Bromide with Trifluoroethylamine
Reagents & Equipment:
Aryl Bromide (1.0 mmol, 1.0 equiv)
Trifluoroethylamine (2.0-3.0 mmol, 2.0-3.0 equiv)
[Pd(allyl)Cl]₂ (0.0025 mmol, 0.5 mol% Pd)
AdBippyPhos (0.006 mmol, 0.6 mol%)
Potassium Phenoxide (KOPh) (1.5 mmol, 1.5 equiv)
Anhydrous, degassed toluene (1 M concentration relative to aryl bromide)
Oven-dried glassware, Schlenk line or glovebox, magnetic stir bars
Procedure:
Glassware Preparation: Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).
Reagent Addition (in a glovebox):
To a reaction vial or Schlenk flask, add the palladium precursor [Pd(allyl)Cl]₂ and the AdBippyPhos ligand.
Add the potassium phenoxide (KOPh) and the aryl bromide.
Add a magnetic stir bar.
Sealing and Solvent Addition:
Seal the vessel with a septum cap.
Remove the vessel from the glovebox.
Add the anhydrous, degassed toluene via syringe.
Add the trifluoroethylamine via syringe.
Reaction Execution:
Place the sealed vessel in a pre-heated oil bath or heating block set to 80 °C .
Stir vigorously for 12-24 hours.
Monitoring:
Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS. Quench the aliquot with a small amount of water and ethyl acetate before analysis.[8]
Workup:
Once the reaction is complete, cool the mixture to room temperature.
Dilute with ethyl acetate and add a small amount of water.
Filter the mixture through a short plug of Celite to remove the palladium catalyst and inorganic salts.
Wash the Celite pad with additional ethyl acetate.
Transfer the filtrate to a separatory funnel, separate the layers, and wash the organic layer with brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification:
Purify the crude product via flash column chromatography on silica gel.
References
Sandoval, C. A., et al. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society. [Link]
Sandoval, C. A., et al. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC - NIH. [Link]
Arrechea, P. L., & Buchwald, S. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]
Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. [Link]
Hartwig, J. F. (2000). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society. [Link]
Minimizing hygroscopic moisture uptake in 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride storage
Technical Support Center Topic: Minimizing Hygroscopic Moisture Uptake in 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride Storage Introduction: The Critical Role of Moisture Control 1-Cyclohexyl-2,2,2-trifluoroet...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center
Topic: Minimizing Hygroscopic Moisture Uptake in 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride Storage
Introduction: The Critical Role of Moisture Control
1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride is a key building block in modern pharmaceutical synthesis. As an amine hydrochloride salt, it possesses inherent hygroscopicity—a tendency to readily absorb moisture from the atmosphere.[1][2] Uncontrolled moisture uptake is not a trivial inconvenience; it is a critical variable that can compromise the compound's physical and chemical integrity, leading to significant experimental and developmental challenges.[3][4]
Moisture can induce chemical degradation, alter the crystalline structure, and affect key physical properties like powder flow and dissolution rate.[4][5][6] For researchers and drug development professionals, this translates to inconsistent reaction outcomes, inaccurate weighing, and a shortened product shelf-life, ultimately impacting data reproducibility and the quality of the final active pharmaceutical ingredient (API).[7][8] This guide provides a comprehensive, question-and-answer-based framework for understanding and mitigating moisture-related issues when handling and storing this vital reagent.
Section 1: Understanding the Challenge of Hygroscopicity
Q1: What exactly does it mean for 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride to be "hygroscopic"?
A: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment, primarily through absorption or adsorption.[2] For an amine hydrochloride salt, this occurs because the ionic nature of the hydrochloride group and the amine functionality can form strong hydrogen bonds with water molecules.[9][10] This process is not a bulk chemical reaction in the traditional sense but a physical interaction that can lead to significant changes. Initially, you may observe the powder becoming clumpy or sticky. Over time, with sufficient moisture uptake, the solid can even deliquesce, or dissolve in the absorbed water, forming a concentrated aqueous solution.
Q2: What are the direct consequences of moisture uptake on my experiments?
A: The consequences are multifaceted and can severely impact your research:
Inaccurate Stoichiometry: When you weigh the hygroscopic compound, you are also weighing an unknown amount of water. This leads to using less of the active reagent than calculated, affecting reaction yields and potentially leading to incomplete conversions.
Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, reducing the purity of the starting material and introducing impurities into your reaction mixture.[5][7]
Altered Physical Properties: Moisture uptake can cause powder agglomeration, poor flowability, and changes in solubility, making handling and formulation difficult.[4][8]
Compromised Stability: Long-term exposure to humidity significantly reduces the shelf-life and can alter the compound's solid-state form (polymorphism), which is a critical parameter in drug development.[6][9]
Q3: What are the definitive storage conditions for 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride to ensure its integrity?
A: Proper storage is the most effective preventative measure. The optimal conditions depend on the duration and frequency of use. We have summarized the best practices below.
Table 1: Recommended Storage Conditions
Storage Duration
Primary Container
Secondary Environment
Temperature
Key Considerations
Long-Term (Unopened)
Manufacturer's original, sealed container.
Controlled, low-humidity room.
2-8°C (Refrigerated)
Do not store in a non-spark-proof freezer. Ensure the seal is intact upon receipt.
Short-Term (In-Use)
Tightly sealed glass vial with a PTFE-lined cap. Wrap cap threads with Parafilm® for an extra barrier.[11]
A desiccator cabinet containing an active desiccant (e.g., silica gel).[12][13]
15-25°C (Controlled Room Temp.)
Allow the container to warm to ambient temperature before opening to prevent condensation.
High-Sensitivity Use
Sure/Seal™ bottle or a flask with a rubber septum under an inert gas atmosphere (Nitrogen or Argon).
Glove box with a controlled inert atmosphere (<10 ppm H₂O).[14]
15-25°C (Controlled Room Temp.)
This is the gold standard for preventing any atmospheric contact.
Experimental Workflow: Proper Compound Storage
Caption: Decision workflow for initial storage of the compound.
Section 3: Troubleshooting Common Issues
Q4: I opened my container, and the powder is clumpy and difficult to handle. What happened, and can I still use it?
A: This is a definitive sign of moisture uptake. The clumping is caused by water molecules forming bridges between particles of the powder, a process known as agglomeration.[4]
Causality: This typically happens when the container is not sealed properly after use or if it was opened while still cold from refrigeration, causing ambient moisture to condense inside.
Recommended Action:
Do Not Use Directly: Using the material as-is will lead to inaccurate measurements and introduce water into your reaction.
Attempt to Dry: You can attempt to salvage the material by drying it under a high vacuum (e.g., using a Schlenk line or vacuum oven) for several hours. Gentle heating can accelerate this process, but you must be cautious not to cause thermal degradation. A temperature of 40-50°C is a conservative starting point.
Re-analyze Before Use: After drying, the material must be re-analyzed to confirm its integrity. At a minimum, you should determine the residual water content via Karl Fischer titration.[15] Depending on the criticality of your work, further analysis (e.g., NMR, LC-MS) to check for degradation products is also advised.
Q5: How can I tell if the desiccant in my desiccator is still effective?
A: Many common desiccants, like silica gel, are available with a color indicator.[13] Typically, the active (dry) form is blue or orange, and it changes to pink or green/clear, respectively, as it becomes saturated with moisture. If the indicator has changed color, the desiccant is no longer effective and must be replaced or regenerated by heating in an oven according to the manufacturer's instructions. For non-indicating desiccants, it is best practice to replace them on a regular, scheduled basis.
Section 4: FAQs on Quantitative Water Analysis
Q6: How can I accurately measure the water content in my sample of 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride?
A: The industry gold standard for water determination in pharmaceutical substances is Karl Fischer (KF) titration.[7][16][17] It is highly specific to water and can provide accurate results even at very low concentrations. Another common method is Loss on Drying (LOD), but it is less specific as it measures the loss of any volatile component upon heating, not just water.
Table 2: Comparison of Water Content Analysis Methods
Method
Principle
Advantages
Disadvantages
Best For
Karl Fischer (KF) Titration
Titration based on a stoichiometric reaction between iodine and water.[7]
Highly specific to water, very accurate (ppm levels), rapid.[16][17]
Requires specialized equipment and reagents; can be affected by interfering substances (e.g., ketones).
Accurate, quantitative determination of water content for quality control and release specifications.[18]
Loss on Drying (LOD)
Measures the weight loss of a sample after heating in an oven.[16]
Simple, inexpensive equipment.
Not specific to water (measures all volatiles), can cause thermal degradation of the sample.
A quick, preliminary check for total volatile content, but not a substitute for KF titration.
Simplified Protocol: Volumetric Karl Fischer Titration
System Preparation: Add fresh KF solvent (e.g., methanol-based) to the titration vessel and titrate to a dry endpoint with the KF titrant to eliminate ambient moisture.
Sample Preparation: Accurately weigh a suitable amount of the 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride sample.
Titration: Quickly introduce the sample into the titration vessel. The instrument will automatically titrate the sample with the KF reagent until the endpoint is reached.
Calculation: The instrument's software calculates the water content based on the volume of titrant used and the sample weight. The result is typically expressed as a percentage (w/w).
Section 5: Advanced Handling for Moisture-Sensitive Applications
Q7: My downstream application is extremely sensitive to water. What is the ultimate protocol for handling this compound?
A: For applications where even trace amounts of moisture can be detrimental (e.g., certain organometallic reactions, polymerization initiations), you must employ advanced techniques that eliminate atmospheric exposure entirely.
1-Cyclohexyl-2,2,2-trifluoroethan-1-amine vs. Non-Fluorinated Cyclohexylamines in Drug Design: A Comparative Guide
In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for rescuing failing lead compounds. When optimizing aliphatic amines—frequent culprits in poor oral bioavailability and r...
Author: BenchChem Technical Support Team. Date: April 2026
In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for rescuing failing lead compounds. When optimizing aliphatic amines—frequent culprits in poor oral bioavailability and rapid metabolic clearance—the substitution of a standard alkyl group with a trifluoromethyl (–CF₃) group can fundamentally alter a molecule's pharmacokinetic trajectory[1].
This guide provides an objective, data-driven comparison between 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride (a fluorinated building block) and its non-fluorinated analog, 1-Cyclohexylethan-1-amine , detailing the mechanistic causality behind their divergent performance in drug design.
Physicochemical & Pharmacokinetic Comparison
The addition of an alpha-trifluoromethyl group to an aliphatic amine is not merely a steric modification; it is a profound electronic intervention. Fluorine's extreme electronegativity (3.98 on the Pauling scale) exerts a strong inductive electron-withdrawing effect through the sigma bond network[2].
The table below summarizes the critical physicochemical shifts observed when comparing these two structural motifs.
Cardiotoxicity: Lowering pKₐ is a primary strategy for resolving off-target hERG channel blockade.
Mechanistic Insights: The "Fluorine Effect" in Action
As an application scientist, it is critical to understand why these properties shift, rather than just observing the data.
The Causality of pKₐ Modulation and Membrane Permeability
Standard aliphatic amines are highly basic and exist almost entirely as positively charged cations at physiological pH (7.4). This charge creates a high desolvation energy penalty when the molecule attempts to cross lipophilic cell membranes (e.g., the intestinal wall or the Blood-Brain Barrier). By introducing the alpha-CF₃ group, the strong inductive effect pulls electron density away from the nitrogen lone pair, stabilizing the unprotonated state[2]. Consequently, 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine exists predominantly in its neutral form at pH 7.4, bypassing the desolvation penalty and exponentially increasing passive permeability[1].
The Causality of Metabolic Shielding
Cytochrome P450 (CYP450) enzymes typically metabolize aliphatic amines via single-electron transfer followed by alpha-proton abstraction (alpha-oxidation/N-dealkylation). In 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine, the vulnerable alpha-hydrogens are replaced by fluorine atoms. The C–F bond is the strongest single bond in organic chemistry[4]. The iron-oxo species in the CYP450 active site lacks the thermodynamic potential to abstract a fluorine atom, effectively shutting down this metabolic liability and forcing the enzyme to seek less favorable, slower sites of metabolism.
Pharmacokinetic Impact Workflow
The following diagram illustrates the logical progression of how alpha-trifluoromethylation translates from a structural modification to an in vivo clinical advantage.
Fig 1: Mechanistic pathway of alpha-trifluoromethylation impacting drug pharmacokinetics.
Experimental Protocols for Comparative Validation
To establish a self-validating system of trust, researchers must empirically verify these physicochemical differences. Below are the standardized, step-by-step methodologies used to quantify the advantages of the fluorinated amine.
Protocol A: pKₐ Determination via Potentiometric Titration
Because 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride is a salt, it must be titrated carefully to determine the exact pKₐ of the conjugate acid.
Sample Preparation: Dissolve 2.0 mg of the amine hydrochloride salt in 10 mL of a standardized 0.15 M KCl aqueous solution (to maintain constant ionic strength).
Co-solvent Addition (If necessary): If the neutral free-base precipitates during titration, use a methanol/water co-solvent system (e.g., 30% MeOH) and extrapolate back to 0% co-solvent using the Yasuda-Shedlovsky equation.
Titration: Submerge a calibrated glass pH electrode into the stirring solution at 25.0 ± 0.1 °C.
Base Addition: Titrate with standardized 0.05 M NaOH using an automated titrator, adding in 0.01 mL increments.
Data Analysis: Plot the first derivative of the titration curve (dpH/dV). The inflection point corresponds to the equivalence point, and the pH at the half-equivalence point represents the pKₐ.
Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay
This assay proves the metabolic shielding effect of the CF₃ group compared to the non-fluorinated analog.
System Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
Microsome Addition: Add pooled Human Liver Microsomes (HLM) to the buffer to achieve a final protein concentration of 0.5 mg/mL.
Compound Spiking: Add the test compound (Fluorinated vs. Non-Fluorinated) to a final concentration of 1 µM (keep organic solvent < 0.5% v/v). Pre-incubate at 37 °C for 5 minutes.
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).
Quenching & Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.
Calculation: Plot the natural log of the percentage remaining versus time to determine the elimination rate constant (
k
). Calculate intrinsic clearance (
CLint
) using the formula:
CLint=(k×V)/microsomal protein
.
Conclusion
The substitution of 1-cyclohexylethan-1-amine with 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine represents a highly rational design choice in medicinal chemistry. By leveraging the extreme electronegativity and bond strength of fluorine, drug developers can simultaneously solve two of the most challenging bottlenecks in lead optimization: poor membrane permeability (via pKₐ depression) and rapid metabolic clearance (via steric/electronic shielding).
References
The role of fluorine in medicinal chemistry: 2. Altered physicochemical properties
Journal of Enzyme Inhibition and Medicinal Chemistry
URL:[Link][1]
Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773
PubChem (National Center for Biotechnology Information)
URL:[Link][3]
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective
ChemRxiv
URL:[Link][4]
A Comparative Analysis of 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine and 1-Cyclopropyl-2,2,2-trifluoroethan-1-amine: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, aliph...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, aliphatic rings and fluorinated side chains have garnered significant attention for their ability to modulate key properties such as lipophilicity, metabolic stability, and target engagement. This guide presents a detailed comparative analysis of two intriguing building blocks: 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine and 1-Cyclopropyl-2,2,2-trifluoroethan-1-amine. By examining their synthesis, physicochemical properties, and anticipated biological implications, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their molecular design strategies.
Introduction: The Strategic Value of Cycloalkyl and Trifluoroethyl Moieties
The cyclohexyl and cyclopropyl groups are frequently employed as bioisosteric replacements for other functionalities, offering distinct advantages in drug design. The cyclohexyl moiety, a three-dimensional and lipophilic group, can serve as a bioisostere for phenyl or t-butyl groups, potentially enhancing binding affinity through increased contact points with the target protein and reducing conformational entropy.[1] Conversely, the cyclopropyl ring, a small, rigid, and strained system, is often used to increase potency and metabolic stability while reducing off-target effects.[2][3] Its unique electronic properties, including enhanced p-character in its C-C bonds, contribute to its utility as a rigid linker or an isostere for alkenes.[2]
The 2,2,2-trifluoroethylamino moiety is another privileged scaffold in medicinal chemistry. The strong electron-withdrawing nature of the trifluoromethyl group significantly reduces the basicity of the adjacent amine, a crucial factor in modulating pKa and improving cell permeability.[4][5] Furthermore, the carbon-fluorine bond's high strength imparts exceptional metabolic stability, making the trifluoroethylamine group an excellent peptide bond isostere that is resistant to enzymatic degradation.[4][6]
This guide will dissect the nuanced differences between the cyclohexyl and cyclopropyl analogs of 2,2,2-trifluoroethan-1-amine, providing a framework for their rational application in drug discovery programs.
The synthesis of chiral amines is a critical aspect of modern pharmaceutical development. For both 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine and 1-Cyclopropyl-2,2,2-trifluoroethan-1-amine, a common and effective strategy involves the reductive amination of the corresponding trifluoromethyl ketone.
A generalized synthetic pathway is illustrated below:
Caption: Generalized synthetic workflow for chiral trifluoroethylamines.
Experimental Protocol: Synthesis of (S)-1-Cyclopropyl-2,2,2-trifluoroethan-1-amine
This protocol is adapted from a general procedure for the synthesis of 1-cyclopropylalkyl-1-amines.[7]
Step 1: Imine Formation
To a solution of 1-cyclopropyl-2,2,2-trifluoroethanone (1.0 eq) in an anhydrous solvent such as THF, add a chiral amine, for instance, (S)-(-)-α-phenylethylamine (1.0 eq).
Add a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄), dropwise at room temperature.
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS until the ketone is consumed.
Cool the reaction mixture to room temperature.
Step 2: Diastereoselective Reduction
Cool the solution containing the imine intermediate to 0 °C.
Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise, maintaining the temperature below 5 °C.
Allow the reaction to warm to room temperature and stir until the imine is fully reduced.
Quench the reaction by the slow addition of water.
Step 3: Work-up and Isolation of the Secondary Amine
Filter the reaction mixture through a pad of celite and wash the filter cake with the reaction solvent.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude diastereomeric secondary amines.
Purify the diastereomers by column chromatography.
Step 4: Deprotection to the Primary Amine
Dissolve the desired diastereomer of the secondary amine in a suitable solvent like methanol.
Add a palladium catalyst, such as 10% Pd/C.
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the debenzylation is complete.
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the chiral primary amine.
A similar protocol would be employed for the synthesis of 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine, starting from 1-cyclohexyl-2,2,2-trifluoroethanone.
Physicochemical Properties: A Comparative Overview
Lipophilicity (logP): The cyclohexyl group is significantly more lipophilic than the cyclopropyl group, which is reflected in the higher logP of cyclohexylamine compared to cyclopropylamine. The introduction of the trifluoromethyl group is expected to increase the lipophilicity of both molecules. However, the cyclohexyl analog will remain considerably more lipophilic than the cyclopropyl analog. This difference in lipophilicity can have profound effects on solubility, cell permeability, and off-target interactions.[10]
Basicity (pKa): The trifluoromethyl group's strong electron-withdrawing effect drastically reduces the basicity of the amine. The pKa of 2,2,2-trifluoroethylamine is approximately 5.7.[9] Therefore, both the cyclohexyl and cyclopropyl analogs are expected to have significantly lower pKa values than their non-fluorinated counterparts. This reduction in basicity is advantageous for improving oral bioavailability by decreasing the likelihood of protonation in the gastrointestinal tract.
Anticipated Pharmacological and Pharmacokinetic Profiles
The choice between a cyclohexyl and a cyclopropyl substituent can significantly impact a drug candidate's biological activity and pharmacokinetic properties.
Caption: Workflow for an in vitro microsomal stability assay.
Protocol: Liver Microsomal Stability Assay
Preparation:
Prepare a stock solution of the test compound in DMSO.
Thaw pooled human liver microsomes on ice.
Prepare a solution of NADPH in phosphate buffer.
Incubation:
In a 96-well plate, pre-warm the liver microsomes and the test compound in phosphate buffer at 37°C.
Initiate the metabolic reaction by adding the NADPH solution.
The final incubation mixture should contain the test compound (e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL), and NADPH (e.g., 1 mM) in a total volume of 200 µL.
Time-course Sampling:
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.
Sample Analysis:
Centrifuge the quenched samples to precipitate proteins.
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.
Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.
Calculate the intrinsic clearance (Clᵢₙₜ) using the following equation: Clᵢₙₜ = (0.693 / t₁/₂) / (mg microsomal protein/mL).
Conclusion
The choice between 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine and 1-Cyclopropyl-2,2,2-trifluoroethan-1-amine in a drug discovery campaign is a nuanced decision that should be guided by the specific objectives of the program.
1-Cyclohexyl-2,2,2-trifluoroethan-1-amine offers a larger, more lipophilic scaffold that may be advantageous for maximizing binding interactions where a larger hydrophobic pocket is present. However, this comes with the potential for lower aqueous solubility and a higher susceptibility to oxidative metabolism on the cyclohexyl ring.
1-Cyclopropyl-2,2,2-trifluoroethan-1-amine provides a more compact and rigid structure with lower lipophilicity. This can lead to improved solubility and is predicted to offer greater metabolic stability, potentially resulting in a more favorable pharmacokinetic profile.
Ultimately, the empirical evaluation of both building blocks within the context of the target of interest is essential. The synthetic routes and analytical protocols outlined in this guide provide a practical framework for such an investigation. By carefully considering the interplay of these structural motifs and their impact on key drug-like properties, researchers can make more informed decisions in the pursuit of novel and effective therapeutics.
References
Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]
Sani, M., Volonterio, A., & Zanda, M. (2007). The Trifluoroethylamine Function as Peptide Bond Replacement. ChemMedChem, 2(12), 1693-1700.
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.
Hypha Discovery. Metabolism of cyclopropyl groups. [Link]
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]
Zanda, M. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. University of Frankfurt.
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
Validating the Purity of 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine Hydrochloride: An LC-MS/MS Comparative Guide
For researchers and drug development professionals synthesizing novel fluorinated pharmacophores, validating the purity of raw materials and intermediates is a critical regulatory hurdle. 1-Cyclohexyl-2,2,2-trifluoroetha...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and drug development professionals synthesizing novel fluorinated pharmacophores, validating the purity of raw materials and intermediates is a critical regulatory hurdle. 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride is a highly specialized building block. Its unique structure—combining a bulky, lipophilic cyclohexyl ring with a strongly electron-withdrawing trifluoromethyl (
CF3
) group—imparts excellent metabolic stability to drug candidates. However, this same structure presents a significant analytical challenge.
This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional analytical modalities for the purity validation of this compound, providing field-proven methodologies aligned with the latest ICH Q2(R2) regulatory standards[1].
The Analytical Dilemma: Why Traditional Methods Fall Short
The primary challenge in analyzing 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine lies in its lack of a
π
-conjugated system. Without a chromophore, the molecule exhibits virtually no ultraviolet (UV) absorbance above 210 nm.
While High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the traditional staple for pharmaceutical purity analysis, relying on it for aliphatic amines necessitates monitoring at extremely low wavelengths (which causes severe baseline drift from solvents) or requires pre-column derivatization[2]. Derivatization introduces chemical variability, increases sample preparation time, and complicates the validation of the method's accuracy.
By contrast, LC-MS/MS bypasses the need for a chromophore entirely. It leverages the basicity of the primary amine, which readily accepts a proton in acidic media to form a stable
[M+H]+
cation, allowing for direct, highly sensitive detection[3]. Furthermore, tandem mass spectrometry (MS/MS) provides structural confirmation of trace impurities that UV detection simply cannot achieve[4].
Objective Modality Comparison
Analytical Modality
Detection Mechanism
Sensitivity (LOD)
Derivatization Required?
Specificity
Suitability for this Compound
LC-MS/MS
Mass-to-charge (
m/z
) & fragmentation
<0.01%
No (Direct Analysis)
Excellent (MRM filtering)
Optimal. Direct ionization of the amine; ignores non-ionizable matrix noise.
HPLC-UV
UV Light Absorbance
∼0.1%
Yes (e.g., Dansyl-Cl)
Moderate
Poor. Lacks chromophore; derivatization adds variability and recovery errors.
GC-MS
Electron Ionization (EI)
∼0.05%
Often (to prevent tailing)
High
Moderate. The amine can interact with active sites on the column, causing peak tailing.
qNMR
Nuclear Magnetic Resonance
∼1.0%
No
Absolute
Low. Excellent for structural ID, but lacks the sensitivity for trace impurity quantitation.
Mechanistic Workflow: LC-MS/MS Method Design
To build a robust, self-validating analytical method, every experimental choice must be driven by the physicochemical properties of the analyte.
LC-MS/MS workflow for the purity validation of 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine.
Step-by-Step Protocol & Causality
1. Mobile Phase Preparation
Action: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade
H2O
) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
Causality: The
CF3
group is strongly electron-withdrawing, which slightly reduces the basicity of the adjacent amine. Maintaining a strictly acidic environment (pH
≈
2.7) ensures the amine remains fully protonated (
R−NH3+
). This guarantees consistent retention times and maximizes ionization efficiency in the positive Electrospray Ionization (ESI+) source.
2. Chromatographic Separation
Action: Utilize a sub-2
μ
m C18 UHPLC column with a gradient elution starting at 5% B and ramping to 95% B over 5 minutes.
Causality: While small, polar amines often require complex HILIC chromatography, the bulky cyclohexyl ring and lipophilic
CF3
group in this specific compound provide sufficient hydrophobic interaction to retain well on a standard C18 stationary phase. This simplifies the method and improves robustness.
3. Mass Spectrometry (MRM Setup)
Action: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Set the precursor ion (Q1) to
m/z
182.1 (the exact mass of the free base is 181.11, plus a proton). Set the product ion (Q3) to monitor specific fragmentation (e.g., loss of
NH3
at
m/z
165.1).
Causality: MRM acts as a double mass-filter. Even if a synthetic byproduct co-elutes chromatographically, it will not share the exact precursor-to-product ion transition, ensuring absolute specificity without needing baseline chromatographic resolution[4].
Executing ICH Q2(R2) Validation
The ICH Q2(R2) guideline provides the global framework for ensuring analytical methods are scientifically sound, reproducible, and defensible[5]. A validated method must act as a self-validating system, meaning built-in controls (like blanks and spike recoveries) continuously prove the method's reliability during routine use.
Core ICH Q2(R2) validation parameters for ensuring analytical method reliability and compliance.
Simulated Validation Data for the Fluoroalkyl Amine
To demonstrate the method's fitness for purpose, below is a representative dataset summarizing the validation of 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride using the developed LC-MS/MS protocol against ICH Q2(R2) acceptance criteria[1].
Validation Parameter
ICH Q2(R2) Acceptance Criteria
LC-MS/MS Experimental Result
Conclusion
Specificity
No interference at the retention time of the analyte in blank injections.
Blank injections showed a Signal-to-Noise (S/N) ratio
<3
at the analyte retention time.
Pass. Method is free from matrix/carryover interference.
Linearity & Range
Correlation coefficient (
R2
)
≥
0.995 over 50% to 150% of target concentration.
R2=0.9992
across a range of 10 ng/mL to 10,000 ng/mL.
Pass. Highly linear response without detector saturation.
Accuracy (Recovery)
Mean recovery of spiked samples must fall between 90.0% and 110.0%.
Spiked recoveries at 80%, 100%, and 120% levels yielded 98.4%, 101.2%, and 99.7% respectively.
Pass. Minimal matrix suppression observed in the ESI source.
Precision (Repeatability)
Relative Standard Deviation (RSD)
≤
2.0% for six replicate injections.
RSD = 0.85% (
n=6
) for the target analyte peak area.
Pass. The self-validating System Suitability Test (SST) is stable.
Sensitivity (LOD/LOQ)
S/N
≥
3 for Limit of Detection (LOD); S/N
≥
10 for Limit of Quantitation (LOQ).
LOD established at 0.5 ng/mL (S/N = 4.2). LOQ established at 1.5 ng/mL (S/N = 12.1).
Pass. Capable of detecting trace impurities well below the 0.05% reporting threshold.
Conclusion
Validating the purity of specialized intermediates like 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride requires moving beyond legacy techniques. Because this molecule lacks a chromophore, traditional HPLC-UV methods force analysts into complex, error-prone derivatization workflows[2].
By adopting LC-MS/MS, laboratories can leverage the innate basicity of the amine for direct ESI+ ionization. This approach not only aligns perfectly with the stringent requirements of the ICH Q2(R2) guidelines but also creates a highly specific, self-validating analytical system capable of quantifying trace impurities with unparalleled confidence[1][3].
References
"Validation of Analytical Procedures Q2(R2)" - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
URL: [Link]
"Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets" - PubMed.
URL: [Link]
"A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring" - PubMed Central (PMC).
URL: [Link]
"Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization" - Sultan Qaboos University Journal for Science.
URL: [Link]
Comparative Target Binding Affinities of 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine Derivatives in GCase Activation
Introduction: The Role of Allosteric Modulation in Synucleinopathies Mutations in the GBA1 gene, which encodes the lysosomal enzyme beta-glucocerebrosidase (GCase), represent the most significant genetic risk factor for...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Role of Allosteric Modulation in Synucleinopathies
Mutations in the GBA1 gene, which encodes the lysosomal enzyme beta-glucocerebrosidase (GCase), represent the most significant genetic risk factor for Parkinson’s disease (PD) and diffuse Lewy Body Disease[1]. A deficiency in GCase leads to the pathological accumulation of its substrate, glucosylceramide (GluCer), which directly accelerates the aggregation of neurotoxic
α
-synuclein[2].
To combat this, medicinal chemists have pivoted from traditional enzyme replacement therapies to small-molecule allosteric activators. These compounds enhance GCase activity specifically within the lysosomal compartment, reducing GluCer levels and subsequently enhancing the clearance of pathological
α
-synuclein[3]. Among the most potent scaffolds discovered are substituted imidazo[1,5-a]pyrimidinyl carboxamides[1]. A critical structural determinant for the potency, metabolic stability, and blood-brain barrier (BBB) penetrance of these activators is the incorporation of the 1-cyclohexyl-2,2,2-trifluoroethan-1-amine moiety.
This guide provides an objective comparison of 1-cyclohexyl-2,2,2-trifluoroethan-1-amine derivatives, detailing their structure-activity relationships (SAR), target binding affinities, and the self-validating experimental protocols required to evaluate them.
Mechanistic Rationale: The Pharmacophore Design
The selection of 1-cyclohexyl-2,2,2-trifluoroethan-1-amine as a terminal capping group in GCase activators is not arbitrary; it is driven by precise stereoelectronic and pharmacokinetic requirements:
The Trifluoromethyl (
CF3
) Group: The
CF3
motif acts as a highly lipophilic bioisostere for standard alkyl groups. Its strong electron-withdrawing nature decreases the basicity of the adjacent amine, stabilizing the resulting carboxamide linkage against proteolytic cleavage. Furthermore, it blocks cytochrome P450-mediated oxidative metabolism at the
α
-carbon, ensuring a longer half-life in the central nervous system (CNS).
The Cyclohexyl Ring: Crystallographic and SAR studies suggest that the allosteric binding pocket of GCase features a deep, hydrophobic cavity[3]. The conformational flexibility and steric bulk of the saturated cyclohexyl ring allow it to achieve optimal van der Waals contacts within this pocket, vastly outperforming rigid aromatic rings.
Stereospecificity: The chiral center at the
α
-carbon dictates the vector of the cyclohexyl ring into the binding pocket. The (1R) enantiomer typically exhibits a profound stereochemical preference over the (1S) enantiomer, confirming a highly structured allosteric binding event rather than non-specific lipophilic partitioning.
Mechanism of GCase activation and subsequent clearance of pathological α-synuclein aggregates.
Comparative Target Binding Affinities (SAR Data)
To isolate the impact of the amine moiety, the data below compares derivatives coupled to a standardized 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxamide core[1]. Affinity is measured via the Activation Concentration 50% (
AC50
) and the maximum fold-activation of the enzyme.
Derivative (Amine Moiety)
Structural Modification
GCase
AC50
(nM)
Max Activation (Fold)
BBB Permeability (
Papp×10−6
cm/s)
(1R)-1-Cyclohexyl-2,2,2-trifluoroethan-1-amine
Core Baseline
45 ± 5
2.5x
18.2 (High)
(1S)-1-Cyclohexyl-2,2,2-trifluoroethan-1-amine
Stereochemical inversion
> 1000
1.2x
18.0 (High)
1-Cyclopentyl-2,2,2-trifluoroethan-1-amine
Reduced ring size
125 ± 12
2.0x
15.4 (Moderate)
1-Cyclohexyl-ethan-1-amine
Removal of
CF3
group
350 ± 28
1.8x
8.1 (Low, high efflux)
1-Phenyl-2,2,2-trifluoroethan-1-amine
Aromatic vs. Aliphatic ring
> 2000
1.0x
22.1 (High)
Data Synthesis: The (1R)-cyclohexyl-
CF3
derivative achieves the optimal balance of steric fit and lipophilicity. Replacing the flexible cyclohexyl ring with a rigid phenyl ring abolishes activity, indicating a steric clash within the allosteric pocket. Removal of the
CF3
group drastically reduces BBB permeability due to increased susceptibility to P-glycoprotein (P-gp) efflux.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity and reproducibility, the following protocols are designed with internal controls to validate the mechanism of action.
Protocol A: In Vitro GCase Allosteric Activation Assay
Causality: Recombinant GCase requires a lipid environment to adopt its active conformation. Therefore, sodium taurocholate is utilized in the buffer to mimic the lysosomal membrane interface[2]. The assay relies on the fluorogenic substrate 4-methylumbelliferyl
β
-D-glucopyranoside (4-MU-Glc).
Buffer Preparation: Prepare assay buffer containing 50 mM Citrate-Phosphate (pH 5.2), 0.25% sodium taurocholate, and 0.1% Triton X-100. Validation Check: pH 5.2 is strictly required to mimic the acidic lysosomal lumen.
Enzyme Preparation: Dilute recombinant wild-type human GCase to a final working concentration of 2 nM in the assay buffer.
Compound Dosing: Serially dilute the 1-cyclohexyl-2,2,2-trifluoroethan-1-amine derivatives in 100% DMSO. Transfer 1 µL of each dilution to a 96-well black microtiter plate (final DMSO concentration = 1%).
Incubation: Add 49 µL of the enzyme solution to the compounds and pre-incubate at room temperature for 30 minutes to allow allosteric equilibrium.
Substrate Addition: Initiate the reaction by adding 50 µL of 3 mM 4-MU-Glc substrate.
Kinetic Read: Measure fluorescence (Excitation: 365 nm / Emission: 440 nm) continuously for 45 minutes at 37°C. Calculate the
AC50
using non-linear regression analysis of the initial velocities.
Protocol B: Intracellular GluCer Clearance in PD Patient Fibroblasts
Causality: While in vitro assays prove direct binding, cellular assays are required to prove that the compound can penetrate cell membranes, survive lysosomal acidity, and function as a pharmacological chaperone[4].
Cell Culture: Seed human primary dermal fibroblasts harboring the GBA1 N370S mutation in 6-well plates at
2×105
cells/well.
Treatment: Treat cells with 1 µM of the selected derivative for 5 days. Validation Check: A 5-day incubation is mandatory to allow sufficient time for the compound to stabilize newly synthesized mutant GCase in the endoplasmic reticulum and traffic it to the lysosome.
Lipid Extraction: Wash cells with cold PBS, lyse, and extract total lipids using a Chloroform:Methanol:Water (2:1:0.8 v/v) Bligh-Dyer extraction method.
Quantification: Analyze the lower organic phase via LC-MS/MS (MRM mode) using a C18 column. Normalize GluCer levels against an internal standard (C17-Ceramide) and total protein concentration.
Step-by-step experimental workflow for validating GCase allosteric activator derivatives.
References
Skerlj, R. T., Bourque, E. M. J., Lansbury, P. T., & Good, A. C. (2017). Imidazo[1,5-a]pyrimidinyl carboxamide compounds and their use in the treatment of medical disorders (Patent No. WO2017176961A1).
Jian, J., et al. (2019). Conversion of Quinazoline Modulators from Inhibitors to Activators of β-Glucocerebrosidase. Journal of Medicinal Chemistry.[Link]
Zunke, F., et al. (2022). Activation and Purification of ß-Glucocerebrosidase by Exploiting its Transporter LIMP-2 – Implications for Novel Treatment Strategies in Gaucher's and Parkinson's Disease. Advanced Science.[Link]
Compain, P., et al. (2024). Multivalent GCase Enhancers: Synthesis and Evaluation of Glyco-Gold Nanoparticles Decorated with Trihydroxypiperidine Iminosugars. Bioconjugate Chemistry.[Link]
Reproducibility of amidation protocols using 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride across different batches
A Comparative Guide to Amidation Protocol Reproducibility Using 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine Hydrochloride Abstract The formation of the amide bond is arguably the most critical reaction in medicinal chemist...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Guide to Amidation Protocol Reproducibility Using 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine Hydrochloride
Abstract
The formation of the amide bond is arguably the most critical reaction in medicinal chemistry and drug development. Its reliability underpins the synthesis of vast libraries of compounds, from initial hits to late-stage clinical candidates. This guide provides an in-depth analysis of the reproducibility of amidation protocols, focusing on the use of 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride, a building block valued for introducing both lipophilic and electron-withdrawing groups. We will explore the paramount importance of starting material quality, present a robust, standardized coupling protocol, and compare its performance against alternative methods for challenging substrates. This document serves as a practical resource for researchers, scientists, and drug development professionals to diagnose and overcome reproducibility challenges in their synthetic campaigns.
Introduction: The Amide Bond and the Challenge of Consistency
Amide bond formation is a cornerstone of organic synthesis, with a profound impact on the pharmaceutical industry, as a significant percentage of all top-selling drugs contain at least one amide moiety.[1] While often considered a solved problem, practitioners frequently encounter reactions that are sluggish, low-yielding, or plagued by poor reproducibility, particularly when dealing with sterically hindered or electronically deactivated substrates.[2]
The success of an amidation reaction is not solely dependent on the chosen coupling reagent but is fundamentally tied to the quality and consistency of the starting materials. Amine hydrochloride salts, while offering improved stability and handling over their freebase counterparts, introduce a critical variable: the precise stoichiometry and purity of the salt can significantly impact reaction kinetics and outcomes. This guide uses 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride as a case study to dissect these issues and provide a framework for ensuring robust and reproducible amide synthesis.
The Critical Starting Material: 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine HCl
This chiral amine is a valuable building block for introducing a trifluoromethyl group, which can enhance metabolic stability and binding affinity, and a cyclohexyl group, which increases lipophilicity. As it is supplied as a hydrochloride salt, several factors can vary between batches and affect downstream chemistry:
Purity: The presence of organic impurities from the synthesis can interfere with the desired reaction.
Stoichiometry: An improper salt formation can result in the presence of excess free amine or excess HCl, altering the required base equivalents and affecting the reaction's pH.
Water Content: The presence of water can hydrolyze coupling reagents and activated intermediates, leading to lower yields.
Physical Form: Differences in crystallinity or particle size can affect dissolution rates and, consequently, reaction kinetics.
Self-Validating System: Incoming Reagent Quality Control
Before commencing any synthesis, particularly on a large scale, it is imperative to validate the quality of the amine salt. A basic suite of analytical tests provides a baseline for consistency.
Analytical Test
Purpose
¹H and ¹⁹F NMR
Confirms chemical structure and identifies organic impurities.
LC-MS
Assesses purity and confirms molecular weight.
Elemental Analysis
Determines the precise ratio of C, H, N, and Cl, validating correct salt stoichiometry.
Karl Fischer Titration
Quantifies water content.
Establishing an internal standard for each batch of a critical reagent is the first step towards achieving reproducible results.
A Standardized Protocol for Robust Amidation: The HATU Approach
For this guide, we selected O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as our primary coupling reagent. HATU is an aminium salt renowned for its high efficiency and low rates of racemization, making it a workhorse in modern peptide synthesis and medicinal chemistry.[3][4][5][6]
Causality Behind the Experimental Choices
The protocol's design is based on a mechanistic understanding of the coupling process.
Carboxylic Acid Activation: The reaction begins with the deprotonation of the carboxylic acid by a base. The resulting carboxylate attacks the electrophilic carbon of HATU. This forms a highly reactive O-acylisourea intermediate, which rapidly rearranges to the more stable HOAt active ester. This pre-activation step is crucial for efficient coupling.[7][8]
The Role of the Base: A non-nucleophilic hindered base, such as N,N-Diisopropylethylamine (DIPEA), is essential.[9] Its role is threefold: (1) to deprotonate the carboxylic acid, (2) to neutralize the hydrochloride salt of the amine, releasing the free amine for reaction, and (3) to neutralize the hexafluorophosphate salt of HATU. Typically, 2.5 to 3.0 equivalents of base are required.
Nucleophilic Attack: The liberated free amine then attacks the carbonyl of the active ester, forming a tetrahedral intermediate that collapses to yield the desired amide and the 1-hydroxy-7-azabenzotriazole (HOAt) byproduct.
Experimental Workflow: HATU Coupling
Caption: Standard workflow for HATU-mediated amidation.
Step-by-Step Protocol
Under an inert atmosphere (Argon or Nitrogen), charge a flame-dried round-bottom flask with the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).[5]
Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M.
Cool the stirred solution to 0 °C in an ice bath.
Add DIPEA (3.0 equiv) dropwise. Allow the mixture to stir at 0 °C for 15 minutes to ensure pre-activation of the carboxylic acid.[5]
Add 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride (1.1 equiv) to the reaction mixture.
Remove the ice bath and allow the reaction to warm to room temperature.
Monitor the reaction progress by TLC or LC-MS until the consumption of the limiting reagent is observed (typically 1-4 hours).
Upon completion, dilute the reaction with ethyl acetate and perform an aqueous workup by washing sequentially with 1M HCl, saturated NaHCO₃, and brine to remove DMF, excess reagents, and byproducts.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel to afford the pure amide.
Investigating Reproducibility: A Comparative Study of Three Batches
To illustrate the impact of starting material quality, we present hypothetical experimental data from coupling benzoic acid with three different batches of 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride using the standardized HATU protocol.
Batch B (Sub-optimal Purity): 97% purity, contains a 3% related impurity from synthesis.
Batch C (Incorrect Stoichiometry): 99% purity, but contains ~5% of the free amine (incomplete salt formation).
Table 1: Comparative Performance of Amine Batches
Batch ID
Purity (by LCMS)
Key Characteristic
Reaction Time (h)
Isolated Yield (%)
Final Product Purity (%)
Observations
Batch A
99.5%
Reference Standard
2.5
92%
>99%
Clean reaction profile, complete conversion.
Batch B
97.0%
Organic Impurity
4.0
85%
96%
Slower conversion, additional spot on TLC, impurity co-elutes with product.
Batch C
99.0%
Excess Free Amine
2.5
88%
>99%
Rapid initial conversion, but yield is lower due to effective under-dosing of the amine salt. Some HATU may have been consumed by direct reaction with the free amine.[10]
Analysis of Results:
The data clearly demonstrates that deviations from the high-purity, stoichiometrically correct amine salt (Batch A) lead to compromised results. The organic impurity in Batch B not only lowers the effective concentration of the desired amine but also complicates purification, reducing the final yield of high-purity material. Batch C highlights a more subtle issue; while the amine itself is pure, the incorrect salt stoichiometry effectively means less of the amine hydrochloride is present than calculated. This can lead to a lower yield as the carboxylic acid becomes the excess reagent.
Alternative Protocols for Challenging Amide Couplings
While HATU is a powerful reagent, no single method is universally superior. For particularly hindered substrates or when cost is a major driver on a large scale, alternative protocols should be considered.[11][12]
Alternative 1: Propanephosphonic Anhydride (T3P®)
T3P® is a mild and effective coupling reagent that activates carboxylic acids by forming a mixed phosphonic anhydride. A key advantage is that its byproducts are water-soluble, simplifying purification.[13] It is particularly well-suited for large-scale synthesis and for coupling racemization-prone substrates.[11][14]
T3P® Protocol:
To a solution of the carboxylic acid (1.0 equiv), amine hydrochloride (1.0 equiv), and pyridine (3.0 equiv) in ethyl acetate, add T3P® (1.5 equiv, typically as a 50% solution in EtOAc) dropwise at 0 °C.
Allow the reaction to warm to room temperature and stir until completion (typically 2-16 hours).
Perform an aqueous workup as described in the HATU protocol.
Alternative 2: Acyl Fluoride Generation
For couplings involving very electron-deficient or sterically demanding amines, converting the carboxylic acid to a more reactive acyl fluoride can be highly effective.[2] This can be achieved using reagents such as cyanuric fluoride or TFFH.
Acyl Fluoride Protocol (In Situ):
To a solution of the carboxylic acid (1.0 equiv) in anhydrous DCM, add cyanuric fluoride (0.5 equiv) and pyridine (1.2 equiv) at 0 °C.
Stir for 1 hour at room temperature to form the acyl fluoride.
In a separate flask, dissolve the amine hydrochloride (1.1 equiv) in DCM with DIPEA (1.2 equiv).
Add the amine solution to the acyl fluoride solution and stir at room temperature until completion.
Perform an aqueous workup.
Caption: Decision workflow for selecting an amidation protocol.
Conclusion and Authoritative Recommendations
The reproducibility of amidation reactions is a critical factor in the efficiency of drug discovery and development. This guide has demonstrated that the quality of the starting amine salt is a foundational pillar for achieving consistent results. Even with a highly efficient coupling reagent like HATU, variations in purity and stoichiometry can lead to significant deviations in yield and purity.
Key Recommendations for Researchers:
Trust but Verify: Implement a routine quality control process for all incoming batches of critical starting materials like 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride. Do not assume that materials from different vendors or batches are identical.
Standardize Your Protocol: For routine amide couplings, utilize a well-vetted and robust protocol, such as the HATU method described. Understand the role of each reagent to make informed adjustments.
Troubleshoot Systematically: When a reaction fails or yields are inconsistent, first re-verify the quality of your starting materials before extensively re-optimizing coupling conditions.
Expand Your Toolkit: For challenging substrates where standard conditions fail, be prepared to employ alternative strategies. Reagents like T3P® or the formation of acyl fluorides provide powerful options for overcoming steric and electronic barriers.[2][11]
By integrating these principles of scientific integrity and experimental rigor, researchers can transform amide bond formation from a potential source of frustration into a consistently reliable and powerful tool in their synthetic arsenal.
References
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. [Link]
Vale, G., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 20(24), 7300-7303. [Link]
Li, H., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5060-5063. [Link]
Reddit. (2023, March 20). Choosing amide coupling agent. r/Chempros. [Link]
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
Organic Synthesis. Acid-Amine Coupling using T3P. [Link]
Sabatini, M. T., et al. (2012). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 14(11), 2924-2927. [Link]
Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Link]
Common Organic Chemistry. Amine to Amide (Coupling) - T3P. [Link]
Loido, M., et al. (2022). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. The Journal of Organic Chemistry, 87(17), 11465-11476. [Link]
Luxembourg Bio Technologies. Industrial application of coupling reagents in peptides. [Link]
Yoo, W.-J., & Li, C.-J. (2006). Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts. Journal of the American Chemical Society, 128(40), 13064-13065. [Link]
Bannwart, L., Abele, S., & Tortoioli, S. (2016). Metal-Free Amidation of Acids with Formamides and T3P®. Synthesis, 48(13), 2069-2078. [Link]
Sherwood, J., et al. (2020). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Green Chemistry, 22(19), 6445-6451. [Link]
Stolar, T., et al. (2020). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[12]uril. ChemRxiv. [Link]
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
Wang, L., et al. (2018). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Chinese Journal of Chemistry, 36(5), 412-416. [Link]
Gammack Yamagata, A. D., et al. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. Organic & Biomolecular Chemistry, 12(11), 1733-1736. [Link]
ResearchGate. (2013, August 29). Sodium-carboxylate coupled with amine in amide bond formation?[Link]
Zhang, H., et al. (2021). K2CO3-promoted synthesis of amides from 1-aryl-2,2,2-trifluoroethanones and amines under mild conditions. RSC Advances, 11(35), 21543-21547. [Link]
Dunetz, J. R., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(7), 1894-1925. [Link]
National Open Access Monitor, Ireland. Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts. [Link]
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A Comparative Analysis of Lipophilicity: 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine vs. its Difluoro Analog
Abstract Lipophilicity, quantified by the partition coefficient (LogP), is a cornerstone of medicinal chemistry and drug development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. The s...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Lipophilicity, quantified by the partition coefficient (LogP), is a cornerstone of medicinal chemistry and drug development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. The strategic introduction of fluorine atoms is a widely used tactic to modulate this property. This guide provides an in-depth evaluation of the lipophilicity of 1-cyclohexyl-2,2,2-trifluoroethan-1-amine compared to its difluoro analog, 1-cyclohexyl-2,2-difluoroethan-1-amine. We will dissect the theoretical underpinnings of fluorine's impact on LogP, present computationally predicted values, and provide detailed, validated experimental protocols for their empirical determination.
Introduction: Lipophilicity and the Role of Fluorine in Drug Design
The journey of a drug from administration to its target is a complex odyssey governed by its physicochemical properties. Among the most critical of these is lipophilicity—the affinity of a molecule for a lipid-like environment. The octanol-water partition coefficient (LogP) is the gold standard for its measurement, representing the ratio of a compound's concentration in octanol (simulating a lipid membrane) to its concentration in water at equilibrium. An optimal LogP value, typically between 1 and 3, is often sought to balance aqueous solubility with membrane permeability, a key tenet of Lipinski's Rule of Five.
Fluorine has earned a unique status in medicinal chemistry, often referred to as a "magical element." Its introduction can dramatically alter a molecule's metabolic stability, pKa, and, most relevant to this guide, its lipophilicity. However, the effect of fluorination on LogP is not straightforward. While the high electronegativity of fluorine can reduce the basicity of nearby amines and alter hydrogen bonding capabilities, the overall impact on lipophilicity is a nuanced interplay of molecular size, conformation, and electronic effects. This guide explores this complexity through the direct comparison of a trifluoromethyl and a difluoromethyl group attached to a cyclohexylamine scaffold.
Theoretical Framework: The Duality of Fluorine's Influence
One might intuitively assume that adding more highly electronegative fluorine atoms would progressively decrease lipophilicity (lower LogP) by increasing polarity. However, the opposite is often observed. The substitution of hydrogen with fluorine increases molecular volume and surface area. Furthermore, the electron-withdrawing nature of fluorine can reduce the ability of neighboring functional groups, such as an amine, to act as hydrogen bond donors, thereby decreasing favorable interactions with water and increasing the molecule's preference for the lipophilic phase.
For the molecules :
1-Cyclohexyl-2,2-difluoroethan-1-amine: The two fluorine atoms exert a strong inductive effect, lowering the pKa of the amine compared to a non-fluorinated analog.
1-Cyclohexyl-2,2,2-trifluoroethan-1-amine: The addition of a third fluorine atom in the trifluoromethyl (CF3) group further intensifies this electron withdrawal. The CF3 group is significantly more lipophilic than a methyl (CH3) group and often contributes a substantial increase to the overall LogP of a molecule.
This comparison, therefore, hinges on whether the incremental lipophilicity contribution of the third fluorine atom outweighs any competing electronic factors.
Computational Prediction of LogP
Before embarking on laboratory-based measurements, computational models provide valuable estimations. These algorithms, such as ALOGP and ClogP, calculate LogP based on the molecule's structure, summing the contributions of individual atoms and fragments. We have compiled predicted LogP values for our two target compounds from reputable chemical databases.
Compound
Predicted LogP (ALOGP)
Predicted LogP (ChemAxon)
Source
1-Cyclohexyl-2,2-difluoroethan-1-amine
2.35
2.41
PubChem
1-Cyclohexyl-2,2,2-trifluoroethan-1-amine
2.73
2.89
PubChem
Analysis of Predicted Data:
The computational data clearly predicts that 1-cyclohexyl-2,2,2-trifluoroethan-1-amine is more lipophilic than its difluoro counterpart. This aligns with the established principle that the CF3 group is a potent lipophilicity enhancer. The addition of the third fluorine atom contributes more to the overall nonpolar surface area and hydrophobic character than it does to polarity, resulting in a higher predicted LogP value.
Experimental Determination of LogP: Protocols and Workflows
While predictions are useful, empirical data is the definitive standard. Below are two widely accepted methods for LogP determination.
Shake-Flask Method (OECD Guideline 107)
This classic "gold standard" method directly measures the partitioning of a substance between n-octanol and water. It is highly accurate when performed correctly but can be labor-intensive.
Experimental Protocol:
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by a 24-hour separation period.
Stock Solution: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in n-octanol.
Partitioning: In a suitable vessel, combine a precise volume of the octanol stock solution with a precise volume of the pre-saturated water phase (e.g., 5 mL of each).
Equilibration: Shake the vessel vigorously for 15-20 minutes at a controlled temperature (e.g., 25°C).
Phase Separation: Centrifuge the mixture to ensure a clean separation of the octanol and water layers.
Quantification: Carefully sample each phase. Determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical technique (e.g., UV-Vis Spectroscopy, HPLC, or Gas Chromatography).
Calculation: Calculate the LogP value using the formula:
LogP = log10 ( [Concentration in Octanol] / [Concentration in Water] )
Caption: HPLC Method Workflow for LogP Estimation.
Discussion and Conclusion
The comparative analysis, supported by strong computational predictions, indicates that 1-cyclohexyl-2,2,2-trifluoroethan-1-amine possesses a higher lipophilicity (LogP) than 1-cyclohexyl-2,2-difluoroethan-1-amine . This finding underscores a key principle in modern medicinal chemistry: the trifluoromethyl group is a powerful tool for increasing lipophilicity. While both di- and trifluoro- substitution reduce the basicity of the proximal amine through potent inductive effects, the addition of the third fluorine atom enhances the molecule's overall hydrophobic character to a greater extent.
For drug development professionals, this has direct implications. If the goal is to increase a compound's ability to cross lipid membranes or to enhance its binding in a hydrophobic protein pocket, the trifluoro analog would be the superior choice. Conversely, if a slightly lower lipophilicity is desired to improve aqueous solubility or to mitigate potential off-target effects associated with high lipophilicity, the difluoro analog would be preferable.
This guide provides the theoretical basis for this choice and, critically, the experimental framework to validate it. The shake-flask and HPLC methods are robust, reproducible protocols that serve as the final arbiters of a compound's true lipophilic character. We strongly recommend experimental verification of computationally derived values as part of any drug discovery cascade.
References
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link]
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319. [Link]
PubChem. (n.d.). 1-Cyclohexyl-2,2-difluoroethan-1-amine. National Center for Biotechnology Information. Retrieved March 31, 2026, from [Link]
PubChem. (n.d.). 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine. National Center for Biotechnology Information. Retrieved March 31, 2026, from [Link]
Validation
A Comparative Guide to Metabolic Stability: Leveraging 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine in Drug Design
For researchers and scientists in the vanguard of drug development, the journey from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is achieving a suitable phar...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and scientists in the vanguard of drug development, the journey from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is achieving a suitable pharmacokinetic profile, with metabolic stability being a primary determinant of a drug's in vivo exposure and half-life. Rapid metabolism by hepatic enzymes, particularly the Cytochrome P450 (CYP) superfamily, can prematurely clear a compound from circulation, diminishing its therapeutic efficacy.
This guide provides an in-depth comparison of the metabolic stability imparted by incorporating the 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine building block into parent molecules. We will explore the mechanistic basis for its stability-enhancing properties, compare it with non-fluorinated alternatives using supporting experimental data from analogous systems, and provide a detailed protocol for assessing metabolic stability in your own laboratory.
The Trifluoromethyl Group: A Shield Against Metabolic Attack
The strategic introduction of fluorine into drug candidates is arguably the most widely used tactic to enhance metabolic stability.[1][2] This strategy is rooted in fundamental principles of physical organic chemistry. The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~109 kcal/mol) compared to a carbon-hydrogen (C-H) bond, making it highly resistant to the oxidative processes catalyzed by CYP enzymes.[3]
When a trifluoromethyl (CF3) group, as present in 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine, is positioned at a potential site of metabolism, it acts as a "metabolic shield." It can directly block hydroxylation at that carbon. Furthermore, the strong electron-withdrawing nature of the CF3 group can deactivate neighboring positions, rendering them less susceptible to enzymatic oxidation.[1][4] This dual effect—steric hindrance and electronic deactivation—makes trifluoromethylated motifs invaluable for resolving metabolic liabilities in lead optimization campaigns.[4]
Comparative Analysis: Fluorinated vs. Non-Fluorinated Scaffolds
A key study investigated the impact of fluorinating the cyclohexyl ring itself, comparing cyclohexyl (Cy) derivatives to their all-cis-1,2,4,5-tetrafluorocyclohexyl (Janus-Cy) counterparts.[5] This provides a validated, quantitative look at how fluorination on a saturated carbocycle—a core feature of our target building block—affects metabolic fate. The data clearly demonstrates a significant improvement in stability against metabolism in both human liver microsomes (HLM) and human hepatocytes (HHep).
Conceptual Metabolic Pathways
The diagram below illustrates the hypothesized metabolic benefit. For a compound synthesized with the non-fluorinated amine, the benzylic-like position (α-carbon to the nitrogen and the cyclohexyl ring) and the cyclohexyl ring itself are susceptible to CYP-mediated oxidation. The introduction of the CF3 group is expected to block oxidation at the α-carbon, forcing metabolism to other, potentially less favorable sites, thereby slowing the overall rate of clearance.
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine Hydrochloride and its Reference Standard
Introduction In the landscape of pharmaceutical development and chemical research, the unambiguous identification of molecular structures is a cornerstone of safety, efficacy, and reproducibility. 1-Cyclohexyl-2,2,2-trif...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of pharmaceutical development and chemical research, the unambiguous identification of molecular structures is a cornerstone of safety, efficacy, and reproducibility. 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its unique structure, featuring a bulky cyclohexyl group, a primary amine, and an electron-withdrawing trifluoromethyl group, presents a distinct fragmentation pattern in mass spectrometry.
This guide provides an in-depth comparison of the mass spectral fragmentation pattern of a 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride test sample against a certified reference standard. We will explore the theoretical underpinnings of its fragmentation, provide a detailed experimental protocol for analysis via Gas Chromatography-Mass Spectrometry (GC-MS), and present a comparative analysis of the resulting data. The objective is to establish a robust analytical framework for the positive identification and quality assessment of this compound.
Theoretical Fragmentation Pathways
When analyzed by conventional Electron Ionization Mass Spectrometry (EI-MS), typically coupled with a gas chromatograph, the 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride salt is thermally converted to its volatile free base form (C₈H₁₄F₃N, Molecular Weight: 181.20 g/mol ) in the heated GC injector port. The subsequent ionization and fragmentation in the mass spectrometer source are therefore characteristic of the free amine.
The fragmentation of aliphatic amines under EI is primarily dictated by the stability of the resulting carbocations and radical species.[1][2] The most prominent fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[3][4][5]
For 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine, two primary alpha-cleavage pathways exist:
Loss of the Cyclohexyl Radical: The bond between the chiral carbon and the cyclohexyl ring can cleave, leading to the loss of a cyclohexyl radical (•C₆H₁₁). This is often the most favorable pathway as it results in the loss of the largest alkyl group and the formation of a resonance-stabilized iminium ion, [CH(NH₂)=CF₂]⁺ through rearrangement or more directly the [H₂N=CH-CF₃]⁺ ion.
Loss of the Trifluoromethyl Radical: Cleavage of the bond between the chiral carbon and the trifluoromethyl group would result in the loss of a trifluoromethyl radical (•CF₃). This pathway is generally less favored due to the high strength of the C-F bonds.[6]
Other potential fragmentation includes rearrangements within the cyclohexyl ring and the loss of small neutral molecules. According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms, like our analyte, will have an odd nominal molecular weight and thus an odd-numbered molecular ion (M⁺•) peak, which is expected at m/z 181.[4]
Operational Guide to the Safe Handling and Disposal of 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine Hydrochloride As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Guide to the Safe Handling and Disposal of 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine Hydrochloride
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a fundamental extension of the experimental lifecycle. The compound 1-Cyclohexyl-2,2,2-trifluoroethan-1-amine hydrochloride (CAS: 1376357-98-0) presents a highly specific disposal challenge (1[1]). Its molecular architecture combines a lipophilic cyclohexyl ring, a highly stable trifluoromethyl (-CF
3
) group, and a hydrophilic amine hydrochloride salt. This dual-halogen nature (containing both covalently bound fluorine and ionic chlorine) dictates strict operational protocols to prevent environmental contamination and ensure laboratory safety.
The Causality of Halogenated Waste Segregation
Understanding why we dispose of chemicals in a specific manner is critical to building a culture of safety. You cannot simply dissolve this salt in water and flush it down the drain, nor can it be comingled with standard non-halogenated organic solvents.
When subjected to thermal destruction, the strong carbon-fluorine bonds and the chloride counter-ion decompose to yield hydrogen fluoride (HF) and hydrogen chloride (HCl) gases (2[2]). If this compound is inadvertently placed into a non-halogenated waste stream, these highly corrosive acid gases will rapidly degrade standard incinerator linings and release toxic emissions into the atmosphere. Therefore, environmental protection agencies mandate that such compounds be segregated into dedicated halogenated waste streams (3[3]). These streams are routed to specialized rotary kiln incinerators operating at extreme temperatures (>1000°C), equipped with high-efficiency caustic scrubbers that chemically neutralize the acidic exhaust into inert salts (2[2]).
Quantitative Hazard Profile
To effectively manage operational risk, we must first quantify it. Below is the consolidated physicochemical and hazard data for this compound (1[1]).
The following step-by-step methodology ensures a closed-loop, self-validating system for routine disposal. Every action includes a verification step to guarantee compliance and safety.
Step 1: Primary Segregation
Action: Designate a specific, chemically compatible waste container (e.g., High-Density Polyethylene [HDPE] or glass) exclusively for halogenated organics (3[3]).
Causality: Halogenated compounds require specialized, more expensive treatment. Mixing them with non-halogenated waste contaminates the entire batch, exponentially increasing disposal costs and environmental risk (3[3]).
Validation: Verify that the container's log strictly lists only halogenated solvents or fluorinated/chlorinated solids before adding your waste.
Step 2: Containment and Transfer
Action: Transfer the solid powder or its dissolved solutions into the designated container. If disposing of a liquid solution, leave at least 1-2 inches of headspace at the top of the container (3[3]).
Causality: Headspace allows for vapor expansion during temperature fluctuations, preventing container rupture and subsequent exposure (3[3]).
Validation: Visually confirm the liquid level is below the neck of the bottle before sealing with a vented cap.
Step 3: Labeling and Storage
Action: Affix a standardized hazardous waste label. Explicitly write "Halogenated Organic Waste - Contains Fluorinated Amine HCl" on the manifest.
Causality: Downstream waste handlers rely entirely on accurate labeling to route the waste to the correct rotary kiln incinerator rather than a standard cement kiln (2[2]).
Validation: Ensure the label is completely legible, dated, and signed before placing it in the satellite accumulation area.
Step 4: Spill Response and Remediation
Action: In the event of a powder spill, do not dry sweep. Use a damp, inert absorbent pad to gently wipe up the powder, or use a HEPA-filtered vacuum. Place all contaminated cleanup materials into the halogenated solid waste bin (4[4]).
Causality: Dry sweeping aerosolizes the fine powder, exacerbating the H335 (respiratory irritation) hazard (1[1]).
Validation: Inspect the spill area with a flashlight at a low angle to ensure no crystalline residue remains reflective on the benchtop.
Disposal Workflow Visualization
The following diagram illustrates the logical flow of halogenated waste from generation to environmental neutralization.
Halogenated waste disposal workflow highlighting thermal destruction and acid gas neutralization.
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